PEG-7 AMODIMETHICONE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
133779-14-3 |
|---|---|
Molecular Formula |
C23H25N3 |
Synonyms |
PEG-7 AMODIMETHICONE |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to PEG-7 Amodimethicone: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of PEG-7 amodimethicone, a functionalized silicone polymer widely utilized in various industrial and pharmaceutical applications for its unique conditioning and surface-modifying properties.
Chemical Structure and Nomenclature
This compound is a complex copolymer belonging to the class of amino-functionalized silicones that have been further modified with polyethylene glycol (PEG) chains. This modification imparts a degree of hydrophilicity to the otherwise hydrophobic silicone backbone, enhancing its water dispersibility and altering its interaction with various substrates.
The nomenclature "this compound" indicates that it is a derivative of amodimethicone that has been grafted with polyethylene glycol chains, wherein the "7" signifies an average of seven repeating ethylene oxide units in the PEG chains.[1][2]
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is Silicones and siloxanes, dimethyl, 3-hydroxypropyl methyl, ethoxylated, 3-bis(2-carboxyethyl)aminopropyl ether .[3][4] This name provides a more detailed description of the molecular architecture, revealing several key structural features:
-
Siloxane Backbone: A repeating chain of silicon-oxygen bonds, characteristic of silicones (-[Si(CH₃)₂-O]-).
-
Amino-functionality: The presence of secondary or tertiary amine groups, which are key to the molecule's functionality and substantivity to surfaces.
-
PEG Chains: Ethoxylated chains of, on average, seven ethylene oxide units (-(OCH₂CH₂)₇-OH), which are attached to the silicone backbone.
The generalized chemical structure of this compound can be represented as a silicone backbone with pendant amino and PEG groups. The exact structure can vary depending on the degree of polymerization of the silicone backbone and the distribution of the functional groups.
A logical representation of the key components of the this compound structure is provided below.
Physicochemical Properties
This compound is typically a liquid, and its physical properties, such as viscosity and solubility, are influenced by the molecular weight of the silicone backbone and the degree of PEGylation. The presence of amino groups can impart a cationic character, especially in acidic formulations, which enhances its affinity for negatively charged surfaces like hair and skin.[5] While specific quantitative data for this compound is not consistently published across public domains, the following table summarizes typical properties based on available information and data for structurally related amino-functional silicones.
| Property | Typical Value/Range | Method of Measurement (Typical) |
| Appearance | Clear to slightly hazy liquid | Visual Inspection |
| Odor | Characteristic | Olfactory Sensory Evaluation |
| Solubility | Dispersible in water | Observation of phase behavior in water |
| Viscosity (@ 25°C) | 100 - 1,500 cSt | Rotational Viscometer (e.g., Brookfield) |
| Amine Value | 0.1 - 0.6 meq/g | Titration with a standard acid (e.g., HCl) |
| Molecular Weight | Variable (polymer) | Gel Permeation Chromatography (GPC) |
| Active Content (%) | 80 - 100 | Gravimetric analysis after removal of volatiles |
Note: The values presented are typical and can vary depending on the specific grade and manufacturer.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of an amino-functional silicone precursor, followed by the alkoxylation with ethylene oxide to introduce the PEG chains.
Synthesis of the Amodimethicone Precursor
The amodimethicone precursor is an amino-functional polysiloxane. This is typically synthesized through the ring-opening polymerization of cyclic siloxanes, such as octamethylcyclotetrasiloxane (D4), in the presence of an amino-functional silane or siloxane. This process allows for the incorporation of amino groups into the silicone backbone.
Alkoxylation to Form this compound
The final step in the synthesis is the alkoxylation of the amodimethicone precursor.[5] This reaction involves the ethoxylation of the amino groups on the silicone backbone with ethylene oxide. The reaction is typically carried out under pressure and at elevated temperatures in the presence of a catalyst, such as potassium hydroxide. The degree of ethoxylation is controlled by the stoichiometry of the reactants, with an average of seven moles of ethylene oxide being added per reactive amine site to produce this compound.
The overall synthesis pathway is illustrated in the diagram below.
Representative Experimental Protocol
The following is a representative, generalized experimental protocol for the synthesis of this compound. Note: This protocol is for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols. The handling of ethylene oxide requires specialized equipment and safety precautions.
Materials and Equipment
-
Amino-functional silicone (Amodimethicone precursor)
-
Ethylene oxide
-
Potassium hydroxide (catalyst)
-
Nitrogen gas supply
-
High-pressure stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure controls, and an ethylene oxide inlet.
-
Vacuum pump
-
Standard laboratory glassware
Experimental Workflow
The experimental workflow for the synthesis of this compound can be visualized as follows:
Procedure
-
Reactor Preparation: The autoclave reactor is charged with the amodimethicone precursor and a catalytic amount of potassium hydroxide (typically 0.1-0.5% by weight).
-
Inerting: The reactor is sealed and purged several times with nitrogen to remove any air and moisture.
-
Heating: The reaction mixture is heated to the reaction temperature, typically in the range of 120-150°C, under a nitrogen atmosphere.
-
Ethoxylation: Ethylene oxide is slowly introduced into the reactor at a controlled rate to maintain the desired reaction pressure. The reaction is exothermic, and the temperature should be carefully monitored and controlled.
-
Reaction Completion: The reaction is allowed to proceed until the desired amount of ethylene oxide has been consumed, which is indicated by a drop in pressure.
-
Cooling and Purging: The reactor is cooled to below 50°C, and the excess ethylene oxide is removed by purging with nitrogen.
-
Neutralization and Purification: The resulting product is neutralized with an acid, such as acetic acid, to deactivate the catalyst. The product may then be further purified by vacuum stripping to remove any low molecular weight impurities.
Conclusion
This compound is a sophisticated functional polymer with a complex structure that combines the properties of silicones and polyethylene glycols. Its synthesis via the alkoxylation of an amino-functional silicone precursor allows for the precise tuning of its properties for a wide range of applications, particularly in the fields of personal care and material science. The information provided in this guide serves as a foundational resource for researchers and professionals working with or developing applications for this versatile material.
References
physicochemical properties of PEG-7 amodimethicone
An In-depth Technical Guide to the Physicochemical Properties of PEG-7 Amodimethicone
Introduction
This compound is a silicone-based polymer that has found extensive application in the pharmaceutical and personal care industries. It is a water-soluble, non-ionic surfactant that is synthesized by the reaction of amodimethicone with polyethylene glycol. This guide provides a comprehensive overview of the , with a focus on its core characteristics relevant to researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a complex copolymer with a unique structure that imparts its desirable properties. The amodimethicone backbone provides a hydrophobic character, while the polyethylene glycol (PEG) chains introduce hydrophilicity. This amphipathic nature allows this compound to function as an effective emulsifier and solubilizing agent.
The general structure of this compound can be represented as:
where R represents the PEG-7 group and R' represents the amine-functional group. The values of n and m can vary depending on the specific grade of the material.
A summary of the key physicochemical properties of this compound is presented in the table below:
| Property | Value |
| Appearance | Clear to slightly hazy liquid |
| Odor | Mild, characteristic |
| Solubility | Soluble in water and polar solvents |
| Viscosity | 500-2000 cP at 25°C |
| Specific Gravity | 1.01-1.03 at 25°C |
| pH (10% aqueous solution) | 6.0-7.5 |
| Refractive Index | 1.400-1.420 at 25°C |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the physicochemical properties of this compound.
Viscosity Measurement
Viscosity is a critical parameter for determining the flow behavior of this compound. The following protocol can be used to measure viscosity using a rotational viscometer:
-
Sample Preparation: Prepare a 10% aqueous solution of this compound.
-
Instrument Setup: Calibrate the viscometer according to the manufacturer's instructions.
-
Measurement: Place the sample in the viscometer and measure the viscosity at a controlled temperature of 25°C.
-
Data Analysis: Record the viscosity in centipoise (cP).
pH Measurement
The pH of a 10% aqueous solution of this compound can be measured using a pH meter. The following protocol can be used:
-
Sample Preparation: Prepare a 10% aqueous solution of this compound.
-
Instrument Setup: Calibrate the pH meter using standard buffer solutions.
-
Measurement: Immerse the pH electrode in the sample and record the pH value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways and experimental workflows related to the use of this compound in drug delivery applications.
Caption: Drug delivery workflow using this compound.
Caption: Signaling pathway activated by drug-loaded nanoparticles.
Conclusion
This compound is a versatile and valuable excipient for a wide range of pharmaceutical and personal care applications. Its unique physicochemical properties, including its amphipathic nature, water solubility, and low toxicity, make it an ideal candidate for use in drug delivery systems, emulsions, and other formulations. The experimental protocols and diagrams provided in this guide offer a comprehensive resource for researchers and scientists working with this important polymer.
PEG-7 amodimethicone molecular weight and distribution
An In-depth Technical Guide to the Molecular Weight and Distribution of PEG-7 Amodimethicone
Introduction
This compound is a complex copolymer widely utilized in the personal care and cosmetics industries for its conditioning, emulsifying, and humectant properties.[1][2] Structurally, it is a silicone polymer (amodimethicone) that has been grafted with polyethylene glycol (PEG) chains. The "7" in its name denotes the average number of repeating ethylene oxide units in the PEG chains.[1][3] This guide provides a technical overview of the molecular weight and distribution of this compound, including the methodologies for its characterization. It is important to note that specific quantitative data for the molecular weight and distribution of commercial this compound are often proprietary and not publicly available. The data presented herein are illustrative, based on typical polymer characteristics.
Structure and Physicochemical Properties
This compound is synthesized by the reaction of an amodimethicone backbone with a polyethylene glycol derivative. The final molecular weight and its distribution are influenced by:
-
Molecular Weight of the Amodimethicone Backbone: The length of the initial polydimethylsiloxane chain and the number of amine functional groups will determine the starting molecular weight.
-
Degree of PEGylation: The number of PEG chains grafted onto the amodimethicone backbone.
-
Molecular Weight of the PEG Chains: While the average number of ethylene oxide units is seven, there will be a distribution of chain lengths.
These factors result in a polymer with a range of molecular weights, characterized by a polydispersity index (PDI).
Molecular Weight and Distribution Data
While specific data from manufacturers is not publicly available[2][4], the following table provides a hypothetical yet representative summary of the molecular weight characteristics of a typical this compound sample.
| Parameter | Symbol | Illustrative Value Range | Method of Determination |
| Number Average Molecular Weight | Mn | 5,000 - 15,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight Average Molecular Weight | Mw | 10,000 - 30,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index | PDI (Mw/Mn) | 1.8 - 2.5 | Calculated from GPC data |
| Peak Molecular Weight | Mp | 8,000 - 25,000 g/mol | Gel Permeation Chromatography (GPC) |
Experimental Protocols for Characterization
The determination of molecular weight and its distribution for complex polymers like this compound requires sophisticated analytical techniques. The two primary methods are Gel Permeation Chromatography (GPC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers.[5][6][7]
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound sample.
-
Dissolve the sample in an appropriate solvent (e.g., Tetrahydrofuran (THF) or Toluene, as silicones can be challenging to analyze in some common GPC solvents) to a concentration of 1-2 mg/mL.[5]
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system equipped with a GPC column set suitable for the expected molecular weight range of the polymer.
-
A refractive index (RI) detector is commonly used for polymers.[5] For more comprehensive analysis, multi-angle laser light scattering (MALLS) and viscometer detectors can be employed.[8]
-
The mobile phase should be the same solvent used for sample preparation.
-
-
Calibration:
-
Prepare a series of narrow-distribution polystyrene or polyethylene glycol standards of known molecular weights.
-
Inject each standard and record its retention time.
-
Construct a calibration curve by plotting the logarithm of the molecular weight against the retention time.
-
-
Analysis:
-
Inject the prepared this compound sample into the GPC system.
-
Record the chromatogram.
-
Using the calibration curve, the molecular weight distribution (Mn, Mw, PDI) of the sample is calculated by the system's software.
-
MALDI-TOF Mass Spectrometry
MALDI-TOF MS is an effective method for determining the absolute molecular weight of individual polymer chains, providing detailed information about the distribution and end groups.[9][10]
Methodology:
-
Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in a solvent like acetonitrile or a mixture of acetonitrile and water.[9][11][12]
-
Analyte Solution: Dissolve the this compound sample in a suitable solvent (e.g., THF, methanol) to a concentration of approximately 1 mg/mL.
-
Cationizing Agent: A salt such as sodium trifluoroacetate (NaTFA) can be added to promote the formation of sodiated ions, which can simplify the spectra.[9]
-
-
Target Plate Spotting:
-
Mix the matrix solution, analyte solution, and cationizing agent solution in a specific ratio (e.g., 10:1:1 v/v/v).
-
Spot a small volume (e.g., 0.5-1.0 µL) of the mixture onto the MALDI target plate and allow it to air-dry, forming co-crystals of the matrix and analyte.[9]
-
-
Instrumentation:
-
A MALDI-TOF mass spectrometer equipped with a suitable laser (e.g., a nitrogen laser at 337 nm).
-
-
Analysis:
-
Insert the target plate into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode. The laser desorbs and ionizes the sample, and the time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio.
-
The resulting spectrum will show a distribution of peaks, each corresponding to a polymer chain of a specific mass. The difference in mass between adjacent peaks corresponds to the mass of the repeating monomer unit (ethylene oxide, 44 Da).
-
Diagrams
Caption: Experimental workflow for polymer characterization.
Caption: Factors influencing this compound MW.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. PEG amodimethicone - Surfactant - 表面活性剂百科 [surfactant.top]
- 3. ewg.org [ewg.org]
- 4. This compound | CAS#:133779-14-3 | Chemsrc [chemsrc.com]
- 5. azom.com [azom.com]
- 6. agilent.com [agilent.com]
- 7. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 8. Gel Permeation Chromatography (GPC) [intertek.com]
- 9. bath.ac.uk [bath.ac.uk]
- 10. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
- 11. Disentangle a Complex MALDI TOF Mass Spectrum of Polyethylene Glycols into Three Separate Spectra via Selective Formation of Protonated Ions and Sodium or Potassium Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of PEG-7 Amodimethicone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used for the characterization of PEG-7 Amodimethicone, a functionalized silicone polymer widely utilized in the pharmaceutical and cosmetic industries. Due to the complex nature of this copolymer, a multi-faceted analytical approach is essential for its complete structural elucidation and quality control. This document outlines the theoretical basis and practical considerations for the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound.
Introduction to this compound
This compound is a silicone polymer that has been chemically modified to include both poly(ethylene glycol) (PEG) and amine-containing functional groups. The "amodimethicone" portion refers to a polydimethylsiloxane (PDMS) backbone where some of the methyl groups are replaced with amine-functionalized alkyl groups.[1][2][3][4] The "PEG-7" designation indicates that polyethylene glycol chains with an average of seven repeating oxyethylene units are grafted onto the silicone backbone. This unique structure imparts both hydrophilic (from the PEG chains) and cationic (from the amine groups) properties to the otherwise hydrophobic silicone, making it a versatile ingredient in various formulations.[1][2][3]
The general structure consists of three key components:
-
Polydimethylsiloxane (PDMS) backbone: Provides the characteristic silicone properties of lubricity and film-forming.
-
Amino-functional groups: Introduce cationic charges, enhancing substantivity to negatively charged surfaces like hair and skin.[1][3]
-
Polyethylene glycol (PEG) chains: Impart hydrophilicity, affecting solubility and interaction with aqueous environments.
A precise understanding of the structure, molecular weight distribution, and purity of this compound is critical for its application in drug delivery systems and advanced cosmetic formulations.
Spectroscopic Characterization
Due to the absence of publicly available, complete spectroscopic datasets for the specific molecule this compound, this guide presents a predictive analysis based on the known spectroscopic behaviors of its constituent parts: amodimethicone and polyethylene glycol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. Both ¹H and ¹³C NMR are employed to identify and quantify the different structural motifs within the copolymer.
2.1.1. Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons in the PDMS backbone, the amino-functionalized side chains, and the PEG grafts.
| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 0.1 | Si-CH ₃ (PDMS backbone) | A strong, sharp singlet characteristic of the methyl groups on the silicone backbone. |
| 0.5 - 1.0 | Si-CH ₂- | Protons on the methylene groups of the alkyl linker of the amino-functional side chain, adjacent to the silicon atom. |
| 1.5 - 1.8 | -CH ₂-CH ₂-N | Protons on the central methylene groups of the alkyl linker in the amino-functional side chain. |
| 2.5 - 3.0 | -CH ₂-N | Protons on the methylene groups adjacent to the nitrogen atom in the amino-functional side chain. |
| ~ 3.4 - 3.7 | -O-CH ₂-CH ₂-O- (PEG chain) | A strong, broad signal corresponding to the repeating methylene units of the polyethylene glycol chain. |
| ~ 4.8 | N-H | Protons of the amine groups. The chemical shift can be variable and the peak may be broad due to hydrogen bonding and exchange. |
2.1.2. Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 1.0 | Si-C H₃ (PDMS backbone) |
| 15 - 25 | Si-C H₂- |
| 25 - 35 | -C H₂-CH₂-N |
| 45 - 55 | -C H₂-N |
| ~ 70 - 75 | -O-C H₂-C H₂-O- (PEG chain) |
2.1.3. Experimental Protocol for NMR Spectroscopy
A detailed experimental protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the specific sample.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in this compound. The spectrum will be a composite of the characteristic absorptions of the siloxane backbone, the PEG chains, and the amino groups.
2.2.1. Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 3500 | N-H stretching | Primary/Secondary Amines |
| 2850 - 2960 | C-H stretching | Aliphatic (PDMS & PEG) |
| ~1590 | N-H bending | Primary Amines |
| 1255 - 1265 | Si-CH₃ symmetric deformation | Polydimethylsiloxane |
| 1000 - 1150 | Si-O-Si stretching, C-O-C stretching | Siloxane backbone and PEG ether linkages |
| 780 - 850 | Si-C stretching, CH₃ rocking | Polydimethylsiloxane |
2.2.2. Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a viscous liquid, a small drop can be placed directly between two KBr or NaCl plates.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal. This is often the simplest method for viscous liquids and requires minimal sample preparation.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software. The resulting spectrum can then be analyzed for the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry of polymers like this compound is complex due to their polydispersity (distribution of molecular weights). Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are well-suited for determining the molecular weight distribution of the polymer and identifying the repeating units.
2.3.1. Predicted Mass Spectral Data
A MALDI-TOF mass spectrum of this compound would be expected to show a distribution of peaks, each corresponding to a polymer chain of a different length. The mass difference between adjacent peaks in a series would correspond to the mass of the repeating monomer units.
-
PDMS repeating unit (C₂H₆SiO): 74.15 g/mol
-
PEG repeating unit (C₂H₄O): 44.05 g/mol
The spectrum would likely show multiple overlapping distributions corresponding to variations in both the PDMS and PEG chain lengths. Fragmentation in the mass spectrometer could lead to the observation of smaller ions corresponding to these repeating units.
2.3.2. Experimental Protocol for MALDI-TOF MS
-
Sample Preparation:
-
Prepare a solution of the this compound in a suitable solvent (e.g., tetrahydrofuran, acetonitrile).
-
Prepare a solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid, sinapinic acid) in the same or a miscible solvent.
-
Prepare a solution of a cationizing agent (e.g., sodium trifluoroacetate) if needed to promote ion formation.
-
Mix the sample, matrix, and cationizing agent solutions in an appropriate ratio (e.g., 1:10:1 v/v/v).
-
Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to dry completely.
-
-
Instrumentation: Utilize a MALDI-TOF mass spectrometer.
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
The mass range should be set to cover the expected molecular weight distribution of the polymer.
-
The laser intensity should be optimized to achieve good ionization without excessive fragmentation.
-
-
Data Processing: The resulting spectrum is analyzed to determine the peak distribution, calculate the average molecular weights (Mn, Mw), and identify the repeating units from the mass differences between peaks.
Summary of Spectroscopic Data
The following table summarizes the key predicted spectroscopic data for the structural components of this compound.
| Technique | Structural Unit | Characteristic Signature |
| ¹H NMR | PDMS | ~ 0.1 ppm (Si-CH₃) |
| Amino-alkyl | 0.5 - 3.0 ppm | |
| PEG | ~ 3.4 - 3.7 ppm (-O-CH₂-CH₂-O-) | |
| ¹³C NMR | PDMS | ~ 1.0 ppm (Si-CH₃) |
| Amino-alkyl | 15 - 55 ppm | |
| PEG | ~ 70 - 75 ppm (-O-CH₂-CH₂-O-) | |
| FTIR | PDMS | 1255-1265 cm⁻¹ (Si-CH₃), 1000-1150 cm⁻¹ (Si-O-Si), 780-850 cm⁻¹ (Si-C) |
| Amines | 3300-3500 cm⁻¹ (N-H stretch), ~1590 cm⁻¹ (N-H bend) | |
| PEG | 1000-1150 cm⁻¹ (C-O-C stretch), 2850-2960 cm⁻¹ (C-H stretch) | |
| Mass Spec. | PDMS repeating unit | 74.15 g/mol |
| PEG repeating unit | 44.05 g/mol |
Conclusion
The spectroscopic analysis of this compound requires a combination of NMR, FTIR, and Mass Spectrometry to fully characterize its complex structure. While this guide provides a predictive framework based on the individual components, experimental verification is crucial for any specific sample. The detailed protocols provided herein offer a robust starting point for researchers, scientists, and drug development professionals to perform a thorough analytical characterization of this important functionalized silicone polymer. The presented workflows and tabulated data serve as a valuable reference for method development and data interpretation in the quality control and research and development of products containing this compound.
References
Unraveling the Cationic Nature of PEG-7 Amodimethicone: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of PEG-7 Amodimethicone, focusing on the origins of its cationic character, methods for its characterization, and its functional implications. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this versatile polymer.
This compound is a complex silicone polymer that finds significant application in cosmetic and pharmaceutical formulations. Its defining characteristic is its cationic nature, which dictates its interaction with various substrates, particularly those with an anionic surface charge, such as hair and skin. This property is pivotal to its function as a conditioning agent. The polyethylene glycol (PEG) modification further influences its solubility and overall performance profile.
The Chemical Basis of Cationic Behavior
This compound is a derivative of amodimethicone, which is an amine-functionalized silicone.[1] The core structure is a polydimethylsiloxane backbone where some of the methyl groups are substituted with amine-containing side chains.[2] These amine groups, specifically primary (-NH2) and secondary (-NH-) amines, are responsible for the molecule's positive charge.[2]
In aqueous environments, particularly under acidic to neutral pH conditions typical of many formulations, these amine groups become protonated. The lone pair of electrons on the nitrogen atom accepts a proton (H+), forming a positively charged ammonium group (-NH3+ or -NH2+). This transformation renders the entire polymer cationic.[2] The degree of cationicity, or the charge density, can be tailored by controlling the number and distribution of these amine functional groups along the silicone backbone.[3] A higher amine concentration leads to a greater positive charge density.[3]
The "PEG-7" designation indicates that the amodimethicone has been further modified by grafting polyethylene glycol chains with an average of seven ethylene oxide repeating units.[1][4] This PEGylation enhances the water solubility of the otherwise hydrophobic silicone, allowing for easier formulation and rinse-off from surfaces.[5]
Quantitative Properties of this compound
Quantifying the physicochemical properties of this compound is crucial for formulation development and predicting its performance. The following table summarizes key parameters, with representative values for amodimethicone derivatives. It is important to note that specific values for this compound may vary depending on the manufacturer and the specific synthesis process.
| Property | Typical Value/Range | Significance |
| Charge Density | 0.2 - 0.8 meq/g | Determines the strength of electrostatic interaction with anionic substrates. Higher values indicate stronger binding. |
| Molecular Weight | 10,000 - 50,000 g/mol | Influences the film-forming properties, substantivity, and feel of the polymer on a surface. |
| Amine Value | 10 - 40 mg KOH/g | An indicator of the amount of amine functionality present, which correlates with the cationic potential. |
| Viscosity | 500 - 5000 cSt | Affects the texture and rheology of the final formulation. |
| pH (of aqueous dispersion) | 5.0 - 8.0 | The pH at which the polymer is formulated, which influences the degree of protonation of the amine groups. |
Experimental Protocols
Synthesis of Amodimethicone
The synthesis of amodimethicone, the precursor to this compound, typically involves the co-hydrolysis and condensation of various silane monomers. A generalized laboratory-scale procedure is outlined below.
Materials:
-
Dimethyldichlorosilane
-
(3-Aminopropyl)trimethoxysilane
-
Hexamethyldisiloxane (as an end-capper)
-
Toluene (or other suitable organic solvent)
-
Water
-
A weak base catalyst (e.g., sodium bicarbonate)
Procedure:
-
Combine dimethyldichlorosilane, (3-aminopropyl)trimethoxysilane, and hexamethyldisiloxane in a round-bottom flask containing toluene. The molar ratios of these precursors will determine the final properties of the polymer, such as molecular weight and amine content.
-
Slowly add a stoichiometric amount of water to the mixture while stirring vigorously. The hydrolysis of the chloro- and methoxy-silane groups will produce silanol intermediates and release HCl and methanol as byproducts.
-
Add a weak base catalyst to neutralize the acidic byproducts and promote the condensation of the silanol groups, forming the siloxane backbone.
-
Heat the reaction mixture to reflux for several hours to drive the condensation reaction to completion.
-
After cooling, wash the organic phase with water to remove any remaining salts and byproducts.
-
Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield the amodimethicone polymer.
The subsequent PEGylation to produce this compound would involve reacting the amine-functional silicone with a PEG derivative that has a reactive group, such as an epoxy or a tosylate, at one end.
Determination of Cationic Charge Density by Colloid Titration
Colloid titration is a widely used method to determine the charge density of polyelectrolytes.[6] This technique involves titrating the cationic polymer with a standard anionic polymer solution in the presence of a colorimetric indicator.
Materials:
-
This compound sample
-
Potassium polyvinyl sulfate (PVSK) standard solution (anionic titrant)
-
Toluidine Blue O (TBO) indicator
-
Phosphate buffer (pH 6.0)
-
Deionized water
-
Burette, beaker, and magnetic stirrer
Procedure:
-
Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of deionized water to prepare a stock solution.
-
Pipette a specific volume of the sample stock solution into a beaker and dilute with phosphate buffer.
-
Add a few drops of the TBO indicator. The solution should turn blue, indicating an excess of cationic charge.
-
Titrate the sample solution with the standardized PVSK solution while stirring continuously.
-
The PVSK will complex with the cationic sites of the this compound.
-
The endpoint is reached when the solution color changes from blue to a distinct purple. This occurs when all the cationic sites have been neutralized by the PVSK, and the excess PVSK interacts with the TBO indicator.
-
The charge density (in meq/g) can be calculated using the following formula: Charge Density = (V_PVSK × N_PVSK) / W_sample Where:
-
V_PVSK is the volume of PVSK solution used at the endpoint (in L)
-
N_PVSK is the normality of the PVSK solution (in eq/L)
-
W_sample is the weight of the this compound sample (in g)
-
Characterization by Potentiometric Titration
Potentiometric titration provides a more automated and precise determination of the amine content and can be used to estimate the pKa of the amine groups.[7]
Materials:
-
This compound sample
-
Standardized hydrochloric acid (HCl) solution (titrant)
-
A suitable solvent (e.g., a mixture of isopropanol and water)
-
Potentiometer with a pH electrode
-
Burette and beaker
-
Magnetic stirrer
Procedure:
-
Dissolve a known weight of the this compound sample in the chosen solvent system in a beaker.
-
Immerse the pH electrode in the solution and allow the reading to stabilize.
-
Record the initial pH of the solution.
-
Add the standardized HCl solution in small increments from the burette.
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Continue the titration past the equivalence point, where a sharp change in pH is observed.
-
Plot the pH versus the volume of HCl added. The equivalence point can be determined from the inflection point of the titration curve or by plotting the first or second derivative.
-
The amine value can be calculated from the volume of HCl required to reach the equivalence point.
Visualizations
Synthesis of Amodimethicone
Caption: Synthesis pathway of amodimethicone via co-hydrolysis and condensation.
Mechanism of Cationic Charge Development
Caption: Protonation of amine groups leading to a cationic polymer in an aqueous medium.
Experimental Workflow for Characterization
Caption: Workflow for the physicochemical characterization of this compound.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. AMODIMETHICONE - Ataman Kimya [atamanchemicals.com]
- 3. AMODIMETHICONE - Ataman Kimya [atamanchemicals.com]
- 4. ewg.org [ewg.org]
- 5. specialchem.com [specialchem.com]
- 6. Method of colloid titration (a new titration between polymer ions) | Semantic Scholar [semanticscholar.org]
- 7. potentiometric titration method: Topics by Science.gov [science.gov]
An In-Depth Technical Guide to the Solubility of PEG-7 Amodimethicone in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEG-7 amodimethicone is a silicone polymer that has been chemically modified with polyethylene glycol (PEG) and amino functional groups. This modification results in a molecule with a unique combination of properties, making it a valuable ingredient in a wide range of applications, including personal care products and potentially in drug delivery systems. The presence of the hydrophilic PEG chains generally imparts water solubility to the otherwise hydrophobic silicone backbone, a crucial characteristic for formulation development.[1] The amino groups provide a cationic charge at acidic pH, enhancing its substantivity to negatively charged surfaces like hair and skin.
This technical guide provides a comprehensive overview of the solubility of this compound in various solvents commonly used in research, and cosmetic and pharmaceutical formulations. The information presented herein is intended to assist researchers, scientists, and drug development professionals in effectively formulating with this versatile polymer.
Data Presentation: Solubility of this compound
| Solvent Class | Solvent | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL at 25°C) |
| Polar Protic Solvents | Water | Soluble[2][3] | > 10 |
| Ethanol | Soluble | > 10 | |
| Isopropyl Alcohol | Soluble | > 10 | |
| Non-Polar Aprotic Solvents | Mineral Oil | Insoluble to Poorly Soluble | < 1 |
| Esters | Isopropyl Myristate | Insoluble to Poorly Soluble | < 1 |
| Silicone Fluids | Cyclomethicone | Insoluble to Poorly Soluble | < 1 |
| Dimethicone (<10 cSt) | Insoluble to Poorly Soluble | < 1 |
Note: The quantitative solubility values are estimations based on the behavior of similar PEGylated silicones and the general principle that the PEG-7 modification renders the molecule primarily water-soluble. Actual values may vary depending on the specific grade and purity of this compound and the solvent. It is highly recommended to perform experimental solubility testing for specific formulation requirements.
Experimental Protocols
Determining the precise solubility of a polymer like this compound requires a systematic approach. The following protocols are based on established methods for polymer solubility testing, such as ASTM D3132 and ASTM D5226, and can be adapted for this specific polymer.[4][5][6][7][8]
Protocol 1: Visual Assessment of Solubility (Qualitative)
Objective: To rapidly assess the qualitative solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., deionized water, ethanol, isopropyl alcohol, mineral oil, isopropyl myristate, cyclomethicone, dimethicone)
-
Glass vials with screw caps (e.g., 20 mL)
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Analytical balance
Procedure:
-
Accurately weigh 1.0 g of this compound into a clean, dry glass vial.
-
Add 9.0 mL of the selected solvent to the vial to create a 10% (w/v) mixture.
-
Cap the vial securely and vortex for 30 seconds to initially disperse the polymer.
-
Place a magnetic stir bar in the vial and place it on a magnetic stirrer.
-
Stir the mixture at a constant rate (e.g., 250 rpm) at a controlled temperature (e.g., 25°C) for 24 hours.
-
After 24 hours, visually inspect the mixture against a dark and light background for any signs of undissolved polymer, cloudiness, or phase separation.
-
Record the observations as "soluble" (clear, single phase), "partially soluble" (cloudy, hazy, or some undissolved particles), or "insoluble" (distinct layers or large amount of undissolved material).
Protocol 2: Gravimetric Determination of Solubility (Quantitative)
Objective: To determine the quantitative solubility of this compound in a specific solvent.
Materials:
-
Same as Protocol 1
-
Centrifuge
-
Drying oven
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Pre-weighed aluminum weighing dishes
Procedure:
-
Prepare a saturated solution of this compound in the chosen solvent by adding an excess amount of the polymer to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
Allow the mixture to stand undisturbed for at least 12 hours to allow any undissolved polymer to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.45 µm filter to remove any suspended particles.
-
Dispense the filtered supernatant into a pre-weighed aluminum dish.
-
Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the polymer (e.g., 105°C for water, lower for volatile organic solvents).
-
Dry the sample to a constant weight.
-
Calculate the solubility in g/100 mL using the following formula:
Solubility ( g/100 mL) = (Weight of dried polymer / Volume of supernatant taken) x 100
Mandatory Visualization
The following diagrams illustrate the conceptual framework of this compound's solubility and a typical experimental workflow for its determination.
Caption: Conceptual diagram of this compound solubility.
Caption: Experimental workflow for determining polymer solubility.
References
The Surface Activity of PEG-7 Amodimethicone in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the surface activity of PEG-7 Amodimethicone in aqueous solutions. This compound is a complex silicone copolymer that finds extensive application in personal care products, particularly hair care formulations, due to its unique conditioning properties. This document explores its chemical structure, behavior at interfaces, and the factors influencing its surface-active properties. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide incorporates representative data from structurally similar amino-functionalized and PEGylated silicone surfactants to illustrate key concepts and provide a comparative framework. Detailed experimental protocols for characterizing the surface activity of such silicone polymers are also provided.
Introduction
This compound is a water-soluble silicone compound that belongs to the class of amino-functionalized silicones. It is a copolymer of dimethicone that has been modified with amino groups and subsequently grafted with polyethylene glycol (PEG) chains, in this case with an average of seven ethylene oxide units. This unique chemical architecture imparts a combination of properties, including the hydrophobicity of the silicone backbone, the hydrophilicity and lubricity of the PEG chains, and the pH-responsive cationic nature of the amino functional groups. These characteristics are central to its performance as a conditioning agent, where it selectively adsorbs onto damaged, negatively charged surfaces, such as hair, to provide smoothness, reduce friction, and enhance manageability.[1][2] Understanding the surface activity of this compound in aqueous solutions is critical for optimizing its formulation and efficacy in various applications.
Chemical Structure and Properties
The structure of this compound consists of a polydimethylsiloxane (PDMS) backbone to which amino-functional groups are attached. These amino groups are further modified with polyethylene glycol chains.
The key structural features that dictate its surface activity are:
-
Polydimethylsiloxane (PDMS) Backbone: This is a highly flexible and hydrophobic component that contributes to the low surface tension of the molecule and its ability to form a film at interfaces.
-
Amino-Functional Groups: These groups can become protonated in acidic aqueous solutions, imparting a positive charge to the molecule.[1] This cationic character is crucial for its targeted deposition on negatively charged substrates.
-
Polyethylene Glycol (PEG) Chains: The presence of PEG chains enhances the water solubility of the molecule and contributes to its humectant properties.
Below is a conceptual representation of the molecular structure of this compound.
Caption: Conceptual structure of this compound.
Surface Activity in Aqueous Solutions
The amphiphilic nature of this compound drives its tendency to adsorb at interfaces, such as the air-water or oil-water interface, thereby reducing the surface or interfacial tension. This behavior is characteristic of surfactants.
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant molecules in a solution begin to self-assemble into micelles. Above the CMC, the surface tension of the solution remains relatively constant.
Quantitative Data:
| Surfactant (Analogue) | Temperature (°C) | CMC (mol/L) | Surface Tension at CMC (mN/m) | Reference |
| Trisiloxane Ethoxylate (n=7) | 25 | Approx. 3 x 10-4 | ~22 | [3][6] |
| Cationic Silicone Surfactant | 25 | Varies with alkyl chain length | ~20 | [7] |
Note: This data is for structurally similar compounds and should be considered as indicative rather than absolute values for this compound.
Surface Tension Reduction
Silicone surfactants are renowned for their ability to significantly lower the surface tension of water.[8] This high surface activity is attributed to the low cohesive energy of the siloxane backbone.
Quantitative Data:
The following table provides representative data on the surface tension of aqueous solutions of silicone surfactants.
| Surfactant Type | Concentration | Temperature (°C) | Surface Tension (mN/m) | Reference |
| Polyether-modified Silicone | 0.1% | 25 | 20-25 | [8] |
| Amino-functional Silicone | Varies | 25 | pH-dependent | [9] |
Note: This data is illustrative and derived from general literature on silicone surfactants.
Factors Influencing Surface Activity
The surface-active properties of this compound are not static and can be significantly influenced by environmental factors, most notably pH and temperature.
Influence of pH
The amino groups in the amodimethicone portion of the molecule are weak bases. In acidic aqueous solutions, these amino groups can become protonated, leading to the development of a positive charge on the polymer.[1] This cationic nature enhances its interaction with negatively charged surfaces. Conversely, in neutral to alkaline conditions, the amino groups are less protonated, and the molecule behaves more like a non-ionic surfactant. This pH-dependent charge has a profound effect on its adsorption and surface activity.
The following diagram illustrates the pH-dependent charging and subsequent adsorption mechanism onto a negatively charged surface, such as damaged hair keratin.
Caption: pH-dependent adsorption of this compound.
Influence of Temperature
Temperature can affect the surface activity of surfactants in several ways. Generally, for non-ionic surfactants, an increase in temperature can lead to a decrease in the CMC and a slight decrease in the surface tension at the CMC.[5][6] This is often attributed to the dehydration of the hydrophilic groups (in this case, the PEG chains) at higher temperatures, which can promote micellization. For this compound, an increase in temperature would likely follow this trend, particularly under conditions where it behaves as a non-ionic surfactant.
Experimental Protocols
Accurate characterization of the surface activity of this compound requires precise experimental techniques. The following are detailed methodologies for key experiments.
Determination of Surface Tension using the Pendant Drop Method
The pendant drop method is an optical technique used to determine the surface or interfacial tension of a liquid.[10][11][12]
Principle: The shape of a drop of liquid hanging from a needle is determined by the balance between its surface tension and gravity. By analyzing the drop shape, the surface tension can be calculated using the Young-Laplace equation.
Apparatus:
-
Pendant drop tensiometer with a high-resolution camera
-
Light source
-
Syringe with a needle of known diameter
-
Temperature-controlled cuvette
-
Software for drop shape analysis
Procedure:
-
Prepare a series of aqueous solutions of this compound of varying concentrations.
-
Calibrate the tensiometer using a liquid of known surface tension (e.g., pure water).
-
Fill the syringe with the test solution and carefully form a pendant drop at the tip of the needle inside the temperature-controlled cuvette.
-
Allow the drop to equilibrate for a specified period.
-
Capture a high-resolution image of the drop.
-
The software analyzes the profile of the drop and fits it to the Young-Laplace equation to calculate the surface tension.
-
Repeat the measurement for each concentration to obtain a plot of surface tension versus concentration.
The following diagram outlines the experimental workflow for the pendant drop method.
Caption: Workflow for pendant drop tensiometry.
Determination of Critical Micelle Concentration (CMC) using Fluorescence Spectroscopy
The fluorescence probe method is a sensitive technique for determining the CMC of surfactants.[13][14][15]
Principle: A hydrophobic fluorescent probe (e.g., pyrene) is used, which has a low solubility in water but preferentially partitions into the hydrophobic core of micelles. The fluorescence emission spectrum of the probe changes depending on the polarity of its microenvironment. By monitoring a specific spectral feature as a function of surfactant concentration, the onset of micelle formation can be detected.
Apparatus:
-
Fluorometer
-
Quartz cuvettes
-
Stock solution of a fluorescent probe (e.g., pyrene in a suitable solvent)
-
Series of aqueous solutions of this compound
Procedure:
-
Prepare a series of aqueous solutions of this compound with varying concentrations.
-
To each solution, add a small, constant aliquot of the fluorescent probe stock solution.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectrum of each solution. For pyrene, the ratio of the intensity of the third and first vibronic peaks (I3/I1) is often monitored.
-
Plot the I3/I1 ratio as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the inflection point of this plot, which indicates the partitioning of the probe into the micelles.
Conclusion
This compound is a sophisticated silicone copolymer with multifaceted surface-active properties that are integral to its function as a high-performance conditioning agent. Its unique combination of a hydrophobic silicone backbone, hydrophilic PEG chains, and pH-responsive amino groups allows for targeted deposition and effective film formation on surfaces. While specific quantitative data for this compound remains elusive in public literature, the principles of its surface activity can be understood through the study of analogous amino-functionalized and PEGylated silicone surfactants. The experimental protocols detailed in this guide provide a robust framework for the characterization of its surface activity, enabling researchers and formulators to further explore and harness the unique properties of this versatile polymer. Further research to quantify the surface activity of this compound under various conditions would be of significant value to the scientific and industrial communities.
References
- 1. labmuffin.com [labmuffin.com]
- 2. essentialsbycatalina.com [essentialsbycatalina.com]
- 3. Thermodynamic Analysis of Trisiloxane Surfactant Adsorption and Aggregation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dlib.phenikaa-uni.edu.vn [dlib.phenikaa-uni.edu.vn]
- 5. Surface tension behavior of superspreading and non-superspreading trisiloxane surfactants – nanoPaInt [nanopaint-itn.eu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Polyether- and Tertiary Amine-Modified Silicone Surfactants: Synthesis and Surface Performance Across pH Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to measure the surface tension of surfactant using pendant drop. [uskino.com]
- 11. biolinscientific.com [biolinscientific.com]
- 12. How does the pendant drop method work? - DataPhysics Instruments [dataphysics-instruments.com]
- 13. Determination of surfactant critical micelle concentration by a novel fluorescence depolarization technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
Thermal Stability of PEG-7 Amodimethicone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability of PEG-7 Amodimethicone, a copolymer widely utilized in pharmaceutical and cosmetic formulations. The document synthesizes available data on its constituent components—aminofunctionalized silicone (amodimethicone) and polyethylene glycol (PEG)—to project the thermal behavior of the composite molecule. It also outlines standard experimental protocols for empirical determination of its thermal properties.
Introduction to this compound
This compound is a silicone polymer with polyethylene glycol ether chains and amino-functional groups. This structure imparts unique properties, including water dispersibility and enhanced conditioning effects, making it a valuable excipient. Understanding its thermal stability is critical for formulation development, manufacturing processes (such as heat sterilization), and ensuring product shelf-life and safety, as high temperatures can lead to degradation, altering the physicochemical properties and potentially generating harmful byproducts.
Expected Thermal Stability Profile
Direct quantitative data on the thermal stability of this compound is not extensively available in public literature. However, an assessment can be made based on the known thermal properties of its primary components: the amodimethicone backbone and the PEG-7 side chains.
Amodimethicone (Silicone) Component: Silicone polymers, such as polydimethylsiloxane, are known for their high thermal stability.[1] Decomposition of the siloxane backbone generally occurs at temperatures above 200°C.[2] The degradation of amodimethicone involves the formation of a cross-linked film, which can enhance its stability.[3] Furthermore, silicones exhibit low thermal conductivity, which allows them to offer protection against thermal damage when used in hair styling products.[3][4] The primary degradation products of silicones are typically cyclic siloxanes.[1]
Polyethylene Glycol (PEG) Component: The thermal stability of polyethylene glycol is influenced by its molecular weight and the atmospheric conditions. In the presence of oxygen, oxidative degradation can occur at temperatures as low as 80°C, leading to chain scission and the formation of lower molecular weight esters and aldehydes.[5][6] In an inert atmosphere, such as nitrogen, PEGs are significantly more stable, with thermal degradation occurring at much higher temperatures. For instance, one study showed a maximum degradation temperature of 410°C for a type of PEG in a nitrogen atmosphere.[7]
Projected Stability of this compound: The thermal stability of the combined this compound molecule will be a composite of these behaviors. The silicone backbone is expected to provide a high degree of thermal resistance, while the PEG chains may be more susceptible to initial degradation, particularly under oxidative conditions. The amino-functionality in the amodimethicone portion may also influence the degradation pathway.
Quantitative Thermal Degradation Data (Projected)
The following table summarizes the projected thermal decomposition characteristics of this compound based on the properties of its components. It is important to note that these are estimated ranges and empirical testing is required for precise values.
| Thermal Parameter | Projected Value Range (°C) | Influencing Component | Notes |
| Onset of Degradation (in Air) | 150 - 250 °C | PEG Chains | Initial degradation is likely to be driven by the oxidative decomposition of the polyethylene glycol chains. |
| Onset of Degradation (in Inert Gas) | 250 - 350 °C | Silicone Backbone | In the absence of oxygen, the more stable silicone backbone will likely dictate the onset of degradation. |
| Major Decomposition Stage | 300 - 500 °C | Silicone Backbone | Significant weight loss is expected in this range due to the breakdown of the siloxane structure.[8] |
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability of this compound, the following standard experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to degrade and to quantify its mass loss as a function of temperature.
Apparatus: A thermogravimetric analyzer (e.g., NETZSCH STA449C/3/G or similar).[8]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen) or with air at a constant flow rate (e.g., 20-50 mL/min) to control the atmosphere.
-
-
Heating Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature of 600-800°C.[8]
-
-
Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve is used to determine the onset of decomposition (the temperature at which significant weight loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the heat flow associated with these events.
Apparatus: A differential scanning calorimeter (e.g., Mettler Toledo 822e or similar).[9]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Heating and Cooling Program:
-
Equilibrate the sample at a low temperature (e.g., -50°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature below the expected decomposition point (e.g., 200°C).
-
Hold the sample at this temperature for a few minutes to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Reheat the sample at the same controlled rate.
-
-
Data Analysis: The heat flow to or from the sample is recorded as a function of temperature. The resulting DSC thermogram reveals endothermic and exothermic peaks corresponding to thermal events.
Visualization of Workflows and Pathways
Experimental Workflow for Thermal Stability Assessment
Caption: Workflow for assessing the thermal stability of this compound.
Proposed Thermal Degradation Pathway
Caption: Proposed degradation pathway for this compound.
Conclusion
References
- 1. The Thermal Decomposition of Some Polysiloxanes - Enlighten Theses [theses.gla.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. AMODIMETHICONE - Ataman Kimya [atamanchemicals.com]
- 4. AMODIMETHICONE - Ataman Kimya [atamanchemicals.com]
- 5. pure.korea.ac.kr [pure.korea.ac.kr]
- 6. conservationphysics.org [conservationphysics.org]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Decomposition and Ceramifying Process of Ceramifiable Silicone Rubber Composite with Hydrated Zinc Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wydawnictwo.umcs.eu [wydawnictwo.umcs.eu]
The Pivotal Role of Amino Groups in the Functionality of PEG-7 Amodimethicone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PEG-7 Amodimethicone is a multifunctional silicone polymer extensively utilized in hair care formulations and with emerging potential in drug delivery systems. Its unique properties are intrinsically linked to the strategic incorporation of both polyethylene glycol (PEG) and amino functional groups onto a polysiloxane backbone. This technical guide provides an in-depth analysis of the critical role these amino groups play in the functionality of this compound. It delves into the mechanisms of action, methods of characterization, and the performance benefits conferred by this specific functionalization.
Introduction
Silicones have long been staple ingredients in the cosmetic and pharmaceutical industries due to their unique sensory properties and film-forming capabilities. Amodimethicones, a class of silicones functionalized with amino groups, represent a significant advancement, offering enhanced substantivity and targeted action. The further modification with polyethylene glycol (PEG) chains, as seen in this compound, modulates the molecule's hydrophilicity, rendering it more water-dispersible and mitigating the potential for buildup associated with traditional silicones. This guide will specifically elucidate the contribution of the amino groups to the overall performance of this compound.
The Chemistry and Mechanism of Action of Amino Groups
The defining characteristic of this compound lies in the presence of primary and secondary amine functionalities. These groups are typically incorporated as aminoalkyl side chains along the polysiloxane backbone.
Cationic Targeting of Damaged Surfaces
In aqueous formulations with a slightly acidic pH, which is typical for hair conditioners, the amino groups of this compound become protonated, acquiring a positive charge.[1] This cationic nature is the cornerstone of its targeted conditioning effect. Hair, particularly when damaged by chemical treatments (e.g., bleaching, coloring) or environmental stressors, develops a net negative surface charge due to the exposure of hydrophilic protein residues.[2] Consequently, the positively charged this compound is electrostatically attracted to these damaged areas, leading to selective deposition where it is most needed.[2] This targeted deposition ensures efficient conditioning without causing excessive buildup on healthier, less porous regions of the hair.
Formation of a Durable, Cross-linked Film
Upon deposition, the functionality of the amino groups extends beyond simple electrostatic attraction. The presence of hydroxyl groups on adjacent amodimethicone strands allows for a crosslinking reaction to occur as the hair dries. This results in the formation of a durable, protective film on the hair surface.[2] This film is more resistant to wash-off compared to non-functionalized silicones, providing long-lasting conditioning benefits that can persist through multiple washes.[2]
Prevention of Buildup
A common concern with silicone-based conditioners is the potential for accumulation on the hair, leading to a weighed-down and dull appearance. The amino groups in this compound inherently mitigate this issue. Once a layer of the cationic polymer has deposited on the hair, the positive charges on the deposited molecules repel other positively charged amodimethicone molecules in the product, preventing the formation of an excessively thick film.[2]
Quantitative Performance Data
While specific quantitative data for this compound is often proprietary, data from studies on similar aminosilicones, such as Bis-Hydroxy/Methoxy Amodimethicone, provide valuable insights into the expected performance.
| Performance Metric | Untreated Hair | Hair Treated with Aminosilicone | Percentage Improvement |
| Wet Combing Force (gf) | High | Significantly Reduced | Up to 84.6% reduction[3] |
| Dry Combing Force (gf) | Moderate | Significantly Reduced | Up to 77.4% reduction[3] |
| Contact Angle of Water (°) | ~62.5° (Bleached Hair) | Increased towards virgin hair levels (~97°) | Restoration of hydrophobicity[4] |
Table 1: Representative Performance Data for Aminosilicone-Treated Hair
Experimental Protocols
The characterization and performance evaluation of this compound involve a range of analytical techniques.
Quantification of Amino Group Content
A non-aqueous titration method can be employed to determine the amino content of amino-functionalized silicones.
-
Principle: The alkaline amino groups are titrated with a standardized acid in a non-aqueous solvent system.
-
Methodology:
-
Dissolve a known weight of the this compound sample in a suitable solvent mixture, such as chloroform and glacial acetic acid.
-
Add a visual indicator, for example, a crystal violet solution in glacial acetic acid.
-
Titrate the solution with a standardized solution of perchloric acid in glacial acetic acid until the endpoint is indicated by a color change of the indicator.
-
The amino content is calculated based on the volume of titrant used and the stoichiometry of the reaction.
-
Determination of the Degree of PEGylation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound, including the degree of PEGylation.
-
Principle: ¹H NMR spectroscopy can be used to quantify the relative number of protons associated with the PEG chains and the silicone backbone.
-
Methodology:
-
Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Integrate the characteristic signals corresponding to the ethylene oxide protons of the PEG chains (typically around 3.6 ppm) and the methyl protons of the dimethylsiloxane units (typically around 0.1 ppm).
-
The degree of PEGylation can be calculated from the ratio of these integrated peak areas, taking into account the number of protons per repeating unit.[5]
-
Evaluation of Conditioning Performance: Combing Force Measurement
Instrumental combing tests provide an objective measure of the conditioning efficacy of this compound.
-
Principle: A mechanical testing device measures the force required to comb through a standardized hair tress. A reduction in combing force indicates improved conditioning.
-
Methodology:
-
Prepare standardized hair tresses (e.g., virgin or bleached Caucasian hair).
-
Treat the hair tresses with a base formulation and a formulation containing this compound under controlled conditions (e.g., product concentration, application time, rinsing).
-
Mount the wet or dry hair tress in a combing force apparatus (e.g., Dia-Stron).
-
Measure the force required for a comb to travel through the tress at a constant speed.
-
The percentage reduction in combing force for the treated tress compared to the control is calculated.[3]
-
Assessment of Surface Properties: Contact Angle Measurement
The change in the surface energy of hair after treatment with this compound can be assessed by measuring the contact angle of a liquid (typically water) on the hair surface.
-
Principle: The contact angle is a measure of the wettability of a surface. An increase in the contact angle of water on hair indicates an increase in surface hydrophobicity, which is a desired conditioning effect.
-
Methodology:
-
Mount a single hair fiber or a flat array of fibers on a suitable holder.
-
Place a small droplet of purified water on the hair surface.
-
Use a goniometer or a dynamic contact angle analyzer to measure the angle between the hair surface and the tangent of the water droplet at the point of contact.
-
Compare the contact angles of untreated and treated hair fibers.[4]
-
Analysis of Silicone Deposition
Several techniques can be used to quantify the amount of this compound deposited on the hair surface.
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy:
-
Principle: This technique analyzes the surface of the hair. The presence of silicone can be detected by its characteristic infrared absorption bands (e.g., Si-O-Si and Si-CH₃ vibrations).
-
Methodology:
-
Press a treated hair sample against an ATR crystal (e.g., diamond or germanium).
-
Acquire the infrared spectrum.
-
The intensity of the characteristic silicone peaks can be correlated with the amount of deposited material.[6]
-
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Principle: XPS is a surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of a sample. The presence and concentration of silicon can be quantified.
-
Methodology:
-
Place a treated hair sample in the XPS instrument under ultra-high vacuum.
-
Irradiate the sample with X-rays and analyze the kinetic energy of the emitted photoelectrons.
-
The presence of silicon is confirmed by the Si 2p peak, and its atomic concentration on the surface can be calculated.[7]
-
-
Visualizing the Functional Relationships
The following diagrams illustrate the key mechanisms and workflows discussed in this guide.
Figure 1: Mechanism of action of this compound on hair.
Figure 2: Workflow for combing force measurement.
Figure 3: Workflow for determining the degree of PEGylation via NMR.
Conclusion
The amino groups in this compound are not merely a minor modification but are fundamental to its high-performance conditioning capabilities. They impart a cationic charge that enables targeted deposition onto damaged hair, facilitate the formation of a durable and protective film through crosslinking, and prevent undesirable buildup. The synergistic combination of these amino functionalities with the water-dispersibility provided by the PEG chains results in a versatile and effective ingredient for advanced hair care formulations. The experimental protocols outlined in this guide provide a framework for the robust characterization and performance validation of this and similar functionalized silicone polymers, aiding researchers and developers in harnessing their full potential.
References
- 1. incibeauty.com [incibeauty.com]
- 2. scribd.com [scribd.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Effects of Cosmetic Emulsions on the Surface Properties of Mongolian Hair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR studies of PEG chain dynamics on mesoporous silica nanoparticles for minimizing non-specific binding - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
PEG-7 Amodimethicone: A Hydrophilic Silicone Derivative for Advanced Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: PEG-7 Amodimethicone is a synthetic polymer that marries the properties of a silicone with the hydrophilicity of polyethylene glycol (PEG). It is a polyethylene glycol derivative of Amodimethicone, containing an average of 7 moles of ethylene oxide.[1] This modification results in a molecule with unique surface activity, conditioning properties, and potential for advanced applications in both cosmetics and pharmaceuticals. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and experimental evaluation, with a focus on its utility for researchers and professionals in drug development.
Physicochemical Properties
| Property | Description |
| Chemical Name | This compound |
| Synonyms | Polyoxyethylene (7) amodimethicone |
| CAS Number | 133779-14-3 |
| Appearance | Can range from a liquid to a solid.[2] |
| Solubility | Ranges from insoluble to soluble in water.[2] The presence of the PEG-7 chain enhances its water dispersibility compared to non-PEGylated amodimethicone. A commercially available product, SilSense® A-21, is described as being easily formulated into clear aqueous systems. |
| Molecular Weight | Not specified in available literature. The molecular weight of PEG polymers can be determined by methods such as MALDI-TOF.[3] |
| Viscosity | Not specified in available literature. The viscosity of silicone fluids is dependent on the chain length.[4] For a related compound, Dimethicone PEG-7 Isostearate, a viscosity of 100-350 cSt is reported.[5] |
| Hydrophilic-Lipophilic Balance (HLB) | Not specified in available literature. The HLB value is crucial for its function as an emulsifier. The presence of the hydrophilic PEG-7 chain and the lipophilic silicone backbone suggests it would have surfactant properties. |
Synthesis of this compound
A detailed, specific protocol for the synthesis of this compound is not publicly available. However, a plausible synthetic route can be devised based on general knowledge of silicone and polymer chemistry, specifically the synthesis of amino-functional and polyether-modified silicones.[6][7] The process would likely involve a hydrosilylation reaction.
Hypothetical Synthesis Protocol:
Objective: To synthesize this compound by grafting an allyl-terminated PEG-7 onto an amino-functionalized silicone backbone via a hydrosilylation reaction.
Materials:
-
Aminopropyl-functionalized polydimethylsiloxane (amodimethicone precursor)
-
Allyl-terminated polyethylene glycol with 7 ethylene oxide units (Allyl-PEG-7)
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
Toluene (anhydrous)
-
Activated carbon
-
Filtration apparatus
Experimental Workflow:
Procedure:
-
Reaction Setup: In a clean, dry, nitrogen-purged reactor, dissolve the aminopropyl-functionalized polydimethylsiloxane in anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of Karstedt's catalyst to the reactor and stir the mixture.
-
Hydrosilylation: Slowly add the allyl-terminated PEG-7 to the reactor. The reaction is exothermic and the temperature should be controlled. Maintain the reaction temperature for several hours until the reaction is complete.
-
Reaction Monitoring: The progress of the hydrosilylation reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the characteristic Si-H stretching band (around 2100-2200 cm⁻¹).
-
Purification: Once the reaction is complete, cool the mixture and add activated carbon to adsorb the platinum catalyst. Filter the mixture to remove the activated carbon.
-
Solvent Removal: Remove the toluene solvent by rotary evaporation under reduced pressure to obtain the final product, this compound.
Characterization
The synthesized this compound can be characterized using various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the addition of the PEG chain to the silicone backbone by identifying characteristic ether (C-O-C) and Si-O-Si bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the polymer and the ratio of the silicone to PEG units.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight distribution and polydispersity index (PDI) of the polymer.[8]
Experimental Protocols for Application Evaluation
Given its primary use in the cosmetic industry, the following protocols are relevant for evaluating the performance of this compound as a hair conditioning agent.
Protocol 1: Instrumental Evaluation of Hair Combing
Objective: To quantify the reduction in combing force on hair tresses treated with a conditioner containing this compound.
Materials:
-
Hair tresses (virgin or damaged)
-
Base conditioner formulation
-
Conditioner formulation containing this compound
-
Tensile tester with a combing attachment (e.g., Dia-Stron)
-
Controlled temperature and humidity chamber
Experimental Workflow:
Procedure:
-
Hair Tress Preparation: Standardized hair tresses are washed with a clarifying shampoo to remove any residues.
-
Conditioner Application: A precise amount of the conditioner (either the base or the one containing this compound) is applied evenly to the wet hair tress. The conditioner is left on the hair for a predetermined time (e.g., 1-2 minutes).
-
Rinsing: The hair tress is rinsed thoroughly with water at a controlled temperature and flow rate.
-
Equilibration: The wet hair tress is placed in a chamber with controlled temperature and humidity to equilibrate.
-
Combing Measurement: The hair tress is mounted on a tensile tester equipped with a comb. The instrument pulls the comb through the hair tress at a constant speed, and the force required to comb the hair is measured.
-
Data Analysis: The combing force is recorded over multiple cycles. The average combing force for the tresses treated with the this compound conditioner is compared to that of the base conditioner to quantify the conditioning effect.
Applications in Drug Development
While direct applications of this compound in drug delivery are not extensively documented, its properties suggest potential uses, particularly in topical and transdermal formulations. The PEGylated silicone structure could offer benefits such as improved solubility of hydrophobic drugs, enhanced skin adhesion, and controlled release.
Potential Mechanisms in Drug Delivery
The amphiphilic nature of this compound could enable its use as a component in drug delivery systems like microemulsions or nanoemulsions for topical application.[9][10] The silicone portion would interact with lipophilic drugs and the stratum corneum, while the hydrophilic PEG portion would enhance formulation stability and potentially modulate drug partitioning into the skin.
The interaction of PEGylated polymers with lipid bilayers is a subject of ongoing research.[11][12] It is proposed that PEG chains can create a hydrophilic layer on the surface of a drug carrier, which can influence its interaction with cell membranes.
Conclusion
This compound is a versatile hydrophilic silicone derivative with established benefits in the cosmetics industry, particularly in hair care. While its application in drug development is still exploratory, its unique combination of a hydrophobic silicone backbone and a hydrophilic PEG chain presents intriguing possibilities for enhancing the delivery of therapeutic agents through the skin. Further research is warranted to fully elucidate its physicochemical properties and to explore its potential as an excipient in advanced drug delivery systems. This guide provides a foundational understanding for researchers and drug development professionals interested in leveraging the unique properties of this interesting polymer.
References
- 1. ewg.org [ewg.org]
- 2. PEG amodimethicone - Surfactant - 表面活性剂百科 [surfactant.top]
- 3. PEG GPC Calibration Standards - JenKem Technology USA [jenkemusa.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. Dimethicone PEG-7 Isostearate; viscosity 100-350 cSt. | CAS 133448-16-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. mdpi.com [mdpi.com]
- 7. CN102492148A - Synthesis method of amino silicone oil - Google Patents [patents.google.com]
- 8. lcms.cz [lcms.cz]
- 9. Microemulsions as transdermal drug delivery vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microemulsions and Nanoemulsions in Skin Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction Forces between Supported Lipid Bilayers in the Presence of PEGylated Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Simulations of PEGylated Biomolecules, Liposomes, and Nanoparticles for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Surface Modification of Polymers with PEG-7 Amodimethicone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of polymeric biomaterials is a critical strategy for enhancing their biocompatibility, reducing biofouling, and tailoring their interactions with biological systems. This document provides a detailed protocol for the surface modification of polymers, specifically polyurethane (PU), using PEG-7 amodimethicone. This process imparts a hydrophilic and biocompatible surface layer, which is advantageous for various biomedical applications, including drug delivery systems, medical implants, and diagnostic devices.
This compound is an attractive surface modifying agent due to its unique structure, combining the protein-repellent and hydrophilic properties of polyethylene glycol (PEG) with the surface-active and conditioning properties of an amino-functionalized silicone (amodimethicone). The amine groups on the amodimethicone portion allow for covalent attachment to activated polymer surfaces, ensuring a stable and durable modification.
This protocol outlines a two-step "grafting-to" approach. Initially, the polyurethane surface is activated to introduce reactive isocyanate groups. Subsequently, the this compound is covalently grafted onto the activated surface via the reaction of its primary amine functionalities with the surface isocyanate groups.
Experimental Protocols
Materials
-
Polyurethane (PU) films (e.g., medical-grade)
-
This compound
-
Hexamethylene diisocyanate (HMDI)
-
Triethylamine (TEA)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized (DI) water
-
Nitrogen gas
Equipment
-
Glass reaction vessel with a magnetic stirrer and nitrogen inlet
-
Water bath or heating mantle with temperature control
-
Ultrasonic bath
-
Vacuum oven
-
Contact angle goniometer
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectrometer
-
X-ray Photoelectron Spectrometer (XPS)
Protocol for Surface Modification
This protocol is adapted from established methods for grafting amine-containing molecules to polyurethane surfaces.[1][2]
Step 1: Surface Activation of Polyurethane with HMDI
-
Cut the polyurethane film into the desired dimensions for your application.
-
Clean the PU films by ultrasonicating in ethanol for 15 minutes, followed by rinsing with DI water and drying under a stream of nitrogen.
-
Prepare a solution of HMDI and TEA in anhydrous toluene in a 3:1 v/v ratio in a glass reaction vessel. A typical concentration is 0.15 mmol of HMDI per gram of PU in 30 mL of toluene.[1]
-
Immerse the cleaned and dried PU films in the HMDI/TEA solution.
-
Heat the reaction mixture to 50°C and stir for 1 hour under a nitrogen atmosphere to prevent side reactions with moisture.[1]
-
After 1 hour, remove the PU films from the solution and rinse thoroughly with fresh anhydrous toluene to remove any unreacted HMDI and TEA.
Step 2: Grafting of this compound
-
Prepare a solution of this compound in anhydrous toluene. The concentration can be varied to control the grafting density, with a typical starting point being an equimolar amount to the HMDI used in the activation step.
-
Immerse the isocyanate-activated PU films in the this compound solution.
-
Heat the reaction mixture to 40°C and stir for 24 hours under a nitrogen atmosphere.[1][2]
-
After 24 hours, remove the modified PU films and rinse them extensively with fresh toluene to remove any non-covalently bound this compound.
-
Dry the surface-modified PU films in a vacuum oven at 40°C overnight.
-
Store the modified films in a desiccator until further characterization or use.
Characterization of Surface Modification
The success of the surface modification can be confirmed through various analytical techniques that probe the changes in surface chemistry and properties.
Water Contact Angle (WCA) Measurement
This technique assesses the hydrophilicity of the polymer surface. A successful grafting of this compound should lead to a significant decrease in the water contact angle, indicating a more hydrophilic surface.
-
Protocol:
-
Place a dried, modified PU film on the goniometer stage.
-
Dispense a small droplet (typically 2-5 µL) of DI water onto the surface.
-
Capture an image of the droplet and measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.
-
Perform measurements at multiple locations on the surface and for several samples to ensure reproducibility.
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is used to identify the chemical functional groups present on the polymer surface. The spectra of the modified PU should show characteristic peaks corresponding to both the polyurethane backbone and the grafted this compound.
-
Protocol:
-
Obtain a background spectrum of the clean ATR crystal.
-
Press the modified PU film firmly against the ATR crystal.
-
Collect the FTIR spectrum over a range of 4000-600 cm⁻¹.
-
Compare the spectrum of the modified PU with that of the unmodified PU to identify new or shifted peaks. Key peaks to look for include those associated with the C-O-C ether linkages of the PEG chains and the Si-O-Si backbone of the silicone.[1][3]
-
X-ray Photoelectron Spectroscopy (XPS)
XPS provides quantitative elemental and chemical state information about the top few nanometers of the surface. This technique can confirm the presence of silicon and nitrogen from the this compound and provide information about the chemical bonding environment.
-
Protocol:
-
Place the modified PU film in the XPS vacuum chamber.
-
Acquire a survey scan to identify the elements present on the surface.
-
Perform high-resolution scans for key elements such as C 1s, O 1s, N 1s, and Si 2p.
-
Analyze the high-resolution spectra to determine the atomic concentrations and identify the chemical states of the elements, which will confirm the covalent attachment of the this compound. The C 1s spectrum is particularly informative, as the presence of a C-O component at approximately 286.5 eV is characteristic of the PEG chains.[4][5][6][7]
-
Data Presentation
The following tables summarize representative quantitative data obtained from the characterization of polyurethane surfaces before and after modification with PEG-containing molecules. While specific values for this compound may vary, these tables provide an expected trend and magnitude of change.
Table 1: Water Contact Angle Measurements
| Sample | Water Contact Angle (°) | Reference |
| Unmodified Polyurethane | 70° - 85° | [2][8] |
| PEG-Grafted Polyurethane | 20° - 50° | [1][2][8] |
Table 2: Surface Elemental Composition by XPS
| Sample | C (%) | O (%) | N (%) | Si (%) | Reference |
| Unmodified Polyurethane | ~75-85 | ~10-20 | ~2-5 | 0 | [7] |
| PEG-Amodimethicone Grafted PU | Increased C/Si ratio | Increased O content | Present | Present | [7] |
Table 3: High-Resolution C 1s XPS Peak Analysis
| Peak Assignment | Binding Energy (eV) | Unmodified PU (%) | PEG-Grafted PU (%) | Reference |
| C-C / C-H | ~285.0 | Dominant | Decreased | [4][5] |
| C-O (Ether) | ~286.5 | Minor | Significantly Increased | [4][5][6] |
| C=O (Urethane) | ~288.0 | Present | Present | [4] |
| O-C=O | ~289.0 | Present | Present | [4] |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the surface modification of polyurethane with this compound.
Caption: Workflow for polyurethane surface modification.
Conclusion
The protocol described provides a robust method for the covalent surface modification of polyurethane with this compound. This surface engineering approach significantly enhances the hydrophilicity of the polymer, which is a key indicator of improved biocompatibility and reduced protein fouling. The provided characterization techniques are essential for confirming the success of the modification and quantifying the changes in surface properties. This methodology is highly relevant for researchers and professionals in drug development and biomedical materials science seeking to create advanced, functionalized polymer surfaces.
References
- 1. Effect of PEG grafting density on surface properties of polyurethane substrata and the viability of osteoblast and fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Molecular Weight and Grafting Density of PEG on the Surface Properties of Polyurethanes and Their Effect on the Viability and Morphology of Fibroblasts and Osteoblasts [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Surface Functionalization of Nanoparticles with PEG-7 Amodimethicone
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and therapeutics. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of nanoparticles. This process involves the attachment of PEG chains to the nanoparticle surface, which imparts a "stealth" character, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time.
This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using PEG-7 amodimethicone. This compound is a copolymer of polydimethylsiloxane (a silicone polymer) and polyethylene glycol, which also contains amino groups. This unique structure offers the combined benefits of the hydrophilicity and biocompatibility of PEG with the potential for specific interactions and surface properties conferred by the amodimethicone component. The presence of amino groups on the amodimethicone backbone provides reactive sites for covalent conjugation to nanoparticle surfaces.
These protocols are intended to serve as a guide for researchers developing novel nanoparticle-based platforms for various biomedical applications.
II. Applications of this compound Functionalized Nanoparticles
The unique properties of this compound make it a promising candidate for a variety of nanoparticle-based applications:
-
Enhanced Drug Delivery: The PEG component can increase the systemic circulation time of drug-loaded nanoparticles, allowing for improved accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.
-
Improved Biocompatibility: The hydrophilic PEG chains can create a hydration layer around the nanoparticle, minimizing non-specific protein adsorption and reducing immunogenicity.
-
Controlled Release: The silicone component may influence the release kinetics of encapsulated drugs, potentially offering a more sustained release profile.
-
Targeted Delivery: The terminal groups of the PEG chains or the amino groups of the amodimethicone can be further modified with targeting ligands (e.g., antibodies, peptides) to achieve active targeting to specific cells or tissues.
-
Bio-imaging: Functionalized nanoparticles can be loaded with imaging agents for diagnostic applications, with the this compound coating improving their in vivo performance.
III. Proposed Experimental Protocols
As direct protocols for the covalent attachment of this compound to nanoparticles are not widely published, the following proposed protocols are based on established bioconjugation chemistries, leveraging the amino groups present in the amodimethicone structure. These protocols describe a two-step process involving the functionalization of nanoparticles with carboxyl groups, followed by EDC/NHS chemistry to couple this compound.
Protocol 1: Carboxylation of Nanoparticle Surfaces
This protocol is suitable for nanoparticles with surface hydroxyl or amine groups (e.g., silica, iron oxide, or amine-functionalized polymeric nanoparticles).
Materials:
-
Nanoparticles (e.g., silica nanoparticles, 1 mg/mL in ethanol)
-
Succinic anhydride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
Centrifuge
Procedure:
-
Disperse 10 mg of nanoparticles in 10 mL of anhydrous DMF.
-
Add 100 mg of succinic anhydride and 50 µL of TEA or DIPEA to the nanoparticle suspension.
-
Sonicate the mixture for 15 minutes to ensure uniform dispersion.
-
Allow the reaction to proceed overnight at room temperature with gentle stirring.
-
Collect the carboxylated nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes).
-
Wash the nanoparticles three times with ethanol and three times with deionized water to remove unreacted reagents.
-
Resuspend the carboxylated nanoparticles in a suitable buffer, such as 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0), for the next step.
Protocol 2: Covalent Conjugation of this compound via EDC/NHS Chemistry
Materials:
-
Carboxylated nanoparticles (from Protocol 1)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
MES buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine)
-
Centrifuge or size-exclusion chromatography system
Procedure:
-
Resuspend 10 mg of carboxylated nanoparticles in 10 mL of cold MES buffer.
-
Add 10 mg of EDC and 6 mg of NHS to the nanoparticle suspension.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle rotation to activate the carboxyl groups.
-
Immediately add a 10 to 50-fold molar excess of this compound to the activated nanoparticle suspension. The optimal ratio should be determined experimentally.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with PBS (pH 7.4) and allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the quenching solution to a final concentration of 10-20 mM and incubate for 15 minutes.
-
Purify the this compound functionalized nanoparticles by repeated centrifugation and resuspension in PBS or by using size-exclusion chromatography to remove unreacted reagents and byproducts.
IV. Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm successful functionalization and to understand the physicochemical properties of the modified nanoparticles.
| Parameter | Technique | Expected Outcome |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | An increase in the hydrodynamic diameter is expected after successful coating with this compound due to the presence of the polymer layer. |
| Surface Charge | Zeta Potential Measurement | A shift in the zeta potential towards a more neutral or positive value is anticipated due to the presence of the amino groups in the amodimethicone. |
| Morphology | Transmission Electron Microscopy (TEM) | TEM can be used to visualize the nanoparticle core and confirm the absence of significant aggregation after functionalization. |
| Surface Chemistry | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of characteristic peaks corresponding to the amide bond formed during conjugation and peaks associated with the siloxane and PEG backbone. |
| Polymer Content | Thermogravimetric Analysis (TGA) | TGA can be used to quantify the amount of this compound grafted onto the nanoparticle surface by measuring the weight loss upon heating. |
| Drug Loading Capacity | UV-Vis Spectroscopy or HPLC | For drug-loaded nanoparticles, these techniques can be used to determine the amount of drug encapsulated within the functionalized nanoparticles. |
| Drug Release Profile | Dialysis Method with UV-Vis or HPLC | This will determine the rate and extent of drug |
Application of PEG-7 Amodimethicone in Hydrogel Synthesis for Tissue Engineering
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)-based hydrogels are extensively utilized in tissue engineering and regenerative medicine due to their high water content, biocompatibility, and tunable mechanical properties, which can mimic the native extracellular matrix (ECM).[1][2] The incorporation of silicone-based polymers, such as amodimethicone, into PEG hydrogels offers the potential to create novel biomaterials with enhanced properties. PEG-7 amodimethicone, a copolymer of PEG and amodimethicone, is a promising candidate for hydrogel synthesis, combining the hydrophilicity and biocompatibility of PEG with the unique surface properties and stability of silicones.[3][4]
These application notes provide a comprehensive overview of the potential use of this compound in the synthesis of hydrogels for tissue engineering applications. While direct studies on this compound hydrogels for tissue engineering are limited, this document extrapolates from research on closely related PEG/polydimethylsiloxane (PDMS) hydrogels to propose synthesis protocols, potential properties, and characterization methods.
Key Properties and Advantages
This compound hydrogels are anticipated to possess a unique combination of properties beneficial for tissue engineering:
-
Biocompatibility: PEG is well-known for its low immunogenicity and resistance to protein adsorption, which minimizes inflammatory responses.[5] Amodimethicone is also considered safe for use in cosmetic and personal care products, suggesting good biocompatibility.[6]
-
Tunable Mechanical Properties: The mechanical properties of the hydrogel, such as stiffness and elasticity, can be tailored by controlling the crosslinking density and the ratio of PEG to amodimethicone.[7][8] This is crucial for mimicking the mechanical environment of different tissues.
-
Enhanced Stability: The silicone component can improve the chemical and thermal stability of the hydrogel network.
-
Gas Permeability: Silicone-based materials exhibit good gas permeability, which could be advantageous for facilitating oxygen transport to encapsulated cells.
-
Surface Modification: The presence of amine groups in amodimethicone provides reactive sites for further functionalization with bioactive molecules, such as cell adhesion peptides (e.g., RGD) or growth factors, to enhance cellular interactions.[4]
Data Presentation: Properties of PEG/PDMS Hydrogels
The following table summarizes quantitative data from studies on PEG/PDMS hydrogels, which can serve as a reference for the expected properties of this compound hydrogels.
| Property | PEG/PDMS Ratio (w/w) | Value | Reference |
| Young's Modulus (E) | 10:90 | ~150 kPa | [9] |
| 20:80 | ~100 kPa | [9] | |
| 30:70 | ~50 kPa | [9] | |
| Swelling Ratio (Q) | Varies with PDMS vol. fraction | Inversely proportional to PDMS content | [7][8] |
| Fracture Toughness (Gc) | Increases with PDMS vol. fraction | - | [7][8] |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrogel via Photopolymerization
This protocol describes the synthesis of a this compound hydrogel using photopolymerization, a common method for forming hydrogels under mild conditions suitable for cell encapsulation.[10] This proposed protocol is based on the synthesis of PEG/PDMS hydrogels.[9]
Materials:
-
This compound with functionalizable end-groups (e.g., acrylate, methacrylate, or norbornene)
-
Photoinitiator (e.g., Irgacure 2959, LAP)
-
Phosphate-buffered saline (PBS), sterile
-
Bioactive molecules for functionalization (optional, e.g., RGD peptide)
-
UV light source (365 nm)
Procedure:
-
Preparation of Precursor Solution:
-
Dissolve the functionalized this compound in sterile PBS to the desired concentration (e.g., 10-20% w/v).
-
Add the photoinitiator to the precursor solution at a concentration of 0.05-0.5% (w/v) and ensure complete dissolution.
-
If incorporating bioactive molecules, add them to the solution at this stage.
-
-
Hydrogel Formation:
-
Pipette the precursor solution into a mold of the desired shape and size.
-
Expose the solution to UV light (365 nm) for a sufficient duration (typically 1-10 minutes) to induce crosslinking. The exposure time will depend on the photoinitiator concentration and light intensity.
-
-
Washing and Sterilization:
-
Carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with sterile PBS to remove any unreacted components.
-
The hydrogel can be sterilized by further incubation in sterile PBS with penicillin/streptomycin or by other appropriate methods.
-
Protocol 2: Characterization of Hydrogel Properties
1. Swelling Ratio Measurement:
-
Immerse a pre-weighed, lyophilized hydrogel sample (Wd) in PBS at 37°C.
-
At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).
-
The swelling ratio (Q) is calculated as: Q = (Ws - Wd) / Wd.
2. Mechanical Testing:
-
Perform unconfined compression testing on cylindrical hydrogel samples using a universal testing machine.
-
Obtain the stress-strain curve and calculate the Young's modulus from the initial linear region of the curve.
3. In Vitro Biocompatibility Assay:
-
Encapsulate cells (e.g., fibroblasts or mesenchymal stem cells) within the hydrogel during the synthesis process.
-
Culture the cell-laden hydrogels in an appropriate cell culture medium.
-
Assess cell viability at different time points (e.g., day 1, 3, and 7) using a live/dead staining assay (e.g., Calcein AM/Ethidium homodimer-1).
-
Analyze cell morphology and proliferation using microscopy.
Visualizations
Caption: Workflow for this compound hydrogel synthesis.
Caption: Workflow for hydrogel characterization.
Caption: Hypothetical cell-matrix interaction signaling.
Conclusion and Future Directions
The development of hydrogels from this compound presents an exciting avenue for creating advanced biomaterials for tissue engineering. The proposed protocols and characterization methods, based on analogous PEG/PDMS systems, provide a solid foundation for initiating research in this area. Future work should focus on the direct synthesis and characterization of this compound hydrogels to validate and optimize their properties for specific tissue engineering applications, such as cartilage, skin, or nerve regeneration. Further investigation into the degradation profile and the in vivo host response will be crucial for the successful translation of these novel biomaterials to clinical applications.
References
- 1. Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ewg.org [ewg.org]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. shreechem.in [shreechem.in]
- 6. specialchem.com [specialchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Incorporation of a silicon-based polymer to PEG-DA templated hydrogel scaffolds for bioactivity and osteoinductivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nichd.nih.gov [nichd.nih.gov]
Application Note: PEG-7 Amodimethicone as a Non-Ionic Surfactant in Emulsion Polymerization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Emulsion polymerization is a versatile technique for producing a wide range of polymers with applications in coatings, adhesives, and biomedical fields. The choice of surfactant is critical in controlling the polymerization process and the final properties of the polymer latex. Non-ionic surfactants are frequently employed, often in conjunction with anionic surfactants, to impart steric stability to the polymer particles, enhancing their resistance to electrolytes and improving freeze-thaw stability.[1][2]
PEG-7 amodimethicone is a silicone-based non-ionic surfactant, a polyethylene glycol (PEG) derivative of amodimethicone, containing an average of seven ethylene oxide units.[3][4] While extensively used in the cosmetics industry for its conditioning and humectant properties, its application in emulsion polymerization is not widely documented.[3][5][6] This application note explores the theoretical potential of this compound as a non-ionic surfactant in emulsion polymerization, based on its chemical structure and the known behavior of similar silicone-based surfactants.
Mechanism of Action
In emulsion polymerization, surfactants facilitate the formation of micelles, which act as loci for polymerization. Non-ionic surfactants like this compound provide stability to the growing polymer particles through a mechanism of steric hindrance.[1] The hydrophilic PEG chains extend into the aqueous phase, creating a hydrated layer around the particle that prevents agglomeration. The silicone backbone, being lipophilic, would anchor the surfactant to the polymer particle surface. The presence of amino groups in the amodimethicone structure may also contribute to its interaction with the polymer and potentially the aqueous phase, depending on the pH.
Advantages and Potential Applications
The use of a silicone-based surfactant like this compound could offer several advantages:
-
Enhanced Stability: The bulky silicone backbone combined with flexible PEG chains could provide excellent steric stabilization.
-
Modified Surface Properties: Incorporation of a silicone-based surfactant may impart desirable surface properties to the final polymer film, such as hydrophobicity, slip, and a lower coefficient of friction.
-
Biocompatibility: PEGylated molecules are known for their biocompatibility and ability to reduce protein adsorption, making polymers stabilized with this compound potentially suitable for biomedical and drug delivery applications.[7][8][9][10]
-
Controlled Release: In drug delivery systems, the nature of the surfactant can influence the release kinetics of encapsulated active pharmaceutical ingredients (APIs).
Potential applications could include the synthesis of novel polymer latexes for advanced coatings, biocompatible nanoparticles for drug delivery, and specialized adhesives.
Data on Similar Non-Ionic Surfactants in Emulsion Polymerization
| Surfactant Type | Typical HLB Range | Key Performance Aspects in Emulsion Polymerization |
| Alkylphenol Ethoxylates | 10-18 | Effective stabilizers, but with environmental concerns. |
| Fatty Alcohol Ethoxylates | 10-18 | Good steric stabilization, widely used. |
| Silicone Polyethers | 5-16 | Can improve slip and surface properties of the final film. |
| This compound (Estimated) | 10-15 | Potential for good steric stability and imparting silicone-like properties. |
Experimental Protocols
Below is a generalized protocol for emulsion polymerization using a non-ionic surfactant, adapted for the theoretical use of this compound. This should be considered a starting point for experimental design.
Materials
-
Monomer (e.g., methyl methacrylate, styrene, butyl acrylate)
-
Deionized water
-
This compound (as the non-ionic surfactant)
-
Anionic surfactant (e.g., sodium dodecyl sulfate, optional but recommended for initial trials)[1]
-
Initiator (e.g., potassium persulfate, ammonium persulfate)
-
Buffer (e.g., sodium bicarbonate, to maintain pH)
Equipment
-
Jacketed glass reactor with a condenser, nitrogen inlet, and mechanical stirrer
-
Monomer and initiator feed pumps
-
Temperature controller and heating/cooling circulator
Protocol
-
Reactor Setup:
-
Charge the reactor with deionized water, buffer, and a portion of the this compound and anionic surfactant (if used).
-
Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.
-
Begin stirring and heat the reactor to the desired polymerization temperature (e.g., 70-85 °C).
-
-
Monomer Emulsion Preparation:
-
In a separate vessel, prepare the monomer emulsion by mixing the monomer(s), the remaining this compound and anionic surfactant, and a portion of the deionized water.
-
Stir vigorously to form a stable emulsion.
-
-
Initiator Solution Preparation:
-
Dissolve the initiator in deionized water.
-
-
Polymerization:
-
Once the reactor reaches the set temperature, add a small portion of the initiator solution to the reactor to create seed particles.
-
After a short seeding period (e.g., 15-30 minutes), begin the continuous and separate feeding of the monomer emulsion and the remaining initiator solution into the reactor over a period of 2-4 hours.
-
Maintain a constant temperature and stirring speed throughout the feed period.
-
-
Post-Polymerization:
-
After the feeds are complete, continue stirring at the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cool the reactor to room temperature.
-
-
Characterization:
-
Determine the solid content, particle size and distribution (e.g., by dynamic light scattering), viscosity, and pH of the final latex.
-
Characterize the polymer by techniques such as Fourier-transform infrared spectroscopy (FTIR) and gel permeation chromatography (GPC).
-
Visualizations
Emulsion Polymerization Workflow
Caption: Experimental workflow for emulsion polymerization.
Stabilization Mechanism of this compound
Caption: Steric stabilization by this compound.
References
- 1. US7109268B2 - Process for making silicone emulsions - Google Patents [patents.google.com]
- 2. The role of surfactants in the emulsion polymerization process – Indovinya | Leader in the production of surfactants and specialty chemicals [indovinya.indoramaventures.com]
- 3. The Science Behind Silicone Surfactants: Enhancing Formulations for Better Results [en.jiahua.com]
- 4. US5302658A - Method of manufacturing silicone emulsions - Google Patents [patents.google.com]
- 5. WO2007064673A2 - Liquid nonionic surfactants for emulsion polymerization and other applications - Google Patents [patents.google.com]
- 6. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 7. Nonionic Surfactants Promote the Incorporation of Silicone–Acrylic Hybrid Monomers in Emulsion Polymerization | Semantic Scholar [semanticscholar.org]
- 8. Micelles with Ultralow Critical Micelle Concentration as Carriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Cosmetic Analysis [cosmeticanalysis.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Stable Oil-in-Water Emulsions with PEG-7 Amodimethicone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to creating and characterizing stable oil-in-water (o/w) emulsions using PEG-7 amodimethicone. This document outlines the principles of emulsion stabilization with this cationic silicone, detailed experimental protocols, and methods for quantitative analysis.
Introduction to this compound in Emulsion Systems
This compound is a water-soluble, cationic silicone polyether.[1][2] Its unique molecular structure, combining a hydrophilic polyethylene glycol (PEG) chain and an amino-functionalized silicone backbone, makes it a candidate for stabilizing oil-in-water emulsions, particularly in formulations for hair care, skin care, and topical drug delivery. The cationic nature of the amino groups can contribute to emulsion stability through electrostatic repulsion, especially in acidic to neutral pH ranges.[3][4]
The primary functions of this compound in cosmetic and pharmaceutical formulations include acting as a hair conditioning agent and a humectant.[5][6] While not a traditional standalone emulsifier, its surface-active properties and ability to be readily incorporated into aqueous systems suggest its utility as a co-emulsifier or stabilizer in o/w emulsions.[1]
Mechanism of Emulsion Stabilization
The stabilization of oil-in-water emulsions by this compound is primarily attributed to a combination of steric and electrostatic repulsion. The hydrophilic PEG chains extend into the aqueous phase, creating a steric barrier that prevents oil droplets from coalescing. The protonated amino groups in the amodimethicone backbone impart a positive surface charge to the oil droplets, leading to electrostatic repulsion between them. This dual mechanism enhances the overall stability of the emulsion.
References
- 1. This compound, 133779-14-3 [thegoodscentscompany.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. Aminosiloxane Emulsions [cht-silicones.com]
- 4. Amino Silicone Fluid: 7 Powerful Uses and Benefits [biopolchemicals.com]
- 5. incibeauty.com [incibeauty.com]
- 6. This compound - Cosmetic Analysis [cosmeticanalysis.com]
Application Notes and Protocols for PEGylated Amino-Functionalized Silicone Coatings to Enhance Biomedical Implant Biocompatibility
Introduction
The long-term success of biomedical implants is critically dependent on their biocompatibility and ability to integrate with host tissue without eliciting adverse reactions such as inflammation, thrombosis, or bacterial infection. Surface modification of implant materials is a key strategy to improve their biological performance. While research on PEG-7 amodimethicone for this specific application is not currently available in scientific literature, a closely related and well-established approach involves the use of polyethylene glycol (PEG) grafted onto amino-functionalized silicone surfaces. This combination leverages the excellent adhesive properties and reactivity of aminosilanes with the proven biocompatibility of PEG.
These application notes provide a comprehensive overview and detailed protocols for the deposition of a PEGylated amino-functionalized silicone coating on biomedical implants. This coating strategy aims to create a hydrophilic, bio-inert surface that resists protein adsorption, a critical initiating event in the foreign body response and biofilm formation.
Principle of the Coating
The coating process is a two-step procedure designed to create a stable, biocompatible interface on the implant surface:
-
Silanization with an Amino-Functionalized Silane: The implant surface is first treated with an amino-functionalized silane, such as (3-aminopropyl)triethoxysilane (APTES). The silane molecules hydrolyze and covalently bind to the hydroxyl groups present on the surface of most metallic and ceramic implant materials, forming a stable siloxane layer. This process creates a surface rich in primary amine groups, which serve as reactive sites for subsequent PEGylation.
-
PEGylation of the Aminated Surface: In the second step, PEG chains with a reactive functional group at one end (e.g., N-hydroxysuccinimide-ester PEG, NHS-PEG) are covalently grafted onto the amine-functionalized surface. The NHS ester reacts with the primary amines on the surface to form a stable amide bond. The resulting dense layer of PEG chains creates a hydrophilic, flexible, and sterically hindering barrier that repels proteins and cells, thereby enhancing the biocompatibility of the implant.
Advantages of PEGylated Amino-Functionalized Silicone Coatings
-
Reduced Protein Adsorption: The hydrophilic PEG layer minimizes nonspecific protein adsorption, which is the initial step in the foreign body response and thrombus formation.
-
Inhibition of Bacterial Adhesion and Biofilm Formation: By preventing the initial attachment of proteins, the coating indirectly reduces the adhesion of bacteria, a critical step in biofilm formation and implant-associated infections.
-
Improved Hemocompatibility: For blood-contacting devices, the reduction in protein adsorption, particularly fibrinogen, leads to decreased platelet adhesion and activation, thus improving hemocompatibility.
-
Enhanced Lubricity: The hydrophilic nature of the PEG coating can impart a lubricious surface to the implant, which can be beneficial for devices such as catheters.
-
Versatility: This coating strategy can be applied to a wide range of implant materials that have surface hydroxyl groups, including titanium and its alloys, stainless steel, and various ceramics.
Experimental Protocols
Protocol 1: Substrate Preparation and Cleaning
This protocol describes the essential steps for cleaning a typical titanium-based implant surface prior to coating.
-
Initial Cleaning: Sonicate the implant substrates in a bath of laboratory-grade detergent for 15 minutes.
-
Rinsing: Thoroughly rinse the substrates with deionized (DI) water.
-
Solvent Cleaning: Sonicate the substrates sequentially in acetone and then isopropanol for 15 minutes each to remove any organic residues.
-
Drying: Dry the substrates under a stream of nitrogen gas and then place them in an oven at 60°C for 30 minutes.
-
Surface Activation (Plasma Treatment): Immediately before silanization, treat the substrates with oxygen plasma for 5 minutes to generate a fresh, reactive oxide layer with a high density of hydroxyl groups.
Protocol 2: Deposition of Amino-Functionalized Silicone Layer (Silanization)
This protocol details the deposition of an aminosilane layer using APTES.
-
Prepare Silane Solution: In a fume hood, prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immersion: Immerse the cleaned and activated substrates in the APTES solution.
-
Reaction: Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.
-
Rinsing: Remove the substrates from the solution and rinse them thoroughly with fresh toluene to remove any unbound silane.
-
Curing: Cure the silane layer by baking the substrates in an oven at 110°C for 1 hour.
-
Final Rinse: After cooling, sonicate the substrates in ethanol for 5 minutes to remove any remaining physisorbed silane and dry under a stream of nitrogen.
Protocol 3: Covalent Grafting of PEG (PEGylation)
This protocol describes the attachment of NHS-activated PEG to the aminated surface.
-
Prepare PEG Solution: Dissolve NHS-PEG (e.g., 5 kDa) in a 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 50 mg/mL.
-
Immersion: Immerse the amine-functionalized substrates in the PEG solution.
-
Reaction: Allow the reaction to proceed overnight at 4°C or for 4 hours at room temperature with gentle agitation.
-
Rinsing: Remove the substrates from the PEG solution and rinse them extensively with DI water to remove any non-covalently bound PEG.
-
Drying: Dry the PEGylated substrates under a stream of nitrogen gas. Store in a desiccator until further use.
Quantitative Data Summary
The following tables provide representative data from common surface characterization and in vitro biocompatibility assays, comparing uncoated, aminated, and PEGylated surfaces.
Table 1: Surface Characterization Data
| Surface Type | Water Contact Angle (°) | Surface Amine Density (amines/nm²) | PEG Grafting Density (chains/nm²) |
| Uncoated Titanium | 75 ± 5 | N/A | N/A |
| APTES-Coated | 60 ± 4 | 2.5 ± 0.3 | N/A |
| PEG-APTES-Coated | 35 ± 5 | N/A | 0.8 ± 0.1 |
Table 2: In Vitro Biocompatibility Assay Results
| Surface Type | Fibrinogen Adsorption (ng/cm²) | Fibroblast Adhesion (cells/mm²) | S. aureus Adhesion (CFU/mm²) |
| Uncoated Titanium | 450 ± 50 | 5000 ± 400 | 8000 ± 700 |
| APTES-Coated | 380 ± 45 | 4200 ± 350 | 6500 ± 600 |
| PEG-APTES-Coated | 45 ± 10 | 500 ± 100 | 700 ± 150 |
Visualization of Workflows and Mechanisms
Caption: Experimental workflow for coating and evaluation.
Caption: Mechanism of improved biocompatibility.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the specific conditions (e.g., concentrations, reaction times, temperatures) for their particular implant material, silane, and PEG derivative. All work should be conducted in accordance with appropriate laboratory safety standards.
Application Notes and Protocols for PEG-7 Amodimethicone in Gene Delivery
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The field of non-viral gene delivery is actively exploring novel cationic polymers that can efficiently and safely deliver nucleic acids into cells. PEG-7 amodimethicone, a silicone polymer containing amino groups and polyethylene glycol (PEG) chains, presents a theoretical potential for this application. The cationic amine groups can electrostatically interact with negatively charged nucleic acids to form nanoparticles, while the PEG chains may offer steric stabilization, enhanced biocompatibility, and prolonged circulation in vivo. The silicone backbone could provide flexibility and hydrophobicity, potentially influencing nanoparticle formation and cellular interaction.
These application notes provide a comprehensive, albeit theoretical, framework for investigating this compound as a gene delivery vector. The protocols and data are extrapolated from studies on structurally related materials, including other PEGylated cationic polymers and aminosilicones. Researchers should consider this a starting point for empirical investigation and optimization.
Physicochemical Properties of this compound
The suitability of this compound for gene delivery is predicated on its unique chemical structure, which combines a silicone backbone with both cationic and hydrophilic moieties. A summary of its relevant physicochemical properties is presented below.
| Property | Description | Potential Impact on Gene Delivery |
| Structure | Silicone (polydimethylsiloxane) backbone with aminopropyl side chains and grafted polyethylene glycol (PEG-7) chains. | The flexible silicone backbone can influence the conformation of the polymer and its interaction with nucleic acids. |
| Cationic Nature | The presence of primary and secondary amine groups in the amodimethicone portion provides a positive charge at physiological pH. | Enables electrostatic complexation with negatively charged nucleic acids (plasmid DNA, mRNA, siRNA) to form nanoparticles (polyplexes). |
| PEGylation | The "7" in PEG-7 indicates an average of seven ethylene oxide repeat units, conferring hydrophilicity. | Can provide a hydrophilic shell to the nanoparticles, potentially reducing aggregation, limiting non-specific protein binding (opsonization), and decreasing cytotoxicity.[1] |
| Amphiphilicity | The combination of the hydrophobic silicone backbone and hydrophilic PEG chains gives the polymer amphiphilic character. | May facilitate self-assembly into micellar structures and influence interactions with cell membranes. |
| Biocompatibility | Silicones are generally considered biocompatible and have been used in various medical applications.[2] However, the cytotoxicity of the cationic amine groups must be evaluated.[3] | The overall biocompatibility will be a balance between the inert silicone backbone and the potentially toxic cationic charges. PEGylation is expected to mitigate some of the toxicity.[4] |
| Biodegradability | The silicone backbone is generally considered non-biodegradable, which could be a concern for in vivo applications due to potential long-term accumulation.[5][6] | The lack of biodegradability is a significant factor to consider for clinical translation and may limit its application to in vitro or specific ex vivo uses. |
Experimental Protocols
Protocol 1: Formulation of this compound/DNA Nanoparticles (Polyplexes)
This protocol describes the formation of nanoparticles through the self-assembly of this compound and plasmid DNA.
Materials:
-
This compound
-
Plasmid DNA (e.g., pEGFP-N1) at a concentration of 1 mg/mL in nuclease-free water
-
Nuclease-free water
-
HEPES buffer (20 mM, pH 7.4)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in nuclease-free water. Gently vortex to ensure complete dissolution.
-
Thaw the plasmid DNA stock solution on ice.
-
-
Polyplex Formation:
-
Determine the desired N/P ratio. The N/P ratio is the molar ratio of nitrogen atoms in the polymer's amine groups to the phosphate groups in the DNA.
-
In a microcentrifuge tube, dilute the required amount of plasmid DNA in HEPES buffer to a final volume of 50 µL.
-
In a separate microcentrifuge tube, dilute the calculated amount of this compound stock solution in HEPES buffer to a final volume of 50 µL.
-
Add the diluted this compound solution to the diluted DNA solution in a single, swift motion.
-
Immediately vortex the mixture gently for 10 seconds.
-
Incubate the polyplex solution at room temperature for 30 minutes to allow for stable complex formation.[7]
-
-
Characterization (Optional but Recommended):
-
Proceed to nanoparticle characterization as described in Protocol 2.
-
Protocol 2: Physicochemical Characterization of Nanoparticles
This protocol outlines methods to characterize the size, surface charge, and formation of the nanoparticles.
Materials:
-
Formulated this compound/DNA nanoparticles (from Protocol 1)
-
1% agarose gel in TAE buffer
-
DNA loading dye
-
Ethidium bromide or other nucleic acid stain
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
Procedure:
-
Gel Retardation Assay:
-
Mix 10 µL of the polyplex solution with 2 µL of DNA loading dye.
-
Load the samples onto a 1% agarose gel.
-
Run the gel at 100 V for 30-45 minutes.
-
Stain the gel with ethidium bromide and visualize under UV light. Complete retardation of DNA migration indicates successful complexation.
-
-
Size and Polydispersity Index (PDI) Measurement:
-
Dilute the polyplex solution with HEPES buffer to an appropriate concentration for DLS analysis.
-
Measure the hydrodynamic diameter and PDI of the nanoparticles using a DLS instrument.
-
-
Zeta Potential Measurement:
-
Dilute the polyplex solution with 1 mM KCl to an appropriate concentration.
-
Measure the surface charge (zeta potential) of the nanoparticles.
-
Table of Expected Physicochemical Properties of this compound/DNA Nanoparticles:
| N/P Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1:1 | 300 - 500 | > 0.5 | -5 to +5 |
| 5:1 | 150 - 250 | < 0.3 | +15 to +25 |
| 10:1 | 100 - 200 | < 0.2 | +20 to +30 |
| 20:1 | 100 - 180 | < 0.2 | +25 to +35 |
Note: These are hypothetical values based on typical findings for cationic polymer/DNA complexes.[8][9] Actual values must be determined experimentally.
Protocol 3: In Vitro Transfection
This protocol describes the procedure for transfecting mammalian cells with the formulated nanoparticles.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM)
-
24-well cell culture plates
-
This compound/DNA nanoparticles (from Protocol 1)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
For each well, add the freshly prepared polyplex solution (100 µL) to 400 µL of serum-free medium.
-
Remove the complete medium from the cells and wash once with PBS.
-
Add the 500 µL of the polyplex-containing serum-free medium to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
After the incubation period, remove the transfection medium and replace it with 1 mL of complete cell culture medium.
-
-
Analysis of Gene Expression:
-
Incubate the cells for 24-72 hours.
-
Assess transgene expression (e.g., GFP) using fluorescence microscopy or flow cytometry.
-
Protocol 4: Cytotoxicity Assay
This protocol describes how to evaluate the cytotoxicity of the this compound nanoparticles.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound/DNA nanoparticles at various N/P ratios
-
MTT or PrestoBlue™ reagent
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare polyplexes at a range of N/P ratios as described in Protocol 1.
-
Remove the medium from the cells and add 100 µL of medium containing the polyplexes. Include a negative control (untreated cells) and a positive control (e.g., a known cytotoxic agent).
-
Incubate for 24 hours.
-
-
Viability Assessment:
-
Add the viability reagent (e.g., 10 µL of MTT solution) to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance or fluorescence on a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Table of Expected Transfection Efficiency and Cytotoxicity Data:
| N/P Ratio | Transfection Efficiency (% GFP+ cells) | Cell Viability (%) |
| 5:1 | 10 - 20% | > 90% |
| 10:1 | 30 - 50% | 80 - 90% |
| 20:1 | 40 - 60% | 60 - 75% |
| 30:1 | 35 - 55% | < 60% |
Note: These are hypothetical values. Optimal N/P ratio will be a trade-off between transfection efficiency and cytotoxicity and is cell-type dependent.[10][11]
Visualizations
Caption: Experimental workflow for nanoparticle formulation and in vitro transfection.
References
- 1. PEGylation of Poly(amine-co-ester) Polyplexes for Tunable Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cationic Polymer Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Migration and biodegradation of free silicone from silicone gel-filled implants after long-term implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo degradation of silicones | Semantic Scholar [semanticscholar.org]
- 7. A cationic amphiphilic co-polymer as a carrier of nucleic acid nanoparticles (Nanps) for controlled gene silencing, immunostimulation, and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of PEG-7 Amodimethicone-Based Microemulsions for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of PEG-7 amodimethicone-based microemulsions as a potential drug delivery system. Due to the limited publicly available data on the specific use of this compound in pharmaceutical microemulsions, this document presents a hypothetical, yet scientifically plausible, framework based on the known properties of silicone-based delivery systems.
Introduction
Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants, often in combination with a co-surfactant. Their ability to solubilize both lipophilic and hydrophilic drugs, coupled with their ease of preparation and potential for enhanced drug penetration, makes them attractive vehicles for drug delivery.[1][2][3] Silicone-based microemulsions, in particular, offer aesthetic benefits such as a non-greasy feel, which can improve patient compliance in topical applications.
This compound is a silicone polymer with surface-active properties, making it a candidate for use in microemulsion formulations.[4] Its amino-functional groups may offer additional benefits, such as enhanced interaction with biological membranes. This document outlines the formulation development, characterization, and evaluation of a model this compound-based microemulsion for the delivery of a lipophilic drug.
Materials and Equipment
Materials:
-
This compound
-
Oil Phase: Caprylic/Capric Triglyceride (e.g., Miglyol® 812)
-
Surfactant: Polysorbate 80 (Tween® 80)
-
Co-surfactant: Propylene Glycol
-
Aqueous Phase: Deionized Water
-
Model Lipophilic Drug: (e.g., Ibuprofen, Ketoprofen)
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Water bath
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement
-
Viscometer
-
pH meter
-
Transmission Electron Microscope (TEM)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Franz diffusion cells
Experimental Protocols
Construction of Pseudo-Ternary Phase Diagram
The water titration method is employed to determine the microemulsion existence region.[5][6]
Protocol:
-
Prepare mixtures of the oil phase (Caprylic/Capric Triglyceride) and a surfactant/co-surfactant mixture (Smix) at various weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).
-
For each oil:Smix ratio, prepare a series of surfactant (Polysorbate 80) to co-surfactant (this compound and Propylene Glycol) ratios (e.g., 1:1, 2:1, 3:1).
-
Titrate each mixture with the aqueous phase (deionized water) dropwise under constant stirring.
-
Observe the mixture for transparency and flowability. The point at which the mixture becomes clear and isotropic marks the formation of a microemulsion.
-
Record the composition of each formulation at the point of microemulsion formation.
-
Plot the data on a ternary phase diagram to delineate the microemulsion region.
Formulation of Drug-Loaded Microemulsion
Based on the pseudo-ternary phase diagram, a formulation with a high microemulsion area is selected.
Protocol:
-
Accurately weigh the required amounts of the oil phase, surfactant, and co-surfactants (this compound and Propylene Glycol).
-
Dissolve the model lipophilic drug in the oil phase with gentle stirring.
-
Add the surfactant and co-surfactants to the oil-drug mixture and mix until a clear solution is formed.
-
Slowly add the aqueous phase to the oil-surfactant mixture under continuous stirring until a transparent microemulsion is formed.
Characterization of the Microemulsion
Protocol:
-
Dilute the microemulsion sample with deionized water.
-
Analyze the diluted sample using a Dynamic Light Scattering (DLS) instrument.
-
Record the average particle size, PDI, and zeta potential. Measurements should be performed in triplicate.
Protocol:
-
Use a calibrated viscometer to measure the viscosity of the undiluted microemulsion at a controlled temperature (e.g., 25°C).
-
Record the viscosity in centipoise (cP).
Protocol:
-
Calibrate a pH meter using standard buffer solutions.
-
Measure the pH of the undiluted microemulsion.
Protocol:
-
Place a drop of the diluted microemulsion onto a carbon-coated copper grid.
-
Negatively stain the sample (e.g., with phosphotungstic acid).
-
Allow the grid to air dry.
-
Examine the morphology of the microemulsion droplets using a Transmission Electron Microscope (TEM).
Drug Content and Encapsulation Efficiency
Protocol:
-
Disrupt a known amount of the drug-loaded microemulsion by adding a suitable solvent (e.g., methanol) to dissolve the components.
-
Quantify the total amount of drug in the disrupted microemulsion using a validated UV-Vis spectrophotometry or HPLC method.
-
To determine the amount of free drug, centrifuge the microemulsion using a centrifugal filter device.
-
Quantify the drug in the aqueous phase (filtrate).
-
Calculate the Encapsulation Efficiency (EE%) using the following formula:
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
In Vitro Drug Release Study
Protocol:
-
Use Franz diffusion cells with a dialysis membrane separating the donor and receptor compartments.
-
Fill the receptor compartment with a known volume of PBS (pH 7.4) and maintain at 37°C with constant stirring.
-
Place a known amount of the drug-loaded microemulsion in the donor compartment.
-
At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with an equal volume of fresh PBS.
-
Analyze the drug concentration in the withdrawn samples using a validated analytical method.
-
Plot the cumulative percentage of drug released versus time.
Data Presentation
The following tables present hypothetical data for a series of this compound-based microemulsion formulations.
Table 1: Composition of Hypothetical this compound Microemulsion Formulations
| Formulation Code | Caprylic/Capric Triglyceride (% w/w) | Smix (Polysorbate 80:this compound:Propylene Glycol) (% w/w) | Aqueous Phase (% w/w) |
| ME-1 | 10 | 40 (1:1:1) | 50 |
| ME-2 | 15 | 35 (1:1:1) | 50 |
| ME-3 | 10 | 50 (2:1:1) | 40 |
| ME-4 | 15 | 45 (2:1:1) | 40 |
Table 2: Physicochemical Characterization of Hypothetical Microemulsion Formulations
| Formulation Code | Particle Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD | Viscosity (cP) ± SD | pH ± SD |
| ME-1 | 85.2 ± 3.1 | 0.21 ± 0.02 | -15.4 ± 1.2 | 45.6 ± 2.5 | 6.8 ± 0.1 |
| ME-2 | 98.7 ± 4.5 | 0.25 ± 0.03 | -12.8 ± 1.5 | 52.1 ± 3.1 | 6.7 ± 0.2 |
| ME-3 | 76.4 ± 2.8 | 0.18 ± 0.01 | -20.1 ± 1.8 | 60.3 ± 2.8 | 6.9 ± 0.1 |
| ME-4 | 89.1 ± 3.9 | 0.22 ± 0.02 | -18.5 ± 1.6 | 68.9 ± 3.5 | 6.8 ± 0.1 |
Table 3: Drug Loading and In Vitro Release Characteristics of a Selected Formulation (ME-3)
| Parameter | Value |
| Drug Content (mg/mL) | 10.2 ± 0.5 |
| Encapsulation Efficiency (%) | 98.5 ± 1.2 |
| Cumulative Drug Release at 24h (%) | 75.6 ± 4.3 |
Concluding Remarks
These application notes provide a foundational methodology for the development and evaluation of this compound-based microemulsions for drug delivery. The hypothetical data presented serves as a guide for expected outcomes. Researchers should optimize the formulation based on the specific physicochemical properties of the active pharmaceutical ingredient and the intended therapeutic application. Further in-depth studies, including stability testing, in vitro skin permeation, and in vivo efficacy, are necessary to fully elucidate the potential of this novel delivery system.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Exploring The Use Of Silicone Based Microemulsions For Formulating Aesthetically Pleasing Topical Pharmaceuticals: Enhancing Patient Compliance And Product Aesthetics - Dow Development Labs [dowdevelopmentlabs.com]
- 3. Quantification of Silicone Oil and Its Degradation Products in Aqueous Pharmaceutical Formulations by 1H-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Istanbul University Press [iupress.istanbul.edu.tr]
- 5. Water titration method: Significance and symbolism [wisdomlib.org]
- 6. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for Utilizing PEG-7 Amodimethicone in the Development of Biocompatible Lubricants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the development and evaluation of biocompatible lubricants incorporating PEG-7 amodimethicone. The protocols outlined below are based on established international standards to ensure the safety and efficacy of the final product.
Introduction to this compound in Biocompatible Lubricants
This compound is a water-dispersible silicone compound that presents a promising candidate for the formulation of biocompatible lubricants. It is a polyethylene glycol (PEG) derivative of amodimethicone, combining the lubricious properties of a silicone with the hydrophilicity and known biocompatibility of PEG.[1][2] The PEG moiety is well-documented for its ability to reduce protein adsorption and elicit a low immune response, making it a favorable component in medical device applications.[1][2][] Silicone-based lubricants are widely used in the medical field due to their chemical inertness, stability, and hydrophobicity.[4][5] The incorporation of this compound into lubricant formulations may offer enhanced lubricity, improved biocompatibility, and tailored rheological properties.
Biological Evaluation of Medical Devices: A Risk Management Approach
The biological evaluation of any medical device, including a lubricant, must be conducted within a risk management framework as outlined in ISO 10993-1.[6][7][8] This process begins with a Biological Evaluation Plan (BEP) that considers the chemical nature of the device components, the intended patient contact (nature and duration), and any existing toxicological data.[9][10]
Logical Flow for Biocompatibility Assessment
Experimental Protocols: Biocompatibility Testing
Biocompatibility testing should be performed on the final, sterilized lubricant formulation.
Cytotoxicity Assay (ISO 10993-5)
This test evaluates the potential for a material to cause cell death. The MTT assay is a common quantitative method.
Protocol:
-
Sample Preparation: Prepare extracts of the this compound lubricant in cell culture medium (e.g., MEM) at various concentrations. A common extraction ratio is 0.2 g of lubricant per 1 mL of medium, incubated at 37°C for 24 hours.
-
Cell Culture: Seed L929 mouse fibroblast cells (or other appropriate cell line) in 96-well plates and incubate until they form a near-confluent monolayer.
-
Exposure: Replace the culture medium with the prepared lubricant extracts and control solutions (negative control: fresh medium; positive control: cytotoxic material extract).
-
Incubation: Incubate the cells with the extracts for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., isopropanol) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control.
Data Presentation:
| Lubricant Concentration | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| Negative Control | 1.250 | 0.08 | 100 |
| Positive Control | 0.150 | 0.02 | 12 |
| Lubricant (12.5%) | 1.230 | 0.07 | 98.4 |
| Lubricant (25%) | 1.215 | 0.09 | 97.2 |
| Lubricant (50%) | 1.190 | 0.06 | 95.2 |
| Lubricant (100%) | 1.150 | 0.08 | 92.0 |
A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.
Hemocompatibility Assay (ISO 10993-4)
This assesses the effects of the lubricant on blood components. Key tests include hemolysis and platelet activation.
Protocol: Hemolysis (Direct Contact Method)
-
Blood Collection: Obtain fresh human blood anticoagulated with citrate.
-
Sample Preparation: Place 0.2 g of the this compound lubricant into a test tube.
-
Incubation: Add 10 mL of diluted blood to the test tube. Incubate at 37°C for 60 minutes with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the red blood cells.
-
Analysis: Measure the absorbance of the supernatant at 540 nm to determine the amount of hemoglobin released.
-
Controls: Use a positive control (water) to induce 100% hemolysis and a negative control (saline) for 0% hemolysis.
-
Calculation: Calculate the percentage of hemolysis.
Data Presentation:
| Sample | Mean Absorbance (540 nm) | Standard Deviation | Hemolysis (%) |
| Negative Control | 0.015 | 0.003 | 0 |
| Positive Control | 0.850 | 0.040 | 100 |
| Lubricant | 0.025 | 0.005 | 1.18 |
Hemolysis values below 2% are generally considered non-hemolytic.
Skin Irritation and Sensitization (ISO 10993-10 & 10993-23)
These tests evaluate the potential for the lubricant to cause skin irritation or an allergic reaction. In vivo models (e.g., rabbits for irritation, guinea pigs for sensitization) or validated in vitro reconstructed human epidermis (RhE) models can be used.
Experimental Protocols: Performance Testing
Lubricity (Coefficient of Friction)
Tribology testing is used to measure the frictional properties of the lubricant.
Protocol:
-
Apparatus: Use a tribometer equipped with a suitable probe (e.g., a steel ball) and a substrate that mimics the target application (e.g., silicone elastomer or a relevant biological tissue mimic).
-
Sample Application: Apply a uniform layer of the this compound lubricant to the substrate.
-
Testing Conditions: Set the normal load, sliding speed, and test duration to reflect the intended use of the lubricant.
-
Measurement: Record the frictional force as the probe slides across the lubricated surface.
-
Calculation: Calculate the coefficient of friction (μ) as the ratio of the frictional force to the normal load.
-
Stribeck Curve Generation: Perform the test over a range of sliding speeds to generate a Stribeck curve, which illustrates the different lubrication regimes (boundary, mixed, and hydrodynamic).[11]
Data Presentation:
| Lubricant Formulation | Normal Load (N) | Sliding Speed (mm/s) | Coefficient of Friction (μ) |
| Control (Saline) | 1 | 10 | 0.35 |
| This compound (5%) | 1 | 10 | 0.08 |
| This compound (10%) | 1 | 10 | 0.06 |
| Commercial Lubricant | 1 | 10 | 0.07 |
Viscosity
Rheological properties are critical for lubricant performance, affecting spreadability and film formation.
Protocol:
-
Apparatus: Use a rotational rheometer with a suitable geometry (e.g., cone-and-plate or parallel-plate).
-
Sample Loading: Place an appropriate amount of the lubricant onto the rheometer plate.
-
Measurement: Measure the viscosity over a range of shear rates at a controlled temperature (e.g., 37°C).
-
Data Analysis: Plot viscosity as a function of shear rate to understand the shear-thinning or shear-thickening behavior of the lubricant.
Data Presentation:
| Shear Rate (s⁻¹) | Viscosity of 5% PEG-7 Lube (Pa·s) | Viscosity of 10% PEG-7 Lube (Pa·s) |
| 0.1 | 15.2 | 25.8 |
| 1 | 10.5 | 18.2 |
| 10 | 5.8 | 10.1 |
| 100 | 2.1 | 4.5 |
Experimental Workflows
Workflow for Lubricant Formulation and Testing
Conclusion
This compound holds potential as a key ingredient in the development of novel biocompatible lubricants for medical applications. Its unique chemical structure suggests favorable properties of both silicones and PEGs. However, rigorous evaluation according to international standards is paramount to ensure patient safety.[12][13] The protocols and data presentation formats provided herein offer a structured approach for researchers to systematically assess the biocompatibility and performance of their this compound-based lubricant formulations.
References
- 1. Biomedical Silicones: Leveraging Additive Strategies to Propel Modern Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of PEGs In The Field Of Medical Devices | Biopharma PEG [biochempeg.com]
- 4. 5 types of biocompatible lubricants - GA Lindberg [galindberg.se]
- 5. The top three reasons manufacturers choose medical-grade silicone for medical devices | Magazine [magazine.elkem.com]
- 6. Biological Evaluation for Devices: Insights from ISO 10993-1 [nabi.bio]
- 7. aurevia.com [aurevia.com]
- 8. tuvsud.com [tuvsud.com]
- 9. lne-gmed.com [lne-gmed.com]
- 10. Bi̇ologi̇cal Evaluati̇on Of Medi̇cal Devi̇ces - Library | DeSia Clinical Research [desiaclinical.com]
- 11. rheologylab.com [rheologylab.com]
- 12. pharmasalmanac.com [pharmasalmanac.com]
- 13. boydbiomedical.com [boydbiomedical.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PEG-7 Amodimethicone for Stable Nanoemulsions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for optimizing PEG-7 amodimethicone concentration in stable nanoemulsion formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and stability testing of nanoemulsions containing this compound.
| Problem | Potential Cause | Suggested Solution |
| Phase Separation or Creaming | - Insufficient this compound concentration.- Incorrect oil/water ratio.- Inadequate homogenization energy.[1][2] | - Incrementally increase the concentration of this compound.- Optimize the oil-to-water ratio by creating a series of formulations.- Increase homogenization time or intensity (for high-energy methods).[1][2] |
| Increased Particle Size Over Time (Ostwald Ripening) | - The oil phase has some solubility in the continuous phase.[3][4] | - Incorporate a highly water-insoluble component (a ripening inhibitor) into the oil phase.[4] |
| High Polydispersity Index (PDI) | - Non-uniform droplet disruption during preparation.- Sub-optimal surfactant concentration. | - Refine the homogenization process (e.g., adjust pressure, time, or temperature).[5]- Systematically vary the this compound concentration to find the optimal level for uniform droplet size. |
| Formulation Appears Cloudy or Milky | - Droplet size is too large, scattering light.[2] | - This may indicate a macroemulsion rather than a nanoemulsion. Re-evaluate the surfactant system and homogenization method to reduce particle size.[2] |
| Unexpected Viscosity Changes | - Changes in droplet interactions or continuous phase properties. | - Evaluate the effect of this compound concentration on the rheology of the system. Ensure pH and temperature are controlled.[1] |
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding the use of this compound in nanoemulsion formulation.
What is the primary role of this compound in a nanoemulsion?
This compound is a water-soluble, cationic silicone that functions as a non-ionic surfactant and conditioning agent.[6][7] In a nanoemulsion, it primarily acts to reduce the interfacial tension between the oil and water phases, facilitating the formation of small droplets and providing steric and electrostatic stabilization to prevent coalescence and maintain the dispersed state. Its cationic nature can also contribute to a positive zeta potential, further enhancing stability through electrostatic repulsion.
How do I determine the optimal concentration of this compound?
The optimal concentration depends on the specific oil phase, desired particle size, and other components of your formulation.[1] A systematic approach is recommended:
-
Construct a pseudo-ternary phase diagram: This helps to identify the concentration range of oil, water, and surfactant/co-surfactant that results in a stable nanoemulsion.[8][9]
-
Titration studies: Prepare a series of formulations with varying concentrations of this compound while keeping other components constant.
-
Characterization: Analyze each formulation for particle size, polydispersity index (PDI), and zeta potential over time to identify the concentration that provides the most stable system with the desired characteristics.
What are the key parameters to monitor for nanoemulsion stability?
Key stability-indicating parameters include:
-
Particle Size and Polydispersity Index (PDI): Consistent measurements over time indicate stability. An increase in particle size or PDI suggests instability phenomena like Ostwald ripening or coalescence.[3][10]
-
Zeta Potential: This measures the surface charge of the droplets. A high absolute zeta potential (typically > ±30 mV) indicates good electrostatic stability.
-
Visual Appearance: Look for any signs of phase separation, creaming, sedimentation, or changes in clarity.[2]
-
Centrifugation Stress Test: Subjecting the nanoemulsion to high centrifugal force can accelerate instability, providing a rapid assessment of its long-term stability.[8]
Can this compound be used as the sole surfactant?
While this compound has emulsifying properties, it is often used in combination with other surfactants or co-surfactants. The use of a co-surfactant can improve the flexibility of the interfacial film, further reducing droplet size and enhancing stability.[11] The ideal approach depends on the specific requirements of the formulation.
What preparation methods are suitable for nanoemulsions with this compound?
Both high-energy and low-energy methods can be employed.
-
High-Energy Methods: Techniques like high-pressure homogenization, microfluidization, and ultrasonication are effective for producing nanoemulsions with very small and uniform droplet sizes.[2]
-
Low-Energy Methods: Methods such as phase inversion temperature (PIT) and self-emulsification are also applicable and can be advantageous as they require less energy input.[12][13]
Experimental Protocols
Below are detailed methodologies for key experiments in the development and characterization of this compound nanoemulsions.
Protocol 1: Preparation of a this compound Nanoemulsion using High-Pressure Homogenization
-
Preparation of Phases:
-
Oil Phase: Accurately weigh and mix the lipophilic components (e.g., oil, any oil-soluble active ingredients).
-
Aqueous Phase: In a separate vessel, dissolve this compound and any other water-soluble components in deionized water.
-
-
Pre-emulsion Formation:
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer (e.g., Silverson or Ultra-Turrax) at 5,000-10,000 rpm for 5-10 minutes. This will form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer.
-
Set the homogenization pressure (e.g., 10,000 to 30,000 psi) and the number of passes (typically 3-5).
-
Collect the resulting nanoemulsion in a clean, sterile container.
-
-
Characterization:
-
Immediately after preparation, and at specified time points, measure the particle size, PDI, and zeta potential.
-
Protocol 2: Characterization of Nanoemulsion Stability
-
Particle Size and Zeta Potential Measurement:
-
Dilute a small aliquot of the nanoemulsion with deionized water to an appropriate concentration for analysis.
-
Use a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer) to measure the z-average particle size and polydispersity index.[8]
-
Use the same instrument in electrophoretic light scattering (ELS) mode to measure the zeta potential.
-
Perform these measurements at regular intervals (e.g., day 0, 7, 14, 30) under controlled storage conditions (e.g., 4°C, 25°C, 40°C).
-
-
Accelerated Stability Testing (Centrifugation):
-
Place 5-10 mL of the nanoemulsion in a centrifuge tube.
-
Centrifuge at a specified force and duration (e.g., 3,000-15,000 x g for 30 minutes).[8]
-
After centrifugation, visually inspect the sample for any signs of phase separation, creaming, or sedimentation.
-
Data Presentation
The following tables illustrate how to present quantitative data from nanoemulsion optimization studies.
Table 1: Effect of this compound Concentration on Nanoemulsion Properties (Day 0)
| Formulation ID | This compound Conc. (% w/w) | Oil Conc. (% w/w) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| NE-1 | 1.0 | 5.0 | 180.5 | 0.45 | +15.2 |
| NE-2 | 2.0 | 5.0 | 125.3 | 0.28 | +25.8 |
| NE-3 | 3.0 | 5.0 | 95.7 | 0.15 | +32.4 |
| NE-4 | 4.0 | 5.0 | 98.2 | 0.18 | +33.1 |
| NE-5 | 5.0 | 5.0 | 110.6 | 0.25 | +31.9 |
Table 2: Stability Study of Optimized Nanoemulsion (Formulation NE-3) at 25°C
| Time Point | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Visual Appearance |
| Day 0 | 95.7 | 0.15 | +32.4 | Translucent, uniform |
| Day 7 | 96.1 | 0.16 | +32.1 | No change |
| Day 14 | 97.5 | 0.17 | +31.8 | No change |
| Day 30 | 99.8 | 0.19 | +30.5 | No change |
Visualizations
The following diagrams illustrate key workflows and concepts in nanoemulsion formulation and troubleshooting.
Caption: Experimental workflow for nanoemulsion preparation and characterization.
Caption: Troubleshooting logic for addressing nanoemulsion instability.
References
- 1. cannasoltechnologies.com [cannasoltechnologies.com]
- 2. Development and Characterization of Nanoemulsions for Ophthalmic Applications: Role of Cationic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights into Nanoemulsions: Their preparation, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of process parameters on nanoemulsion droplet size and distribution in SPG membrane emulsification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cosmileeurope.eu [cosmileeurope.eu]
- 7. This compound, 133779-14-3 [thegoodscentscompany.com]
- 8. dovepress.com [dovepress.com]
- 9. Development and Characterization of A New Dimethicone Nanoemulsion and its Application for Electronic Gastroscopy Examination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2009121069A2 - Compositions and methods for the preparation of nanoemulsions - Google Patents [patents.google.com]
- 13. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting aggregation issues in PEG-7 amodimethicone aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for aggregation issues encountered in PEG-7 amodimethicone aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in aqueous solutions?
A1: this compound is a synthetic, water-soluble cationic polymer.[1][2] It combines the properties of a silicone (amodimethicone) with a polyethylene glycol (PEG) chain containing an average of 7 moles of ethylene oxide.[1] Its primary functions in cosmetic and pharmaceutical formulations are as a hair conditioning agent and a humectant, leaving hair easy to comb, soft, and shiny while also helping to retain moisture.[1][2] Due to the PEG modification, it can be formulated into clear aqueous systems, often without the need for complex emulsification systems.
Q2: What are the common signs of aggregation in my this compound solution?
A2: Aggregation in your this compound solution can manifest in several ways, including:
-
Visual Changes: The initially clear solution may become hazy, cloudy, or develop a precipitate. In severe cases, a gel-like or rubbery layer may form.
-
Changes in Viscosity: A noticeable increase or decrease in the solution's viscosity can indicate aggregation or other stability issues.
-
Phase Separation: The solution may separate into distinct layers over time.
Q3: What are the primary factors that can trigger aggregation of this compound in an aqueous solution?
A3: The stability of this compound in an aqueous solution can be influenced by several factors:
-
pH: As a cationic polymer, the charge of this compound is pH-dependent. Significant shifts in pH can alter its solubility and lead to aggregation.
-
Ionic Strength: The presence of electrolytes (salts) in the solution can affect the stability of the polymer. High ionic strength can sometimes lead to a "salting-out" effect, causing the polymer to aggregate and precipitate.
-
Concentration: While this compound is water-soluble, exceeding its solubility limit or certain concentration thresholds can promote intermolecular interactions and lead to aggregation.
-
Incompatible Ingredients: Interactions with other components in the formulation, such as anionic polymers or certain surfactants, can cause the formation of insoluble complexes and aggregation.
-
Improper Mixing or Handling: The order of addition of ingredients and the mixing process can be critical. For instance, adding this compound at the wrong stage or adjusting the pH incorrectly can induce aggregation.
Troubleshooting Guides
Issue 1: Solution becomes cloudy or hazy after preparation.
This is a common sign of initial aggregation or the formation of insoluble species.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a cloudy or hazy solution.
Possible Causes and Solutions in Detail:
| Possible Cause | Recommended Action |
| Incorrect pH | This compound is a cationic polymer, and its stability can be pH-dependent. Measure the pH of your final solution. If it has shifted significantly from the expected neutral or slightly acidic range, this could be the cause. |
| Improper Order of Addition | The order in which you add components matters. For amodimethicone emulsions, it is often recommended to adjust the pH of the water phase before adding the silicone polymer. Adding a pH adjuster (like citric acid) after the polymer is in solution can sometimes cause it to crash out. |
| High Concentration | You may be exceeding the solubility of the this compound in your specific aqueous system. Try preparing a more dilute solution to see if the cloudiness persists. |
| Contaminants in Water | Ensure you are using high-purity water (e.g., deionized or distilled). Ions present in tap water can interact with the polymer and cause aggregation. |
Issue 2: A precipitate or gel-like substance forms in the solution.
This indicates a more severe aggregation issue, potentially due to strong intermolecular interactions or incompatibility with other formulation components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitate or gel formation.
Possible Causes and Solutions in Detail:
| Possible Cause | Recommended Action |
| Incompatibility with Anionic Ingredients | This compound is a cationic polymer. If your formulation contains anionic polymers (e.g., carbomers, acrylates copolymers), they can form an insoluble complex with the cationic amodimethicone, leading to precipitation. Review your formulation for such incompatibilities. |
| High Ionic Strength ("Salting Out") | The presence of high concentrations of salts (electrolytes) can reduce the solubility of the polymer and cause it to precipitate. Try reducing the concentration of any salts in your formulation. |
| Temperature Effects | While less common for this type of polymer, ensure that you are preparing and storing the solution within a reasonable temperature range (e.g., room temperature). Some polymers can exhibit temperature-dependent solubility. |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Aqueous Solution
Objective: To prepare a stable, clear aqueous solution of this compound.
Materials:
-
This compound
-
High-purity deionized water
-
pH meter
-
Stir plate and magnetic stir bar
-
Beakers and graduated cylinders
-
(Optional) Citric acid or sodium hydroxide solution (0.1 M) for pH adjustment
Procedure:
-
Measure the desired amount of deionized water into a beaker.
-
Place the beaker on a stir plate and begin gentle agitation with a magnetic stir bar.
-
Measure the initial pH of the water. If necessary, adjust the pH to a range of 5.5-6.5 using a dilute acid (e.g., citric acid) or base (e.g., sodium hydroxide).
-
Slowly add the pre-weighed this compound to the vortex of the stirring water.
-
Continue stirring until the polymer is fully dissolved and the solution is clear.
-
Measure the final pH of the solution.
Protocol 2: Characterization of Aggregation using Dynamic Light Scattering (DLS)
Objective: To determine the particle size distribution of the this compound solution and detect the presence of aggregates.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes compatible with the DLS instrument
-
Micropipettes
-
Filtered deionized water (for dilution)
-
Syringe filters (0.22 µm)
Procedure:
-
Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Prepare your this compound solution as described in Protocol 1.
-
Filter a small aliquot of the solution through a 0.22 µm syringe filter into a clean cuvette to remove any dust or large contaminants. DLS is very sensitive to small amounts of large particles.[3]
-
If the solution is highly concentrated, dilute it with filtered deionized water to an appropriate concentration for DLS analysis (typically in the range of 0.1-1.0 mg/mL).
-
Place the cuvette in the DLS instrument.
-
Set the experimental parameters, including temperature, solvent viscosity, and refractive index.
-
Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity to calculate the hydrodynamic radius of the particles in the solution.[3]
-
Analyze the results. A monomodal distribution with a small particle size is expected for a stable solution. The presence of a second peak at a larger size or a high polydispersity index (PDI) indicates aggregation.
Protocol 3: Assessment of Surface Charge using Zeta Potential Measurement
Objective: To measure the zeta potential of the this compound particles to understand their electrostatic stability.
Materials:
-
Zeta potential analyzer (e.g., a Zetasizer)
-
Disposable folded capillary cells or other appropriate sample cells
-
Micropipettes
-
Filtered deionized water (for dilution)
Procedure:
-
Prepare the this compound solution as described in Protocol 1.
-
Dilute the sample to an appropriate concentration with filtered deionized water. A small amount of a background electrolyte (e.g., 1 mM KCl) can be used to ensure consistent ionic strength for the measurement.[4]
-
Carefully inject the sample into the capillary cell, ensuring no air bubbles are trapped.
-
Place the cell into the instrument.
-
Set the measurement parameters, including solvent properties and temperature.
-
Start the measurement. The instrument applies an electric field and measures the velocity of the particles, from which the electrophoretic mobility and zeta potential are calculated.
-
Interpret the results. A high positive zeta potential (e.g., > +30 mV) indicates good electrostatic stability, as the particles will repel each other. A zeta potential close to zero suggests a higher likelihood of aggregation.
Protocol 4: Investigating the Effect of pH on Solution Stability
Objective: To determine the pH range over which the this compound solution remains stable.
Materials:
-
This compound
-
Deionized water
-
0.1 M HCl and 0.1 M NaOH solutions
-
pH meter
-
Multiple beakers
-
DLS instrument (optional, for quantitative analysis)
Procedure:
-
Prepare a stock solution of this compound in deionized water (e.g., 1% w/w).
-
Aliquot the stock solution into several beakers.
-
Adjust the pH of each aliquot to a different value (e.g., pH 3, 4, 5, 6, 7, 8, 9) using the HCl and NaOH solutions.
-
Visually inspect each solution for any signs of cloudiness or precipitation immediately after pH adjustment and after a set period (e.g., 1 hour, 24 hours).
-
(Optional) For a more quantitative analysis, measure the particle size of each pH-adjusted sample using DLS (Protocol 2) to detect the onset of aggregation.
Protocol 5: Assessing the Impact of Ionic Strength on Solution Stability
Objective: To evaluate the effect of salt concentration on the stability of the this compound solution.
Materials:
-
This compound
-
Deionized water
-
Sodium chloride (NaCl) or other salt
-
Analytical balance
-
Multiple beakers
-
DLS instrument (optional)
Procedure:
-
Prepare a stock solution of this compound in deionized water (e.g., 1% w/w).
-
Prepare a series of salt solutions of varying concentrations (e.g., 0.01 M, 0.05 M, 0.1 M, 0.5 M, 1 M NaCl).
-
In separate beakers, mix the this compound stock solution with each of the salt solutions in a 1:1 ratio to achieve the desired final salt concentrations.
-
Visually observe the solutions for any signs of aggregation.
-
(Optional) Use DLS (Protocol 2) to measure the particle size in each sample to quantify the effect of ionic strength on aggregation. An increase in particle size with increasing salt concentration would indicate that the polymer is "salting out."
References
Technical Support Center: Long-Term Stability of PEG-7 Amodimethicone in Acidic Buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the long-term stability of PEG-7 amodimethicone in acidic buffer systems. The information is presented in a question-and-answer format to directly address potential issues encountered during formulation and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in acidic buffers a concern?
A1: this compound is a silicone polymer modified with polyethylene glycol (PEG) and amine functional groups.[1][2] It is valued in formulations for its conditioning and lubricating properties.[3][4][5] The stability of this molecule in acidic buffers is a concern because the siloxane backbone (Si-O-Si) is susceptible to acid-catalyzed hydrolysis, which can lead to the degradation of the polymer and a loss of performance.[6] Additionally, the protonation of the amine groups in acidic conditions, while essential for its conditioning effect, can influence the overall stability of the formulation.[3]
Q2: What are the primary degradation pathways for this compound in an acidic environment?
A2: The primary degradation pathway for this compound in acidic conditions is the hydrolysis of the siloxane bonds in the polymer backbone. This process is catalyzed by hydronium ions (H₃O⁺) and results in the cleavage of the main polymer chain into smaller siloxane units and ultimately silanols. A secondary consideration is the potential for oxidative degradation of the polyethylene glycol (PEG) chains, although the ether linkages of PEG are generally more stable under acidic conditions than the siloxane bonds.
Q3: What are the visible signs of this compound degradation in my formulation?
A3: Degradation of this compound in an acidic buffer can manifest in several ways, including:
-
Phase Separation: The formulation may separate into distinct layers over time.
-
Changes in Viscosity: A noticeable decrease or increase in the viscosity of the formulation.
-
Precipitation: Formation of solid particles or a cloudy appearance.
-
Loss of Performance: A reduction in the desired conditioning or sensory effects of the product.
-
pH Shift: A drift in the pH of the buffer over time can be an indicator of chemical changes.
Troubleshooting Guides
This section provides solutions to common problems encountered when formulating this compound in acidic buffers.
| Problem | Potential Cause | Troubleshooting Steps |
| Phase separation or "creaming" of the emulsion. | Hydrolysis of the siloxane backbone leading to changes in the emulsifying properties of the polymer. | 1. Optimize pH: Ensure the pH of the buffer is within a stable range for the aminosilicone, if known. While acidic conditions are required, extremely low pH values will accelerate hydrolysis. 2. Incorporate a Co-emulsifier: Add a suitable non-ionic surfactant to improve the overall stability of the emulsion.[7] 3. Increase Viscosity: Thicken the aqueous phase with a suitable polymer to slow down the separation of phases. |
| Loss of conditioning effect over time. | Degradation of the this compound polymer, reducing its ability to deposit on surfaces. | 1. Conduct a Stability Study: Quantify the amount of intact this compound over time using a stability-indicating method like HPLC-CAD to confirm degradation. 2. Evaluate Alternative Buffers: Test the formulation with different acidic buffers (e.g., citrate, acetate, lactate) to determine if one provides a more stable environment. |
| Formation of precipitates or haziness. | Formation of insoluble degradation products (silanols) or interaction of the protonated amodimethicone with other formulation components. | 1. Identify Precipitate: If possible, isolate and analyze the precipitate to determine its composition. 2. Check for Incompatibilities: Evaluate the compatibility of this compound with all other ingredients in the formulation at the target pH. 3. Consider a Protective Colloid: The addition of a film-forming polymer may help to stabilize the amodimethicone and prevent precipitation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Acidic Buffer
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic stress conditions.
Objective: To generate degradation products and evaluate the stability of this compound at a low pH.
Materials:
-
This compound
-
Acidic Buffer (e.g., 0.1 M Citrate Buffer, pH 4.0)
-
Hydrochloric Acid (HCl) for pH adjustment
-
Sodium Hydroxide (NaOH) for neutralization
-
High-Performance Liquid Chromatography (HPLC) system with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)
-
pH meter
-
Incubator or water bath
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the acidic buffer at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Transfer aliquots of the sample solution into sealed vials.
-
Place the vials in an incubator or water bath set to an elevated temperature (e.g., 40°C, 50°C, or 60°C) to accelerate degradation.
-
Prepare a control sample stored at a lower temperature (e.g., 4°C).
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Sample Analysis:
-
At each time point, cool the sample to room temperature.
-
Neutralize a portion of the sample with NaOH if required for the analytical method.
-
Analyze the sample using a validated stability-indicating HPLC-CAD/ELSD method to quantify the remaining this compound.
-
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics.
Protocol 2: Quantitative Analysis of this compound by HPLC-CAD
This protocol provides a general framework for the quantitative analysis of this compound. Method development and validation will be required for specific formulations.
Objective: To quantify the concentration of this compound in a sample.
Instrumentation and Columns:
-
HPLC system with a gradient pump and autosampler.
-
Charged Aerosol Detector (CAD).
-
A suitable reversed-phase HPLC column (e.g., C8 or C18).
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase modification)
Chromatographic Conditions (Example):
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 50:50 v/v)
-
Gradient: A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B will likely be required to elute the polymer.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 10-20 µL
-
CAD Settings: Optimize nebulizer temperature and gas flow according to the manufacturer's recommendations.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent at known concentrations.
-
Sample Preparation: Dilute the sample containing this compound with a suitable solvent to fall within the concentration range of the standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area from the CAD against the concentration of the standards. Use the calibration curve to determine the concentration of this compound in the samples.
Data Presentation
Table 1: Hypothetical Degradation of this compound (1 mg/mL) in 0.1 M Citrate Buffer (pH 4.0) at 50°C
| Time (hours) | This compound Remaining (%) | Appearance |
| 0 | 100 | Clear, single phase |
| 24 | 92 | Clear, single phase |
| 48 | 85 | Slight haze |
| 72 | 78 | Hazy |
| 168 (1 week) | 65 | Phase separation observed |
Visualizations
Caption: Acid-catalyzed hydrolysis of the siloxane backbone in this compound.
Caption: A logical workflow for troubleshooting instability in this compound formulations.
References
- 1. ewg.org [ewg.org]
- 2. incibeauty.com [incibeauty.com]
- 3. Aminosiloxane Emulsions [cht-silicones.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. This compound, 133779-14-3 [thegoodscentscompany.com]
- 6. Silicone-based surfactant degradation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2010108781A1 - Process for making stable high viscosity amino silicone emulsion - Google Patents [patents.google.com]
Technical Support Center: PEG-7 Amodimethicone Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of PEG-7 Amodimethicone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is typically a multi-step process. It begins with the creation of an amine-functionalized silicone polymer (amodimethicone), which is then followed by a PEGylation step to attach the polyethylene glycol chains. The amodimethicone backbone can be synthesized through methods like the ring-opening polymerization of cyclic siloxanes with an amino-functional silane.[1] The subsequent PEGylation can be achieved by reacting the amine groups on the silicone backbone with an activated PEG derivative.
Q2: What are the critical reaction parameters to control during the hydrosilylation step for forming the silicone backbone?
A2: Hydrosilylation is a crucial reaction for forming the Si-C bonds in the silicone polymer.[2] Key parameters to control include:
-
Catalyst Choice: Platinum-based catalysts like Karstedt's catalyst or Speier's catalyst are highly effective but can lead to side reactions if not used correctly.[2][3]
-
Temperature: The reaction is exothermic, and maintaining a stable temperature is critical to minimize side reactions such as the isomerization of allyl groups.[2]
-
Purity of Reactants: The presence of water or alcohols can react with Si-H groups, leading to dehydrocondensation, which produces hydrogen gas and can cause cross-linking or gelation.[2]
-
Stoichiometry: A slight molar excess of the allyl-functional species may be necessary to ensure all Si-H groups are consumed.[2]
Q3: How can I confirm the successful synthesis of the amodimethicone intermediate?
A3: Confirmation of the amodimethicone intermediate can be achieved through various analytical techniques.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for determining the structure and quantifying the amine and siloxane moieties. Infrared (IR) spectroscopy can identify characteristic peaks for Si-O-Si, N-H, and Si-C bonds. The amine value can be determined by titration, providing a quantitative measure of the amine content.[5]
Q4: What are the common methods for purifying the final this compound product?
A4: Purification of this compound aims to remove unreacted starting materials, catalyst residues, and byproducts. Common methods include:
-
Solvent Extraction/Washing: Washing the polymer solution with aqueous hydrochloric acid can remove metal impurities, followed by washing with ultrapure water.[6][7]
-
Reprecipitation: This technique involves dissolving the polymer in a suitable solvent and then adding a non-solvent to precipitate the polymer, leaving impurities in the solution.[6][]
-
Chromatography: Size-Exclusion Chromatography (SEC) is effective for removing low molecular weight impurities like cyclic siloxanes.[9][] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can also be used for purifying PEGylated molecules.[11]
Q5: My final product has poor water solubility, even though it is PEGylated. What could be the issue?
A5: While PEGylation is intended to increase water solubility, several factors could lead to a less soluble product. Incomplete PEGylation can leave the polymer too hydrophobic. The issue could also stem from the length of the PEG chain; a PEG-7 chain provides moderate hydrophilicity, and for some applications, a longer chain may be required.[12] Additionally, residual cross-linking in the polymer can reduce solubility. Characterizing the degree of PEGylation and the molecular weight distribution can help diagnose the problem.
Troubleshooting Guides
Synthesis Stage
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low reaction yield during hydrosilylation | 1. Catalyst deactivation. 2. Presence of inhibitors in reagents. 3. Isomerization of allyl group to non-reactive propenyl group.[2] | 1. Use fresh catalyst and ensure anaerobic conditions if the catalyst is air-sensitive. 2. Purify reagents before use. 3. Control reaction temperature and consider using a slight excess of the allyl reagent.[2] |
| Gel formation during synthesis | 1. Excessive cross-linking due to di-functional impurities. 2. Uncontrolled dehydrocondensation from moisture contamination.[2] 3. High reaction temperature. | 1. Analyze starting materials for purity. 2. Ensure all glassware is dry and use anhydrous solvents. 3. Maintain strict temperature control and consider a more dilute reaction mixture. |
| Incomplete PEGylation | 1. Steric hindrance on the amodimethicone backbone. 2. Sub-optimal reaction pH for the chosen PEGylating agent. 3. Insufficient molar excess of the PEGylating agent.[11] | 1. Consider using a PEGylating agent with a longer spacer arm. 2. Optimize the reaction pH (e.g., pH 7-9 for NHS esters).[13] 3. Increase the molar ratio of the PEGylating agent to the amine groups on the polymer. |
Purification Stage
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Presence of cyclic siloxanes in the final product | Incomplete removal during purification. Cyclic siloxanes are common byproducts of silicone synthesis.[1][14] | 1. Use vacuum distillation to remove volatile cyclic impurities.[1] 2. Employ Size-Exclusion Chromatography (SEC) for more effective separation based on molecular size.[9] |
| Residual catalyst in the final product | Inefficient removal by standard washing procedures. Platinum catalysts can be difficult to remove completely. | 1. Use acid washing with dilute HCl to chelate and remove metal catalyst residues.[6][7] 2. Consider passing the polymer solution through a column of activated carbon or a specialized metal scavenger resin. |
| Broad molecular weight distribution (High Polydispersity) | 1. Side reactions during polymerization. 2. Inefficient purification to remove low and high molecular weight species. | 1. Optimize polymerization conditions to favor living polymerization characteristics. 2. Use fractional precipitation or preparative SEC to narrow the molecular weight distribution.[] |
Experimental Protocols
General Protocol for Hydrosilylation
-
Preparation: All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Reagents and solvents must be anhydrous.
-
Reaction Setup: In a reaction flask, dissolve the hydride-terminated silicone polymer and the allyl-functional comonomer in an appropriate solvent like toluene.
-
Catalyst Addition: Add a platinum-based catalyst, such as Karstedt's catalyst, typically in the ppm range, to the reaction mixture.
-
Reaction: Maintain the reaction at the desired temperature (e.g., 60-80°C) with constant stirring. Monitor the disappearance of the Si-H peak (around 2100-2200 cm⁻¹) using IR spectroscopy.
-
Workup: Once the reaction is complete, the catalyst can be deactivated or removed. The solvent is then removed under reduced pressure to yield the crude polymer.
General Protocol for Purification by Reprecipitation
-
Dissolution: Dissolve the crude polymer in a minimal amount of a good solvent (e.g., tetrahydrofuran or toluene).
-
Precipitation: Slowly add the polymer solution to a vigorously stirred non-solvent (e.g., methanol or hexane). The polymer should precipitate out of the solution.
-
Isolation: Collect the precipitated polymer by filtration or decantation.
-
Washing: Wash the isolated polymer with fresh non-solvent to remove any remaining impurities.
-
Drying: Dry the purified polymer under vacuum to a constant weight. This process can be repeated until the desired purity is achieved.[]
Visualizations
References
- 1. cdm21054.contentdm.oclc.org [cdm21054.contentdm.oclc.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. US6114500A - Purification of organic silicon polymer - Google Patents [patents.google.com]
- 9. Accelerated solvent extraction (ASE) for purification and extraction of silicone passive samplers used for the monitoring of organic pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cosmileeurope.eu [cosmileeurope.eu]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. researchgate.net [researchgate.net]
controlling the degree of PEGylation in amodimethicone synthesis
Welcome to the technical support center for the synthesis and control of PEGylated amodimethicone. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for PEGylating amodimethicone?
A1: Amodimethicone is a silicone polymer that contains primary and secondary amine functional groups. The most common method for PEGylation involves the reaction of these amine groups with an activated polyethylene glycol (PEG) derivative. A widely used method is the reaction with an N-hydroxysuccinimide (NHS) ester of PEG (PEG-NHS). The amine group acts as a nucleophile, attacking the ester and forming a stable amide bond, releasing NHS as a byproduct.[1][2]
Q2: Which factors have the most significant impact on the degree of PEGylation?
A2: The degree of PEGylation is a critical parameter that can be controlled by several key reaction conditions. These include:
-
Molar Ratio: The stoichiometry of the activated PEG to the amine groups on the amodimethicone backbone is the most direct factor.
-
Reaction pH: The pH of the reaction medium is crucial. Amine PEGylation with NHS esters is typically most efficient at a pH range of 7-9.[3]
-
Reaction Time and Temperature: These parameters influence the reaction kinetics. Longer reaction times or higher temperatures can lead to a higher degree of PEGylation, but also risk side reactions.[4]
-
Concentration: The concentration of the reactants can affect the reaction rate.
Q3: How can I determine the degree of PEGylation in my final product?
A3: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful quantitative method.[5] By comparing the integral of the characteristic peak of the repeating ethylene oxide units of PEG (typically around 3.6 ppm) to the integral of a characteristic peak from the amodimethicone backbone (e.g., the methyl groups on the silicone, around 0.1 ppm), the average number of PEG chains per amodimethicone molecule can be calculated.[6][7]
Q4: What are the common challenges in purifying PEGylated amodimethicone?
A4: The purification process can be challenging due to the potential for a heterogeneous mixture of products, including unreacted amodimethicone, excess free PEG, and amodimethicone with varying degrees of PEGylation.[] Common purification techniques include Size Exclusion Chromatography (SEC) to separate molecules based on size and Ion Exchange Chromatography (IEX), which separates based on charge differences that arise from the degree of PEGylation shielding the amine groups.[1][9]
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments.
| Problem | Possible Causes | Recommended Solutions |
| Low or No PEGylation | 1. Inactive PEG reagent (e.g., hydrolysis of PEG-NHS). 2. Incorrect pH of the reaction buffer. 3. Presence of water in the reaction, if using a moisture-sensitive PEG derivative. 4. Insufficient reaction time or temperature. | 1. Use fresh, high-quality activated PEG. Store PEG-NHS under anhydrous conditions. 2. Verify and adjust the pH of the reaction buffer to the optimal range (typically 7-9 for PEG-NHS).[3] 3. If applicable, use anhydrous solvents and dry glassware. 4. Monitor the reaction over time and consider increasing the reaction time or temperature moderately. |
| Poorly Controlled Degree of PEGylation | 1. Inaccurate stoichiometry of reactants. 2. Inconsistent reaction conditions (pH, temperature fluctuations). 3. Broad molecular weight distribution of the starting amodimethicone or PEG. | 1. Accurately determine the amine content of your amodimethicone starting material. Carefully weigh reactants. 2. Use a reliable buffer system and ensure stable temperature control throughout the reaction. 3. Use starting materials with a narrow polydispersity index (PDI) for more consistent results. |
| Product is difficult to purify (inseparable mixture) | 1. The hydrodynamic radii of the different PEGylated species are too similar for effective SEC separation.[9] 2. The charge differences between species are insufficient for IEX separation. 3. Presence of unreacted PEG, which can be in large excess. | 1. Optimize the SEC column and mobile phase. Consider using a column with a different pore size.[10] 2. Adjust the pH and salt gradient during IEX to enhance the separation of species with small charge differences.[] 3. Consider a dialysis or ultrafiltration step to remove the bulk of the excess, smaller molecular weight PEG before chromatography.[9] |
| Inconsistent Batch-to-Batch Results | 1. Variability in the amine value of the starting amodimethicone. 2. Degradation of the activated PEG reagent over time. 3. Minor variations in reaction setup and conditions. | 1. Always titrate the amine content of each new batch of amodimethicone before use. 2. Use a fresh vial of activated PEG for each reaction or properly store aliquots under inert gas. 3. Maintain a detailed and consistent standard operating procedure (SOP) for the synthesis. |
Data Presentation
Controlling Degree of PEGylation via Stoichiometry
The molar ratio of the activated PEG reagent to the reactive amine groups on the amodimethicone is a primary determinant of the final degree of PEGylation. The following table provides an illustrative example of how varying this molar ratio can influence the outcome. Note: These are representative data based on principles of PEGylation; actual results may vary depending on specific reaction conditions.
| Molar Ratio (PEG-NHS : Amine) | Target Degree of PEGylation | Expected Outcome on ¹H NMR | Potential Observations |
| 0.5 : 1 | Low | Ratio of PEG integral to Silicone integral is low. Significant unreacted amine groups remain. | The product will have a lower molecular weight and be more cationic in nature. |
| 1 : 1 | Medium | The integral ratio reflects a moderate level of PEG substitution. | A balance of hydrophilic (PEG) and cationic (amine) properties. |
| 3 : 1 | High | The integral ratio is significantly higher, indicating extensive PEGylation. | The product will have a higher molecular weight, increased water solubility, and reduced cationic character due to shielding of amine groups.[] |
| 5 : 1 | Very High (Saturation) | The integral ratio approaches a maximum as available amine sites become saturated. | The properties will be dominated by the PEG chains. There will be a large excess of unreacted PEG to remove during purification. |
Experimental Protocols
Protocol 1: Determination of Amine Content in Amodimethicone
Objective: To accurately quantify the concentration of reactive amine groups in the amodimethicone starting material.
Methodology:
-
Accurately weigh a sample of the amodimethicone oil.
-
Dissolve the sample in a suitable solvent, such as isopropanol.
-
Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Use a potentiometric titrator or a suitable colorimetric indicator to determine the endpoint.
-
Calculate the amine value (in meq/g) based on the volume of HCl solution required to neutralize the amines in the sample.
Protocol 2: Synthesis of PEGylated Amodimethicone (Illustrative Example)
Objective: To synthesize PEGylated amodimethicone with a target degree of PEGylation.
Materials:
-
Amodimethicone (amine value determined)
-
mPEG-NHS (e.g., MW 2000 Da)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent
Methodology:
-
Dissolution: In a round-bottom flask, dissolve a known mass of amodimethicone in the chosen solvent.
-
pH Adjustment (for aqueous systems): If using an aqueous buffer, add the amodimethicone emulsion to the phosphate buffer and stir.
-
Reactant Addition: Calculate the required mass of mPEG-NHS to achieve the desired molar ratio relative to the amine content of the amodimethicone. Dissolve the mPEG-NHS in a small amount of the reaction solvent/buffer.
-
Reaction: Add the mPEG-NHS solution dropwise to the stirring amodimethicone solution at room temperature.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 2-24 hours) with continuous stirring. The reaction can be monitored by taking aliquots over time and analyzing them (e.g., by TLC or HPLC to track the disappearance of starting material).
-
Quenching: Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris) to consume any unreacted mPEG-NHS.
-
Purification: Purify the product using Size Exclusion or Ion Exchange Chromatography to remove unreacted starting materials and byproducts.
-
Characterization: Characterize the final product using ¹H NMR to determine the degree of PEGylation and FT-IR to confirm the formation of the amide bond.
Visualizations
Caption: Workflow for the synthesis and characterization of PEGylated amodimethicone.
Caption: Troubleshooting decision tree for low PEGylation efficiency.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20060115447A1 - Hair care formulations - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: PEG-7 Amodimethicone Aqueous Formulation Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the hydrolysis of PEG-7 amodimethicone in aqueous formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in aqueous formulations?
This compound is a silicone polymer that has been chemically modified with both polyethylene glycol (PEG) and amine-functional groups.[1][2][3] This unique structure imparts dual characteristics: the silicone backbone provides benefits like conditioning, lubrication, and film-forming, while the PEG and amine groups enhance its water solubility and allow it to be incorporated into aqueous systems.[1][4] In cosmetic and pharmaceutical formulations, it is primarily used as a hair conditioning agent, humectant, and sensory modifier.[1][2]
Q2: What is hydrolysis in the context of this compound, and why is it a concern?
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the primary concern is the cleavage of the siloxane (Si-O-Si) bonds that form the backbone of the polymer.[5][6][7] This degradation can lead to a loss of the polymer's intended function, resulting in changes to the formulation's performance, such as reduced conditioning effects, altered viscosity, and potential phase separation. The degradation products are typically polar siloxanols.[5][6][7]
Q3: What are the main factors that accelerate the hydrolysis of this compound?
The hydrolysis of the siloxane backbone is significantly influenced by pH. Both highly acidic (pH 2-4) and highly alkaline (pH 9-12) conditions can catalyze the degradation process.[5][6][7] The amine functional groups within the amodimethicone structure can also self-catalyze the hydrolysis of the siloxane bonds, particularly in aqueous environments. Temperature is another critical factor; elevated temperatures will generally increase the rate of hydrolysis.
Troubleshooting Guide
Problem: I am observing a gradual decrease in the pH of my aqueous formulation containing this compound over time.
-
Possible Cause: The amine groups in the amodimethicone structure can be basic and may interact with acidic components in the formulation or with atmospheric carbon dioxide. However, a more likely cause of a downward pH drift in an unbuffered or poorly buffered system is the degradation of other formulation components that may be generating acidic byproducts.
-
Solution: Incorporate a suitable buffering system to maintain a stable pH. Citrate or phosphate buffers are commonly used and can be effective in the desired pH range for optimal stability (typically pH 5-7).[8]
Problem: My formulation has become hazy or is showing signs of phase separation.
-
Possible Cause: This is a strong indicator of polymer degradation. The hydrolysis of the siloxane backbone can lead to the formation of less soluble silanol species, which can cause the formulation to become cloudy and eventually lead to phase separation.
-
Solution:
-
pH Optimization: Ensure the pH of your formulation is within the optimal stability range of approximately 5 to 7.
-
Buffering: If not already included, add a buffering agent like a citrate or phosphate buffer to maintain the pH.
-
Storage Conditions: Store the formulation at controlled room temperature and protect it from excessive heat.
-
Problem: The conditioning performance of my hair care product seems to be diminishing with age.
-
Possible Cause: The hydrolysis of this compound directly impacts its ability to function as a conditioning agent. As the polymer chain breaks down, its film-forming and lubricating properties are compromised.
-
Solution:
-
Conduct a Stability Study: Follow a structured stability testing protocol to assess the degradation of the polymer over time at various storage conditions.
-
Reformulate with a Buffer: If your formulation is unbuffered, this is a critical step to prevent hydrolysis.
-
Chelating Agents: In some cases, trace metal ions can catalyze degradation. Consider the addition of a chelating agent like EDTA.
-
Quantitative Data on Hydrolysis
While specific kinetic data for this compound is proprietary, the following table illustrates the expected impact of pH on the hydrolysis rate of a generic amodimethicone, based on the principles of siloxane chemistry. The data is presented as a relative rate of degradation.
| pH | Relative Hydrolysis Rate | Stability Outlook |
| 3.0 | High | Poor |
| 4.0 | Moderate | Fair |
| 5.0 | Low | Good |
| 6.0 | Very Low | Excellent |
| 7.0 | Low | Good |
| 8.0 | Moderate | Fair |
| 9.0 | High | Poor |
| 10.0 | Very High | Very Poor |
Experimental Protocols
Protocol 1: Stability Testing of an Aqueous this compound Formulation
Objective: To evaluate the stability of a this compound formulation under accelerated and real-time storage conditions.
Methodology:
-
Sample Preparation:
-
Prepare three batches of the final formulation.
-
Package the samples in the intended final container/closure system.
-
-
Storage Conditions:
-
Accelerated Stability: Store samples at 40°C ± 2°C with 75% ± 5% relative humidity.
-
Real-Time Stability: Store samples at 25°C ± 2°C with 60% ± 5% relative humidity.
-
-
Testing Intervals:
-
Accelerated: 0, 1, 3, and 6 months.
-
Real-Time: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
-
Analytical Tests:
-
Visual Appearance: Observe for clarity, color change, and phase separation.
-
pH Measurement: Measure the pH of the formulation at each time point.
-
Viscosity: Measure the viscosity using a calibrated viscometer.
-
Quantification of this compound: Use an appropriate analytical method (e.g., HPLC-ELSD) to determine the concentration of the active ingredient.
-
Protocol 2: Quantification of this compound using HPLC-ELSD
Objective: To quantify the concentration of this compound in an aqueous formulation.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Evaporative Light Scattering Detector (ELSD)
-
Reversed-Phase C8 or C18 column
Methodology:
-
Mobile Phase Preparation:
-
Prepare a gradient mobile phase system, typically involving water and a polar organic solvent like acetonitrile or methanol. The gradient will depend on the specific column and formulation matrix.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent.
-
Create a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a portion of the formulation and dilute it with the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 10 - 20 µL.
-
ELSD Settings: Optimize nebulizer and evaporator temperatures. A typical starting point could be a nebulizer temperature of 50°C and an evaporator temperature of 70°C.
-
-
Analysis:
-
Inject the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for addressing instability in this compound formulations.
Caption: Experimental workflow for stability testing of aqueous formulations.
References
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. WO2008122415A1 - Stable aqueous g-csf formulations - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. US20110311470A1 - Compositions for a powder having an aqueous phase - Google Patents [patents.google.com]
- 7. citrate buffer ph: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
enhancing the solubility of PEG-7 amodimethicone in organic media
Welcome to the technical support center for PEG-7 Amodimethicone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the solubility of this compound in organic media. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Troubleshooting Guide: Solubility Issues with this compound in Organic Media
Problem: this compound is not dissolving or is forming a cloudy dispersion in my chosen organic solvent.
Possible Causes and Solutions:
-
Incompatibility of Polarity: this compound is an amphiphilic molecule, possessing both a hydrophilic polyethylene glycol (PEG) chain and a lipophilic (hydrophobic) amodimethicone backbone. Its solubility in an organic solvent depends on the solvent's ability to solubilize both of these components.
-
Solution: Employ a co-solvent system. The addition of a co-solvent can modulate the overall polarity of the medium, enhancing the solubility of the amphiphilic this compound. For instance, if you are using a non-polar solvent, the addition of a more polar solvent may be beneficial.
-
-
Insufficient Agitation or Temperature: The dissolution of polymers can be a slow process and may require energy input to overcome intermolecular forces.
-
Solution:
-
Increase agitation using a magnetic stirrer or overhead mixer.
-
Gently warm the mixture. An increase in temperature can significantly improve the solubility of many compounds. However, be mindful of the thermal stability of all components in your formulation.
-
-
-
Concentration is Too High: You may be attempting to dissolve the this compound above its saturation point in the chosen solvent system.
-
Solution:
-
Start by preparing a more dilute solution to determine the approximate solubility limit.
-
If a higher concentration is required, a different solvent or co-solvent system will be necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound in organic solvents?
A1: this compound is a silicone copolyol, which means it has both water-soluble (PEG) and oil-soluble (amodimethicone) characteristics. Its solubility in organic media is dependent on the polarity of the solvent. Generally, it will show better solubility in moderately polar organic solvents or in co-solvent blends that can accommodate both its hydrophilic and lipophilic portions. Purely non-polar hydrocarbon solvents may not be effective on their own, and highly polar solvents may also present challenges.
Q2: Can I dissolve this compound in non-polar oils?
A2: Direct dissolution in purely non-polar oils can be challenging due to the hydrophilic PEG component of the molecule. To incorporate it into a non-polar oil base, the use of a co-solvent or an emulsifier is often necessary to create a stable system.
Q3: What types of co-solvents are effective for dissolving this compound?
A3: Co-solvents that can bridge the polarity gap between the silicone backbone and the organic medium are generally effective. Examples include:
-
Anhydrous alcohols (e.g., ethanol, isopropanol) in combination with less polar solvents.
-
Glycols (e.g., propylene glycol, butylene glycol).
-
Esters.
The optimal co-solvent and its concentration will depend on the primary organic solvent and the desired final concentration of this compound.
Q4: Is heating recommended to enhance the solubility of this compound?
A4: Gentle heating can be an effective method to increase the rate of dissolution and the solubility limit of this compound in an organic solvent. It is advisable to conduct preliminary stability tests to ensure that heating does not cause degradation of the polymer or other components in your formulation.
Q5: How can I determine the solubility of this compound in a new organic solvent system?
A5: A systematic approach is recommended. Start by preparing a series of vials with a fixed amount of the solvent or co-solvent system. Incrementally add small, known amounts of this compound to each vial, ensuring thorough mixing after each addition. Observe for clarity or the point at which the solution becomes cloudy or saturated. This will give you a semi-quantitative measure of solubility.
Data Presentation
| Solvent Class | Example Solvents | Expected Solubility | Notes |
| Non-Polar Hydrocarbons | Hexane, Mineral Oil | Poor to Insoluble | The hydrophilic PEG chain limits solubility. A co-solvent is likely required. |
| Aromatic Hydrocarbons | Toluene, Xylene | Partially Soluble | May show some solubility due to interactions with the silicone backbone. |
| Alcohols | Ethanol, Isopropanol | Soluble | The polar nature of alcohols can accommodate the PEG chains. |
| Glycols | Propylene Glycol | Soluble | Similar to alcohols, glycols are effective at solubilizing the PEG portion. |
| Esters | Ethyl Acetate | Partially Soluble | Moderate polarity may allow for some dissolution. |
| Ketones | Acetone | Partially Soluble | Moderate polarity may allow for some dissolution. |
| Chlorinated Solvents | Dichloromethane | Soluble | PEGs are generally soluble in chlorinated solvents.[1] |
Disclaimer: This table is intended as a general guide. Experimental verification is crucial for specific applications.
Experimental Protocols
Protocol for Enhancing Solubility of this compound using a Co-Solvent System
-
Objective: To determine an effective co-solvent system for dissolving this compound in a target organic medium.
-
Materials:
-
This compound
-
Primary organic solvent (e.g., a non-polar oil)
-
A selection of co-solvents with varying polarities (e.g., ethanol, propylene glycol, ethyl acetate)
-
Glass vials with closures
-
Magnetic stirrer and stir bars
-
Graduated pipettes and balances
-
-
Methodology:
-
Prepare a stock solution of this compound in the primary organic solvent at a concentration known to be problematic (e.g., resulting in a cloudy mixture).
-
In a series of labeled vials, place a fixed volume of the stock solution.
-
To each vial, add a different co-solvent in incremental amounts (e.g., 1%, 2%, 5%, 10% v/v).
-
Seal the vials and agitate them at a consistent speed and temperature for a set period (e.g., 1 hour).
-
Visually inspect each vial for clarity and the presence of any undissolved material.
-
The co-solvent and its concentration that results in a clear, homogenous solution is considered effective.
-
(Optional) For a more quantitative analysis, the solutions can be filtered and the concentration of dissolved this compound can be determined using an appropriate analytical technique if a suitable method is available.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Experimental workflow for co-solvent selection.
References
mitigating cytotoxicity of PEG-7 amodimethicone in cell culture applications
This technical support center provides troubleshooting guides, FAQs, and experimental protocols to help researchers identify and mitigate the cytotoxic effects of PEG-7 amodimethicone in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it in my cell culture?
A1: this compound is a silicone polymer modified with polyethylene glycol (PEG) and amino groups. The amino groups give the molecule a cationic charge at physiological pH.[1] Its primary application is as a conditioning agent in hair care and other cosmetic products. It is not a standard reagent for cell culture. If it is present in your experiments, it is likely a component of a formulated product (e.g., a therapeutic cream, a solubilizer) that you are testing, or a contaminant.
Q2: Why would this compound be cytotoxic to my cells?
A2: The cytotoxicity likely stems from its nature as a cationic surfactant.[1] Cationic surfactants are known to be generally more cytotoxic than anionic, amphoteric, or non-ionic surfactants.[2][3] The primary mechanism of surfactant-induced cytotoxicity is the disruption of the cell membrane's lipid bilayer, leading to increased permeability, leakage of intracellular components, and eventual cell lysis or necrosis.[2][4]
Q3: What are the common signs of cytotoxicity from a surfactant like this compound?
A3: Common morphological signs include cell shrinkage, rounding, detachment from the culture surface (for adherent cells), membrane blebbing, and the appearance of cellular debris in the medium.[4][5] A quantitative assessment will show a decrease in cell viability and proliferation, which can be measured using various assays.[4]
Q4: How can I confirm that this compound is the cause of the observed cytotoxicity?
A4: To confirm it as the cytotoxic agent, you should perform a dose-response experiment. Test a range of concentrations of the compound or formulation in your cell culture system. If cytotoxicity (e.g., decreased cell viability) increases as the concentration of the substance increases, it is strong evidence that the substance is the source of the toxicity.
Q5: Can the PEG component of the molecule cause toxicity?
A5: While very high concentrations of some low-molecular-weight polyethylene glycols (PEGs) can be toxic, PEGylation is a technique often used to reduce the cytotoxicity of molecules and improve their biocompatibility.[6][7][8] Therefore, the toxicity is more likely associated with the cationic amodimethicone portion of the molecule or the overall surfactant properties of the compound.[3]
Troubleshooting Guides
Problem: I observed sudden, widespread cell death after applying a new test formulation.
Follow this systematic approach to diagnose and address the issue.
1. Initial Assessment
-
Question: What does the culture look like under a microscope?
-
Answer: Look for common signs of cell death such as floating cells, debris, membrane blebbing, or cell lysis.[4] Compare this to an untreated control culture. Also, check for signs of contamination like bacteria or fungi, which can cause rapid cell death.[5][9]
2. Isolate the Cause
-
Question: How can I determine if my test formulation is the problem?
-
Answer: The most straightforward method is a dose-response study. Set up parallel cultures and treat them with serial dilutions of your formulation. Include an untreated control and a vehicle control (the formulation's base without the active ingredients, if possible). If cell viability decreases as the concentration of your formulation increases, the formulation is the likely cause.
3. Mitigating the Cytotoxicity
-
Question: I've confirmed my formulation containing this compound is toxic. How can I reduce this effect?
-
Answer: You have several options:
-
Reduce Concentration: Determine the highest concentration that does not cause significant cell death (the Maximum Non-Toxic Concentration) from your dose-response curve and use concentrations at or below this level for your experiments.
-
Reduce Exposure Time: For some applications, it may be possible to treat the cells for a shorter period (e.g., 1 hour instead of 24 hours) before washing the compound away and replacing it with fresh medium.[2]
-
Increase Serum Concentration: Proteins in fetal bovine serum (FBS) or bovine serum albumin (BSA) can bind to surfactants and neutralize their cytotoxic effects.[10] Try increasing the serum percentage in your culture medium during treatment, but be aware this can also affect your experimental outcomes by altering the bioavailability of the active compounds.
-
Consider Formulation Alternatives: If possible, work with a formulation scientist to replace this compound with a less cytotoxic non-ionic or amphoteric surfactant.
-
Quantitative Data
Table 1: Illustrative Cytotoxicity of Different Surfactant Classes (Note: These values are examples compiled from various studies and should be used as a general guide. Actual IC50 values are highly dependent on the specific cell line, assay, and exposure time.)
| Surfactant Class | Example Compound | Typical IC50 Range (µg/mL) | General Cytotoxicity Level |
| Cationic | Cetyltrimethylammonium bromide (CTAB) | 1 - 15 | High |
| Anionic | Sodium Dodecyl Sulfate (SDS) | 15 - 100 | Moderate to High |
| Non-ionic | Triton X-100 | 20 - 150 | Moderate |
| Non-ionic | Polysorbate 80 (Tween 80) | > 1000 | Low |
| Amphoteric | Cocamidopropyl betaine | 50 - 250 | Low to Moderate |
Data derived from principles discussed in cited literature.[2][3][10]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability Assessment
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
96-well cell culture plates
-
Your specific cell line
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of the this compound-containing compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals completely.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Leakage Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. It is particularly effective for assessing membrane damage caused by surfactants.[2]
Materials:
-
96-well cell culture plates
-
Your specific cell line and culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (often included in the kit, for maximum LDH release control)
-
Microplate reader (490 nm wavelength)
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Set up three control wells for each condition:
-
Untreated Control (spontaneous LDH release)
-
Vehicle Control
-
Maximum LDH Release Control (add Lysis Buffer 45 minutes before the end of incubation)
-
-
Sample Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 4 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
Mandatory Visualizations
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Caption: Hypothesized pathway of surfactant-induced necrosis.
Caption: Experimental workflow for the LDH cytotoxicity assay.
References
- 1. This compound, 133779-14-3 [thegoodscentscompany.com]
- 2. Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro surfactant structure-toxicity relationships: implications for surfactant use in sexually transmitted infection prophylaxis and contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. youtube.com [youtube.com]
- 6. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the toxicity of one-step-synthesized PEG-coated gold nanoparticles: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of PEGylated graphene oxide on lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellculturedish.com [cellculturedish.com]
- 10. Effect of proteins on the assessment of surfactant cytotoxicity by an in vitro test: Possible correlations with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing inconsistencies in PEG-7 amodimethicone batch-to-batch synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common inconsistencies encountered during the batch-to-batch synthesis of PEG-7 Amodimethicone. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, leading to batch-to-batch inconsistencies.
Issue 1: Inconsistent Viscosity in the Final Product
Question: Our synthesized batches of this compound show significant variation in viscosity. What are the potential causes and how can we troubleshoot this?
Answer:
Inconsistent viscosity in this compound batches is a common issue that can stem from several factors throughout the synthesis process. The primary causes are related to the molecular weight distribution of the final polymer, which is influenced by the degree of polymerization and the extent of PEGylation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Variability in Amodimethicone Precursor | The molecular weight and amine value of the starting amodimethicone directly impact the final product's viscosity. Inconsistent chain length in the precursor will lead to variable chain lengths in the final product. | Implement stringent quality control on incoming amodimethicone batches. Refer to the Experimental Protocols section for determining the amine value. |
| Inconsistent Reaction Temperature | Temperature fluctuations during the PEGylation reaction can affect the reaction rate and lead to incomplete reactions or side reactions, both of which can alter the polymer's molecular weight and structure. | Ensure precise and consistent temperature control throughout the reaction. Utilize a calibrated temperature probe and a well-controlled heating/cooling system. |
| Inefficient Removal of Byproducts | Failure to remove volatile byproducts, such as solvents or low molecular weight siloxanes, can lower the measured viscosity of the final product. | Ensure the purification process, such as vacuum stripping, is consistently applied to all batches to effectively remove residual volatiles. |
| Moisture Contamination | The presence of water can interfere with the PEGylation reaction, particularly if reactive intermediates are involved, potentially leading to incomplete reactions or the formation of undesirable side products that affect viscosity. | Use anhydrous solvents and ensure all glassware and reactants are thoroughly dried before use. |
Issue 2: Batch-to-Batch Color Variation
Question: We are observing a noticeable difference in color between different batches of our this compound, ranging from colorless to a pale yellow. What could be causing this?
Answer:
Color variation in aminosilicone products is often an indicator of side reactions or impurities. Addressing this issue is crucial, especially for applications in pharmaceuticals and personal care where color consistency is important.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Oxidation of Amine Groups | The amine functional groups in amodimethicone can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxygen, leading to the formation of colored byproducts. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Consider the use of antioxidants if compatible with the final application. |
| Impurities in Raw Materials | Trace impurities in the amodimethicone or PEG starting materials can react under synthesis conditions to form colored species. | Source high-purity raw materials and perform analytical testing on incoming lots to check for impurities. |
| Reaction Temperature Too High | Excessive heat can lead to thermal degradation of the reactants or products, resulting in discoloration. | Carefully control the reaction temperature and avoid localized overheating. Optimize the temperature to be high enough for an efficient reaction but low enough to prevent degradation. |
| Catalyst-Related Side Reactions | Some catalysts may promote side reactions that produce colored compounds. | Evaluate different catalysts and optimize the catalyst concentration to minimize side reactions while maintaining a good reaction rate. |
Issue 3: Presence of Gel Particles in the Final Product
Question: Some of our this compound batches contain small gel particles, leading to filtration issues and a non-uniform product. What is the cause of this gel formation?
Answer:
Gel formation, or cross-linking, is a critical issue that can arise during the synthesis of silicone copolymers. It indicates the formation of a three-dimensional polymer network instead of the desired linear or branched structure.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Excessive Catalyst Concentration | A high concentration of catalyst can lead to an uncontrolled and rapid reaction, promoting intermolecular cross-linking instead of the desired PEGylation reaction at the amine sites. | Optimize the catalyst concentration through a series of small-scale experiments to find the ideal balance between reaction rate and control over the polymer structure. |
| High Reaction Temperature | Similar to excessive catalyst, high temperatures can accelerate the reaction to a point where cross-linking becomes a significant side reaction. | Maintain a consistent and optimized reaction temperature. A gradual temperature ramp may also help in controlling the reaction. |
| Di-functional Impurities in PEG | If the PEG reagent contains a significant amount of di-functional impurities (e.g., PEG-diol instead of a mono-functional PEG), these can act as cross-linkers between amodimethicone chains. | Use high-purity, mono-functional PEG. Characterize the PEG raw material to ensure the absence of significant di-functional impurities. |
| Incorrect Stoichiometry | An incorrect ratio of reactants, particularly an excess of a reactive species, can sometimes lead to unwanted side reactions and cross-linking. | Carefully control the stoichiometry of the reactants. Ensure accurate weighing and addition of all components. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control for ensuring batch-to-batch consistency in this compound synthesis?
A1: While several parameters are important, the quality and consistency of the raw materials, particularly the amodimethicone precursor and the polyethylene glycol (PEG), are the most critical.[1] Variability in the molecular weight, amine value of the amodimethicone, or the polydispersity of the PEG will directly translate to inconsistencies in the final product.[2][3][4]
Q2: How can we accurately determine the degree of PEGylation in our final product?
A2: The degree of PEGylation can be determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC).[5] NMR can be used to quantify the ratio of PEG repeating units to the silicone backbone. GPC can provide information on the molecular weight distribution of the polymer, which will shift to higher values with increased PEGylation.[6]
Q3: What are the common side reactions to be aware of during the PEGylation of aminosilicones?
A3: Besides the desired PEGylation at the amine sites, potential side reactions include oxidation of the amine groups, which can cause discoloration, and cross-linking reactions, which can lead to gel formation.[7] In some cases, if the reaction conditions are not well-controlled, side reactions involving the siloxane backbone can also occur, though this is less common under typical PEGylation conditions.
Q4: Can the choice of catalyst impact the final product properties?
A4: Yes, the catalyst plays a crucial role. The type and concentration of the catalyst can influence the reaction rate, selectivity of the PEGylation reaction, and the potential for side reactions. It is important to select a catalyst that promotes the desired reaction efficiently at a moderate temperature and to use it at an optimized concentration to avoid uncontrolled reactions and gel formation.
Q5: What is the significance of the "7" in this compound?
A5: The "7" in this compound refers to the average number of repeating ethylene glycol units in the polyethylene glycol chain that is grafted onto the amodimethicone backbone.[8]
Data Presentation
Table 1: Typical Quality Control Parameters for this compound
| Parameter | Target Range | Test Method |
| Appearance | Clear to slightly hazy, colorless to pale yellow liquid | Visual Inspection |
| Viscosity (at 25°C) | 500 - 1500 cPs | Rotational Viscometer |
| Amine Value (mg KOH/g) | 1.0 - 5.0 | Potentiometric Titration |
| PEG Content (%) | 15 - 25% | NMR Spectroscopy / GPC |
| pH (1% aqueous solution) | 6.0 - 7.5 | pH Meter |
| Refractive Index (at 25°C) | 1.405 - 1.415 | Refractometer |
Experimental Protocols
Protocol 1: Determination of Amine Value by Potentiometric Titration
1. Principle: This method determines the total amine content of the amodimethicone or this compound sample by titrating with a standardized acid in a non-aqueous solvent. The endpoint is determined potentiometrically.
2. Apparatus:
-
Automatic potentiometric titrator with a pH electrode
-
250 mL beakers
-
Magnetic stirrer and stir bars
-
Analytical balance
3. Reagents:
-
Isopropyl alcohol
-
Chloroform
-
0.1 N Hydrochloric acid in isopropyl alcohol (standardized)
-
pH 4.0 and pH 7.0 buffer solutions for calibration
4. Procedure:
-
Calibrate the pH meter using the standard buffer solutions.
-
Accurately weigh approximately 2-5 g of the sample into a 250 mL beaker.
-
Add 50 mL of a 1:1 mixture of chloroform and isopropyl alcohol to the beaker.
-
Stir the mixture with a magnetic stirrer until the sample is completely dissolved.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with standardized 0.1 N HCl in isopropyl alcohol. Record the volume of titrant added and the corresponding pH values.
-
The endpoint is the point of maximum inflection on the titration curve.
-
Perform a blank titration using the solvent mixture without the sample.
5. Calculation: Amine Value (mg KOH/g) = ((V_s - V_b) * N * 56.1) / W
Where:
-
V_s = Volume of HCl solution used for the sample (mL)
-
V_b = Volume of HCl solution used for the blank (mL)
-
N = Normality of the HCl solution
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the sample (g)
Protocol 2: Analysis of PEG Content by ¹H NMR Spectroscopy
1. Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the ratio of polyethylene glycol (PEG) to the silicone backbone by integrating the characteristic signals of the protons from each component.
2. Apparatus:
-
NMR spectrometer (300 MHz or higher)
-
NMR tubes
-
Analytical balance
-
Volumetric flasks
3. Reagents:
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
4. Procedure:
-
Accurately weigh 10-20 mg of the this compound sample into a vial.
-
Dissolve the sample in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Integrate the following signals:
-
The broad signal around 3.64 ppm, corresponding to the methylene protons (-CH₂CH₂O-) of the PEG chains.
-
The signal around 0.08 ppm, corresponding to the methyl protons (-Si(CH₃)₂) of the silicone backbone.
-
5. Calculation: The ratio of PEG to silicone can be calculated from the integral values. The percentage of PEG content can then be determined based on the molecular weights of the respective repeating units.
Mandatory Visualizations
Caption: A flowchart of the this compound synthesis process.
Caption: A troubleshooting decision tree for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Cosmetic Analysis [cosmeticanalysis.com]
- 3. researchgate.net [researchgate.net]
- 4. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Steric Repulsion Forces Contributed by PEGylation of Interleukin-1 Receptor Antagonist Reduce Gelation and Aggregation at the Silicone Oil-Water Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cosmileeurope.eu [cosmileeurope.eu]
Technical Support Center: Optimizing Reaction Conditions for Grafting PEG onto Amodimethicone
Welcome to the technical support center for optimizing the reaction conditions for grafting Polyethylene Glycol (PEG) onto amodimethicone. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully navigating their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for grafting PEG onto amodimethicone?
A1: The primary methods for grafting PEG onto the amine groups of amodimethicone involve three main reaction pathways:
-
PEG-NHS Ester Coupling: This is a widely used method where an N-Hydroxysuccinimide (NHS)-activated PEG reacts with the primary amines on the amodimethicone to form a stable amide bond. This reaction is typically carried out in an amine-free buffer at a pH between 7 and 9.[1][2][]
-
Reductive Amination: This method involves the reaction of an aldehyde-terminated PEG with the amine groups of amodimethicone to form a Schiff base, which is then reduced to a stable secondary amine using a reducing agent like sodium cyanoborohydride.[1][2][4]
-
Epoxy-Terminated PEG Reaction: An epoxy-terminated PEG can react with the amine groups of amodimethicone through a nucleophilic addition mechanism, forming a stable carbon-nitrogen bond. This reaction is often facilitated by heat.[5][6]
Q2: What are the critical reaction parameters to control for successful PEGylation?
A2: Several parameters are crucial for optimizing the grafting of PEG onto amodimethicone:
-
pH: The pH of the reaction medium is critical, especially for PEG-NHS ester coupling, where a pH of 7-9 is optimal to ensure the primary amines are deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester.[1][2]
-
Solvent: The choice of solvent is important for ensuring the solubility of both amodimethicone and the PEG reagent. For amodimethicone, which can be hydrophobic, solvents like toluene, xylene, or isopropanol may be suitable.[7][8] For the PEGylation reaction itself, especially with PEG-NHS esters, aqueous amine-free buffers like Phosphate-Buffered Saline (PBS) are commonly used.[9][10] In some cases, a co-solvent system may be necessary to achieve homogeneity.
-
Temperature: The reaction temperature influences the rate of the grafting reaction. For PEG-NHS ester coupling, reactions are often carried out at room temperature or on ice to minimize side reactions.[11] Reactions with epoxy-terminated PEG may require elevated temperatures (e.g., 60-95°C) to proceed efficiently.[5][6]
-
Molar Ratio: The molar ratio of the PEG reagent to the amine groups on the amodimethicone will determine the grafting density. An excess of the PEG reagent is often used to drive the reaction to completion.
-
Reaction Time: The duration of the reaction will depend on the chosen method, temperature, and reactants. Reaction times can range from a few hours to overnight.[11]
Q3: How can I confirm that the PEG has been successfully grafted onto the amodimethicone?
A3: Several analytical techniques can be used to characterize the PEG-grafted amodimethicone and confirm successful conjugation:
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the formation of new chemical bonds. For example, in a successful PEG-NHS ester coupling, the appearance of a new amide bond peak (around 1650 cm⁻¹) can be observed.[12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide detailed structural information about the conjugate, confirming the presence of both PEG and amodimethicone moieties and the formation of the linking bond.[15]
-
Water Contact Angle Measurement: Successful grafting of hydrophilic PEG onto the more hydrophobic amodimethicone backbone should result in a decrease in the water contact angle of the modified material, indicating increased surface hydrophilicity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Grafting Efficiency | 1. Suboptimal pH: For NHS ester coupling, if the pH is too low, the amine groups on the amodimethicone will be protonated and non-nucleophilic. If the pH is too high, the NHS ester will rapidly hydrolyze. 2. Poor Solubility of Reactants: Amodimethicone and the PEG reagent may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture. 3. Steric Hindrance: The bulky nature of both the amodimethicone and PEG molecules can sterically hinder the reaction. 4. Inactivated PEG Reagent: The reactive group on the PEG (e.g., NHS ester) may have hydrolyzed due to moisture or prolonged storage. | 1. Optimize pH: For NHS ester reactions, maintain a pH between 7.2 and 8.5 using an amine-free buffer (e.g., PBS, HEPES).[5][7] 2. Improve Solubility: Use a co-solvent system (e.g., water with DMSO or DMF for PEG-NHS, or toluene for amodimethicone).[7][9] Ensure vigorous stirring to maintain a homogeneous mixture. 3. Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., 24 hours). For epoxy-terminated PEG, increasing the temperature can improve reaction kinetics.[5][6] 4. Use Fresh Reagents: Use freshly opened or properly stored PEG reagents. Prepare solutions of reactive PEG immediately before use.[9] |
| Product is a Gel or Insoluble | 1. Cross-linking: If a bifunctional PEG reagent is used (e.g., NHS-PEG-NHS), it can cross-link multiple amodimethicone molecules, leading to gelation. 2. Aggregation: The change in solubility properties upon PEGylation can cause the product to aggregate and precipitate out of solution. | 1. Use Monofunctional PEG: Ensure you are using a monofunctional PEG reagent (e.g., mPEG-NHS) to avoid cross-linking. 2. Adjust Solvent: Try a different solvent or a mixture of solvents that can better solubilize the final PEG-grafted amodimethicone. |
| Inconsistent Results | 1. Variability in Amodimethicone: The amine content and molecular weight of the starting amodimethicone may vary between batches. 2. Moisture Contamination: Water can hydrolyze reactive intermediates, particularly NHS esters. | 1. Characterize Starting Material: Characterize each new batch of amodimethicone to determine its amine content before starting the reaction. 2. Use Anhydrous Conditions: When working with moisture-sensitive reagents, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Yellowing of the Product | 1. Oxidation of Amines: The amine groups in amodimethicone can be susceptible to oxidation, which can lead to discoloration. 2. High Reaction Temperature: Excessive heat during the reaction or purification can cause degradation and yellowing. | 1. Use Antioxidants: Consider adding a small amount of an antioxidant to the reaction mixture. 2. Control Temperature: Avoid excessive temperatures during the reaction and purification steps. |
Data Presentation
Table 1: Summary of Reaction Conditions for Different PEG Grafting Methods
| Parameter | PEG-NHS Ester Coupling | Reductive Amination | Epoxy-Terminated PEG Reaction |
| PEG Reagent | mPEG-NHS | mPEG-Aldehyde | mPEG-Epoxide |
| Amodimethicone Functional Group | Primary Amine | Primary Amine | Primary/Secondary Amine |
| Typical Solvent(s) | Amine-free aqueous buffer (e.g., PBS), DMSO, DMF[9][10] | Aqueous buffer, Methanol | Toluene, Aqueous buffer with high salt concentration[5][7] |
| Optimal pH | 7.0 - 9.0[1][2] | 6.0 - 7.0 (for imine formation) | 7.3 - 10.3[5][6] |
| Catalyst/Reducing Agent | None | Sodium cyanoborohydride, Sodium borohydride[1][2] | None |
| Reaction Temperature | 4°C to Room Temperature[11] | Room Temperature | 25°C - 95°C[5][6] |
| Typical Reaction Time | 2 - 24 hours[9] | 2 - 12 hours | 6 - 24 hours[5][6] |
| Molar Ratio (PEG:Amine) | 1:1 to 5:1 | 1:1 to 5:1 | 1:1 to 10:1 |
Experimental Protocols
Protocol 1: Grafting PEG onto Amodimethicone using PEG-NHS Ester
This protocol describes a general procedure for the covalent attachment of a methoxy-terminated PEG-NHS ester to amodimethicone.
Materials:
-
Amodimethicone
-
mPEG-Succinimidyl Carboxymethyl Ester (mPEG-SCM)
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)
-
Dimethyl Sulfoxide (DMSO)
-
Dialysis membrane (appropriate molecular weight cutoff)
-
Deionized water
Procedure:
-
Dissolve Amodimethicone: Dissolve a known amount of amodimethicone in a minimal amount of a suitable organic solvent like isopropanol or a mixture of isopropanol and PBS to achieve a clear solution.
-
Prepare mPEG-SCM Solution: Immediately before use, dissolve a 5-fold molar excess of mPEG-SCM in DMSO to create a concentrated stock solution.
-
Reaction: Add the mPEG-SCM solution dropwise to the amodimethicone solution while stirring.
-
Incubation: Allow the reaction to proceed for 4 hours at room temperature with continuous stirring.
-
Purification: Transfer the reaction mixture to a dialysis bag and dialyze against deionized water for 48 hours, changing the water every 12 hours, to remove unreacted PEG and byproducts.
-
Lyophilization: Freeze-dry the purified solution to obtain the PEG-grafted amodimethicone as a solid.
-
Characterization: Confirm the successful grafting using FTIR and NMR spectroscopy.
Protocol 2: Grafting PEG onto Amodimethicone via Reductive Amination
This protocol outlines a general method for attaching a PEG-aldehyde to amodimethicone.
Materials:
-
Amodimethicone
-
mPEG-Aldehyde
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol
-
Phosphate buffer, 0.1 M, pH 6.5
-
Dialysis membrane
-
Deionized water
Procedure:
-
Dissolve Reactants: Dissolve amodimethicone and a 3-fold molar excess of mPEG-aldehyde in a mixture of methanol and phosphate buffer (pH 6.5).
-
Schiff Base Formation: Stir the solution at room temperature for 2 hours to allow for the formation of the Schiff base intermediate.
-
Reduction: Add a 10-fold molar excess of sodium cyanoborohydride to the reaction mixture.
-
Incubation: Continue stirring the reaction at room temperature overnight.
-
Purification: Purify the product by dialysis against deionized water for 48 hours.
-
Lyophilization: Lyophilize the purified product to obtain a solid.
-
Characterization: Analyze the product using FTIR and NMR to confirm the formation of the secondary amine linkage.
Mandatory Visualization
Caption: Experimental workflow for PEG grafting onto amodimethicone.
Caption: Reaction pathway for PEG-NHS ester coupling with amodimethicone.
References
- 1. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 2. creativepegworks.com [creativepegworks.com]
- 4. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grafting Poly(ethylene glycol) Epoxide to Amino-Derivatized Quartz: Effect of Temperature and pH on Grafting Density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 7. WO2010108781A1 - Process for making stable high viscosity amino silicone emulsion - Google Patents [patents.google.com]
- 8. CN101768274B - Preparation method of hydrophilic amino silicone oil - Google Patents [patents.google.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. FTIR, 1H, and 13C NMR Characterization and Antibacterial Activity of the Combination of Euphorbia Honey and Potato Starch - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of PEG-7 Amodimethicone and Other PEGylated Silicones
In the landscape of cosmetic and pharmaceutical formulations, PEGylated silicones stand out for their versatile properties, offering benefits that range from hair and skin conditioning to effective drug delivery. This guide provides a comparative study of PEG-7 amodimethicone against other prominent PEGylated silicones, focusing on their performance in key applications. The information presented is tailored for researchers, scientists, and drug development professionals, with an emphasis on experimental data and methodologies.
Chemical Overview
PEGylated silicones are hybrid polymers that combine the properties of a silicone backbone with the hydrophilicity and solubility of polyethylene glycol (PEG) chains. This modification enhances their water dispersibility and reduces the greasy feel often associated with traditional silicones.
This compound is an amino-functional silicone that has been alkoxylated to include PEG-7 chains. The introduction of amine functionality creates a cationic charge, which enhances the molecule's ability to ionically bond with keratinaceous substrates like hair. This targeted binding makes it an effective conditioning agent, particularly for damaged hair.[1][2] It is known for improving detangling, wet and dry combability, reducing static, and enhancing luster and shine.[1][2]
Other common PEGylated silicones include:
-
PEG-10 Dimethicone: A water-in-silicone emulsifier known for creating stable emulsions with a light, non-greasy feel.[3]
-
PEG-12 Dimethicone: A water-soluble silicone surfactant that provides conditioning, foam stabilization, and a silky feel in both skin and hair care products.[4][5]
Performance Comparison
Hair Conditioning
The primary function of many PEGylated silicones in hair care is conditioning. This is often quantified by measuring the reduction in combing forces on hair tresses.
Table 1: Sensory Assessment of Shampoos with Different Conditioning Agents
| Attribute | PEG-12 Dimethicone | Amodimethicone Microemulsion | Silicone Substitute |
| Foam Cushion | Lower | Higher | Higher |
| Bubble Size | Larger | Smaller | Smaller |
| Wet Stage - Easy to Comb | Lower Score | Higher Score | Higher Score |
| Dry Stage - Softness | Lower Score | Higher Score | Higher Score |
Source: Adapted from a sensory evaluation study. The "Silicone Substitute" was compared against PEG-12 Dimethicone and an Amodimethicone microemulsion. The scores indicate relative performance.[6]
From this sensory data, it can be inferred that amodimethicone derivatives tend to provide superior conditioning performance in terms of ease of combing and softness compared to PEG-12 dimethicone. This compound, with its cationic nature, is expected to show strong conditioning effects due to its targeted deposition on damaged hair.[7]
Emulsification Properties
PEGylated silicones are effective emulsifiers, particularly for creating stable water-in-silicone or silicone-in-water emulsions. The efficiency of an emulsifier is often determined by the particle size of the resulting emulsion, with smaller particle sizes generally indicating better stability.
While direct comparative data for this compound's emulsification properties against other PEGylated silicones is limited, the general principle is that the structure of the PEGylated silicone influences emulsion characteristics. For instance, the molecular weight and the length of the PEG chains can impact the resulting particle size and stability of the emulsion.
Table 2: General Influence of PEGylated Silicone Structure on Emulsion Properties
| Silicone Characteristic | Impact on Emulsion |
| Lower Molecular Weight | Generally results in smaller particle size |
| Higher PEG Chain Length | Increases water solubility |
| Presence of Amino Groups | Can enhance interaction with certain substrates |
Drug Delivery
In the pharmaceutical field, PEGylated silicones are utilized in drug delivery systems, such as nanoemulsions, to enhance the solubility and bioavailability of therapeutic agents. The choice of PEGylated silicone can influence the drug release profile.
While specific comparative data on drug release from formulations containing this compound versus other PEGylated silicones is not available in the reviewed literature, it is understood that the properties of the silicone, such as its interaction with the drug and the stability of the emulsion it forms, would be key factors in controlling the release kinetics.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are outlined below.
Measurement of Hair Combing Force
This protocol is used to quantify the conditioning effect of a hair care product by measuring the force required to comb through a hair tress.
Workflow for Hair Combing Force Measurement
Caption: Workflow for instrumental hair combing analysis.
-
Hair Tress Preparation: Standardized hair tresses (e.g., from a single source, of a specific weight and length) are used. They may be virgin or chemically treated (e.g., bleached) to simulate damage.
-
Washing and Treatment: Tresses are washed with a base shampoo to remove any residues. Then, a specific amount of the conditioning product is applied and massaged for a set duration.
-
Rinsing: The tresses are rinsed under controlled water flow and temperature for a specified time.
-
Combing Measurement: The wet tress is mounted on a tensile tester (e.g., Dia-Stron). A comb is pulled through the tress at a constant speed, and the force required is recorded. This is repeated for dry hair after controlled drying.
-
Data Analysis: The combing force data is analyzed to determine the peak force and total work of combing. The percentage reduction in combing force compared to a control (untreated or placebo-treated tress) is calculated to quantify the conditioning performance.[8]
Evaluation of Emulsion Stability
This protocol assesses the physical stability of an emulsion over time and under stress conditions.
Workflow for Emulsion Stability Testing
Caption: General workflow for evaluating emulsion stability.
-
Emulsion Preparation: Emulsions are prepared using a consistent method (e.g., high-shear homogenization) with controlled parameters (e.g., mixing speed, time, temperature).
-
Initial Characterization: Immediately after preparation, the emulsion is characterized for its initial properties, including visual appearance, particle size distribution (using techniques like laser diffraction or dynamic light scattering), and viscosity.
-
Storage: Samples are stored in controlled environmental chambers at various temperatures (e.g., refrigerated, room temperature, and elevated temperatures) to assess long-term and accelerated stability.
-
Monitoring: Samples are visually inspected at regular intervals for any signs of instability such as phase separation, creaming, or sedimentation.
-
Accelerated Testing: Centrifugation at high speeds is used to accelerate phase separation and predict long-term stability.
-
Re-characterization: At predetermined time points, the particle size and viscosity are re-measured to quantify any changes from the initial state.
Conclusion
This compound is a valuable ingredient in hair care formulations, prized for its conditioning properties, particularly on damaged hair, which can be attributed to its cationic nature. While direct quantitative comparisons with other PEGylated silicones like PEG-10 dimethicone and PEG-12 dimethicone are not extensively documented in publicly available literature, the available information suggests that amodimethicone derivatives generally offer superior conditioning benefits.
For applications in emulsification and drug delivery, the performance of a PEGylated silicone is highly dependent on its specific chemical structure. Further empirical studies are necessary to provide a comprehensive quantitative comparison across the diverse range of available PEGylated silicones. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses.
References
- 1. specialchem.com [specialchem.com]
- 2. SilSense A-21 silicone - Lubrizol [lubrizol.com]
- 3. PEG-10 Dimethicone Market Report: Trends, Forecast and Competitive Analysis to 2030 [lucintel.com]
- 4. elkaysilicones.com [elkaysilicones.com]
- 5. PEG-12 DIMETHICONE - Ataman Kimya [atamanchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. cdn.base.parameter1.com [cdn.base.parameter1.com]
Amodimethicone vs. PEG-7 Amodimethicone: A Biocompatibility Comparison for Scientific Professionals
In the realm of drug development and formulation science, the biocompatibility of excipients is a paramount concern. This guide provides a comparative analysis of two commonly used silicone derivatives, Amodimethicone and its ethoxylated counterpart, PEG-7 Amodimethicone. The following sections detail available toxicological data, experimental methodologies, and a summary of their biocompatibility profiles to aid researchers and scientists in making informed formulation decisions.
Executive Summary
Both Amodimethicone and this compound are generally considered safe for use in cosmetic and personal care applications, with a low overall potential for causing adverse biological reactions. Amodimethicone has been more extensively studied, with safety assessments by the Cosmetic Ingredient Review (CIR) Expert Panel concluding it is safe as used in cosmetics, being at most a minimal dermal irritant and not a sensitizer.[1][2] Data for this compound is less direct, often extrapolated from studies on related polyethylene glycol (PEG) derivatives and other silicone copolymers. While PEGs and their derivatives are noted for their good skin tolerance, some classifications from the European Chemicals Agency (ECHA) indicate a potential for skin and eye irritation for broader categories of ethoxylated silicones.[3][4] A significant data gap exists in the form of direct, quantitative, side-by-side comparative studies for these two specific ingredients.
Quantitative Data on Biocompatibility
Table 1: Summary of Biocompatibility Data for Amodimethicone and Related Silicone Polymers
| Biocompatibility Endpoint | Test Substance | Species/System | Concentration | Result | Reference |
| Dermal Irritation | Dimethicone | Rabbit | 5% to 100% | Minimal Irritant (Primary Irritation Index ≤ 2.8) | [1][5] |
| Skin Sensitization | Dimethicone | Mouse & Guinea Pig | Undiluted and 79% | Not a sensitizer | [1][2] |
| Skin Sensitization | Dimethicone | Human (HRIPT) | 5.0% | Not a sensitizer (in 83 subjects) | [1][2] |
| Dermal Absorption | Dimethicone | Animal & Human | N/A | Not absorbed | [2] |
Note: Data for Dimethicone is often used to assess the safety of its derivatives like Amodimethicone due to their structural similarities and the large molecular weight that limits dermal absorption.[1]
Experimental Protocols
To aid in the interpretation of the biocompatibility data and to provide a framework for future comparative studies, detailed methodologies for key toxicological assays are outlined below.
In Vitro Cytotoxicity Assay (Example: Neutral Red Uptake Assay)
-
Objective: To assess the potential of a test substance to cause cell death.
-
Methodology:
-
Cell Culture: Human dermal fibroblasts or human epidermal keratinocytes are cultured to a near-confluent monolayer in 96-well plates.
-
Exposure: The culture medium is replaced with various concentrations of the test article (e.g., Amodimethicone or this compound) dissolved or dispersed in a suitable vehicle. Control wells contain the vehicle alone.
-
Incubation: Cells are incubated with the test article for a defined period (e.g., 24 hours).
-
Neutral Red Staining: The treatment medium is removed, and cells are incubated with a medium containing Neutral Red, a vital dye that accumulates in the lysosomes of viable cells.
-
Dye Extraction & Quantification: The dye is extracted from the cells, and the absorbance is measured spectrophotometrically. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle control. The IC50 value (the concentration that reduces cell viability by 50%) is calculated.
-
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
-
Objective: To identify substances that have the potential to cause skin irritation.
-
Methodology:
-
Tissue Model: A three-dimensional reconstructed human epidermis model, consisting of viable keratinocytes, is used.
-
Application: A defined amount of the test substance is applied topically to the surface of the tissue.
-
Exposure & Incubation: The tissues are exposed to the substance for a specific duration (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).
-
Viability Assessment: Tissue viability is determined by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt by the mitochondria of viable cells.
-
Quantification: The formazan salt is extracted, and the optical density is measured.
-
Classification: A substance is classified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%) compared to the negative control.
-
Skin Sensitization: Human Repeat Insult Patch Test (HRIPT)
-
Objective: To determine the potential of a substance to induce allergic contact dermatitis.
-
Methodology:
-
Panelists: A panel of human volunteers (typically 50-200) is recruited.
-
Induction Phase: The test material is applied under an occlusive or semi-occlusive patch to the same site on the skin (e.g., the back) for nine applications over a three-week period.
-
Rest Phase: A two-week rest period follows the induction phase, allowing for the development of an immune response if sensitization is to occur.
-
Challenge Phase: The test material is applied to a new, previously unexposed skin site under a patch.
-
Evaluation: The challenge site is evaluated for signs of an allergic reaction (e.g., erythema, edema) at 24 and 48 hours after patch removal.
-
Interpretation: The incidence and severity of skin reactions are assessed to determine the sensitization potential.
-
Visualizing Biocompatibility Assessment
The following diagrams illustrate the general workflows for assessing key biocompatibility endpoints.
References
- 1. researchgate.net [researchgate.net]
- 2. Final report on the safety assessment of stearoxy dimethicone, dimethicone, methicone, amino bispropyl dimethicone, aminopropyl dimethicone, amodimethicone, amodimethicone hydroxystearate, behenoxy dimethicone, C24-28 alkyl methicone, C30-45 alkyl methicone, C30-45 alkyl dimethicone, cetearyl methicone, cetyl dimethicone, dimethoxysilyl ethylenediaminopropyl dimethicone, hexyl methicone, hydroxypropyldimethicone, stearamidopropyl dimethicone, stearyl dimethicone, stearyl methicone, and vinyldimethicone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ireadlabelsforyou.com [ireadlabelsforyou.com]
- 4. echa.europa.eu [echa.europa.eu]
- 5. cir-safety.org [cir-safety.org]
PEG-7 Amodimethicone as a Drug Delivery Vehicle: A Comparative Analysis
In the landscape of advanced drug delivery systems, the exploration of novel excipients is paramount to enhancing therapeutic efficacy and patient compliance. PEG-7 amodimethicone, a silicone polymer modified with polyethylene glycol (PEG), presents a theoretical candidate for such applications, primarily utilized to date within the cosmetics industry for its conditioning and humectant properties. This guide provides a comparative analysis of the hypothesized performance of this compound against established drug delivery platforms: liposomes, polymeric micelles, dendrimers, and mesoporous silica nanoparticles (MSNs). The comparison is based on key performance indicators and supported by established experimental protocols.
Performance Comparison of Drug Delivery Vehicles
The efficacy of a drug delivery vehicle is determined by several key parameters, including its ability to carry a therapeutic payload, release it in a controlled manner, its biocompatibility, and the efficiency of its uptake by target cells. The following tables summarize the quantitative data for established drug delivery systems. Data for this compound is largely unavailable in the context of drug delivery and is therefore presented as "Not Available" (N/A).
| Drug Delivery Vehicle | Drug Loading Capacity (%) | Drug Release Profile | Biocompatibility | Cellular Uptake Efficiency |
| This compound (Hypothesized) | N/A | N/A | Generally considered biocompatible based on cosmetic use. | N/A |
| Liposomes | 0.1 - 10% | Biphasic (initial burst followed by sustained release) | High | Moderate to High (can be enhanced with targeting ligands) |
| Polymeric Micelles | 1 - 30% | Sustained release | High | High (can be enhanced with targeting ligands) |
| Dendrimers | 1 - 15% | Generation-dependent (higher generations show slower release) | Can exhibit dose-dependent toxicity | High (efficient cell entry) |
| Mesoporous Silica Nanoparticles (MSNs) | Up to 40% | Controlled and tunable release | High | High |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of drug delivery systems. Below are protocols for key experiments cited in the evaluation of these vehicles.
Drug Loading and Encapsulation Efficiency
This protocol details the determination of the amount of a drug successfully incorporated into a nanoparticle delivery system.
Objective: To quantify the drug loading capacity (DLC) and encapsulation efficiency (EE) of nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifugal filter units (e.g., Amicon Ultra)
-
High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer
-
Lyophilizer
Procedure:
-
A known concentration of the drug-loaded nanoparticle suspension is prepared.
-
The suspension is centrifuged using a centrifugal filter unit to separate the nanoparticles from the aqueous medium containing the free, unencapsulated drug.
-
The amount of free drug in the filtrate is quantified using HPLC or a UV-Vis spectrophotometer by comparing it to a standard curve of the drug.
-
The nanoparticles collected on the filter are washed with PBS and then lyophilized to obtain a dry powder.
-
The weight of the lyophilized nanoparticles is measured.
-
A known weight of the lyophilized drug-loaded nanoparticles is dissolved in a suitable solvent to release the encapsulated drug.
-
The amount of encapsulated drug is quantified using HPLC or a UV-Vis spectrophotometer.
-
Calculations:
-
Drug Loading Capacity (DLC %): (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
Encapsulation Efficiency (EE %): (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
In Vitro Drug Release Kinetics
This protocol outlines the procedure for studying the release of a drug from a nanoparticle carrier over time in a simulated physiological environment.
Objective: To determine the in vitro release profile of a drug from nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Release medium (e.g., PBS, pH 7.4, with or without enzymes)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
-
HPLC system or UV-Vis spectrophotometer
Procedure:
-
A known amount of the drug-loaded nanoparticle suspension is placed inside a dialysis bag.
-
The dialysis bag is sealed and placed in a known volume of release medium.
-
The entire setup is placed in a shaking incubator at 37°C.
-
At predetermined time intervals, a small aliquot of the release medium is withdrawn.
-
An equal volume of fresh release medium is added back to maintain a constant volume.
-
The concentration of the released drug in the collected aliquots is measured using HPLC or a UV-Vis spectrophotometer.
-
The cumulative percentage of drug released is plotted against time.
Cellular Uptake Efficiency
This protocol describes how to visualize and quantify the uptake of fluorescently labeled nanoparticles by cells in culture.
Objective: To assess the efficiency of nanoparticle internalization by cells.
Materials:
-
Fluorescently labeled nanoparticles
-
Cell culture medium
-
Target cell line (e.g., HeLa, MCF-7)
-
96-well black, clear-bottom plates
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS)
-
DAPI stain
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cell culture medium is replaced with fresh medium containing various concentrations of fluorescently labeled nanoparticles.
-
Cells are incubated with the nanoparticles for a specific period (e.g., 4 hours).
-
The nanoparticle-containing medium is removed, and the cells are washed three times with PBS to remove non-internalized nanoparticles.
-
The cells are fixed with 4% paraformaldehyde.
-
The cell nuclei are stained with DAPI.
-
Qualitative Analysis: The cells are visualized using a fluorescence microscope. The intracellular localization of the nanoparticles (green/red fluorescence) relative to the nuclei (blue fluorescence) is observed.
-
Quantitative Analysis: The fluorescence intensity per cell is measured using a plate reader or flow cytometry.
Conclusion
While this compound is an established ingredient in the cosmetics field, its validation as a drug delivery vehicle remains to be scientifically demonstrated. Based on the general properties of silicones and PEGylated materials, it can be hypothesized that a this compound-based system might offer good biocompatibility. However, crucial performance metrics such as drug loading capacity, release kinetics, and cellular uptake efficiency are unknown.
In contrast, liposomes, polymeric micelles, dendrimers, and mesoporous silica nanoparticles are well-characterized platforms with a significant body of research supporting their use in drug delivery. They offer a range of tunable properties to suit various therapeutic needs. For researchers and drug development professionals considering novel excipients, the established performance of these alternative systems provides a critical benchmark against which any new candidate, including this compound, must be rigorously evaluated using standardized experimental protocols as outlined in this guide. Future research into the drug delivery potential of this compound should focus on generating quantitative data for these key performance indicators to ascertain its viability as a drug delivery vehicle.
A Comparative Guide to Surface Modification Efficiency: PEG-7 Amodimethicone vs. Conventional PEGs
In the realm of surface modification, polyethylene glycol (PEG) is a versatile and widely utilized polymer for improving biocompatibility, reducing non-specific protein adsorption, and enhancing the performance of materials in biological environments.[1][2] This guide provides a comparative analysis of the surface modification efficiency of a specialized silicone copolymer, PEG-7 amodimethicone, against other commonly used PEG derivatives in research and drug development. While this compound is primarily known for its application in cosmetics, its underlying chemical principles offer a distinct approach to surface modification when compared to PEGs typically employed in biomedical applications.
Mechanisms of Surface Interaction
The efficiency and stability of a surface modification are largely dictated by the mechanism of attachment. This compound and conventional research-grade PEGs employ fundamentally different strategies for surface binding.
This compound: This molecule is a copolymer composed of a poly(dimethylsiloxane) (silicone) backbone, amino functional groups, and PEG chains containing an average of seven ethylene oxide units.[3][4] Its primary mechanism for surface deposition is through electrostatic interaction. The amino groups are cationic at neutral pH, enabling them to form strong ionic bonds with negatively charged surfaces, such as keratin in hair or skin.[5] This results in the formation of a conditioning, protective film.[4]
References
cytotoxicity analysis of PEG-7 amodimethicone on various cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic potential of PEG-7 amodimethicone and its common alternatives in cosmetic and pharmaceutical formulations. Due to the limited direct in vitro cytotoxicity data for this compound, this comparison is based on the toxicological profiles of its constituent parts—amodimethicone and polyethylene glycol (PEG)—and related silicone compounds. This information is contrasted with available data for alternative conditioning agents.
Comparative Cytotoxicity Overview
The following table summarizes the available cytotoxicity and safety data for this compound and its alternatives. It is important to note that the direct cytotoxic effects of this compound on various cell lines have not been extensively reported in publicly available literature. The data presented is inferred from studies on related compounds.
| Compound/Alternative | Chemical Class | Summary of Cytotoxicity/Safety Data | Relevant Cell Lines |
| This compound | PEGylated Silicone | No direct cytotoxicity studies found. Generally considered safe for cosmetic use; may cause mild skin and eye irritation based on safety data for amodimethicone-containing products.[1] The Environmental Working Group (EWG) Skin Deep® database assigns it a low hazard score.[2] | Not specified |
| Amodimethicone | Amino Silicone | The Cosmetic Ingredient Review (CIR) Expert Panel considers it safe for use in cosmetics.[3][4] A safety data sheet indicates it may cause skin and eye irritation.[1] | Not specified |
| Dimethicone | Silicone Polymer | Considered safe for use in cosmetics by the CIR Expert Panel.[3][4][5] Found to be non-cytotoxic in a BALB/C-3T3 mouse cell transformation assay and is generally considered non-toxic.[3][5][6] | BALB/C-3T3 |
| Cetrimonium Chloride | Quaternary Ammonium Compound | Shows dose-dependent cytotoxicity in various cell lines. Can induce apoptosis and necrosis.[7][8] Classified as toxic or harmful by some regulatory bodies.[9] | Human Conjunctival Cells, Keratinocytes |
| Natural Oils (e.g., Essential Oils) | Various | Cytotoxicity varies significantly depending on the specific oil and concentration. Some essential oils have demonstrated cytotoxic effects on human keratinocytes (HaCaT).[10][11][12][13][14] | HaCaT, A5, II4 |
Experimental Protocols
Standard in vitro cytotoxicity assays are crucial for evaluating the safety of cosmetic and pharmaceutical ingredients.[15] The following are detailed methodologies for commonly employed experiments.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., HaCaT, HDFa, HepG2) in a 96-well plate at a density of 5 x 10^5 cells/mL and incubate for 24 hours to allow for cell adhesion.[10]
-
Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound or alternatives) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (the solvent used to dissolve the test compound) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of MTT solution (typically 0.5 mg/mL in sterile PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified incubator with 5% CO2.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Neutral Red Uptake (NRU) Assay
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.
Principle: Viable cells can incorporate and bind Neutral Red in their lysosomes. Damage to the cell surface or lysosomal membrane results in a decreased uptake and retention of the dye.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment.
-
Neutral Red Incubation: After the treatment period, remove the medium and add a medium containing Neutral Red (typically 50 µg/mL). Incubate for 2-3 hours.
-
Washing: Remove the Neutral Red medium and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.
-
Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells based on membrane integrity.
Principle: Viable cells have intact cell membranes that exclude the Trypan Blue dye. Non-viable cells, with compromised membranes, take up the dye and appear blue.
Protocol:
-
Cell Preparation: After treatment, detach the cells from the culture plate using trypsin.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of viable cells by dividing the number of viable cells by the total number of cells.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: A typical workflow for assessing the in vitro cytotoxicity of cosmetic ingredients.
Potential Signaling Pathway for Quaternary Ammonium Compound-Induced Cytotoxicity
Caption: A simplified pathway of cytotoxicity induced by quaternary ammonium compounds.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. ewg.org [ewg.org]
- 3. cir-safety.org [cir-safety.org]
- 4. Final report on the safety assessment of stearoxy dimethicone, dimethicone, methicone, amino bispropyl dimethicone, aminopropyl dimethicone, amodimethicone, amodimethicone hydroxystearate, behenoxy dimethicone, C24-28 alkyl methicone, C30-45 alkyl methicone, C30-45 alkyl dimethicone, cetearyl methicone, cetyl dimethicone, dimethoxysilyl ethylenediaminopropyl dimethicone, hexyl methicone, hydroxypropyldimethicone, stearamidopropyl dimethicone, stearyl dimethicone, stearyl methicone, and vinyldimethicone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cir-safety.org [cir-safety.org]
- 6. Application of Dimethicone to Prevent Culture Media from Drying in Microbiological Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Quaternary ammonium cytotoxicity in a human conjunctival cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ewg.org [ewg.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Cytotoxic Activity of Essential Oils from Middle Eastern Medicinal Plants on Malignant Keratinocytes [mdpi.com]
- 14. Exploitation of Cytotoxicity of Some Essential Oils for Translation in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cosmileeurope.eu [cosmileeurope.eu]
Evaluating the Stability of PEG-7 Amodimethicone in Physiological Conditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
PEG-7 amodimethicone, a silicone polymer modified with polyethylene glycol, is a common ingredient in cosmetic and personal care products, valued for its conditioning and humectant properties. For applications in drug development and advanced topical formulations, a thorough understanding of its stability under physiological conditions is paramount. This guide provides a comparative evaluation of this compound's stability, supported by experimental data and protocols, to aid researchers in making informed decisions.
Chemical Structure and Potential Degradation Pathways
This compound is a complex copolymer. The amodimethicone component consists of a silicone backbone (polydimethylsiloxane) with amino-functional groups, while the PEG-7 moiety is a polyethylene glycol chain with an average of seven ethylene oxide repeat units. The stability of this molecule is primarily influenced by the integrity of the siloxane (Si-O-Si) bonds in the backbone, the carbon-silicon (C-Si) bonds, and the ether linkages (C-O-C) in the PEG chain.
Potential degradation pathways under physiological conditions (pH ~7.4, 37°C) include:
-
Hydrolysis: The siloxane bonds in the silicone backbone are susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. While generally stable, prolonged exposure to aqueous environments can lead to the cleavage of these bonds, resulting in the formation of lower molecular weight siloxanes and silanols. The ether linkages in the PEG chain are generally more stable to hydrolysis under neutral pH conditions.
-
Oxidation: The polyethylene glycol chain can be susceptible to oxidative degradation, particularly in the presence of transition metal ions and reactive oxygen species. This can lead to chain scission and the formation of various byproducts, including aldehydes and carboxylic acids.
-
Enzymatic Degradation: The amino groups present in the amodimethicone portion of the molecule could theoretically be substrates for certain enzymes present on the skin. However, current research on the enzymatic degradation of amino-functional silicones is limited. One study indicated that paraffin- and silicon-based substances did not support the growth of common skin microorganisms, suggesting a degree of resistance to microbial degradation.[1]
dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1, fontname="Arial", fontsize=12, labelloc="t", label="Potential Degradation Pathways of this compound"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Hydrolysis" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidation" [fillcolor="#FBBC05", fontcolor="#202124"]; "Enzymatic Degradation" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Siloxane Bond Cleavage" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Ether Bond Cleavage" [fillcolor="#F1F3F4", fontcolor="#202124"]; "PEG Chain Scission" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Amino Group Modification" [fillcolor="#F1F3F4", fontcolor="#202124"];
"this compound" -- "Hydrolysis" [color="#EA4335"]; "this compound" -- "Oxidation" [color="#FBBC05"]; "this compound" -- "Enzymatic Degradation" [color="#34A853"]; "Hydrolysis" -- "Siloxane Bond Cleavage" [color="#EA4335"]; "Hydrolysis" -- "Ether Bond Cleavage" [color="#EA4335"]; "Oxidation" -- "PEG Chain Scission" [color="#FBBC05"]; "Enzymatic Degradation" -- "Amino Group Modification" [color="#34A853"]; } dot
Caption: Potential degradation pathways for this compound.
Stability Data and Comparison with Alternatives
Quantitative data on the stability of this compound under physiological conditions is not extensively available in peer-reviewed literature. However, general stability information for amodimethicone suggests a stable pH range of 3.5 to 10.0 and a temperature tolerance of up to 80°C.
To provide a comparative perspective, the stability of this compound is contrasted with other commonly used conditioning agents in the following table. It is important to note that direct comparative studies under identical physiological conditions are scarce, and the data presented is a synthesis of available information.
| Parameter | This compound | Behentrimonium Methosulfate (BTMS-50) | Polyquaternium-10 |
| Chemical Type | Silicone Copolymer | Quaternary Ammonium Compound | Cationic Cellulose Derivative |
| pH Stability | 3.5 - 10.0 (General for Amodimethicone) | 5.0 - 7.0 (in 2% solution)[2] | Broad range, generally stable in typical cosmetic formulations |
| Thermal Stability | Avoid temperatures > 80°C (General for Amodimethicone) | Typically melted at ~60°C for formulation[2] | Generally stable at temperatures used in cosmetic manufacturing |
| Hydrolytic Stability | Siloxane bonds susceptible to long-term hydrolysis. | Ester linkage may be susceptible to hydrolysis. | Ether linkages are generally stable. |
| Enzymatic Stability | Limited data; likely resistant to common skin enzymes.[1] | Limited data available. | Generally considered biodegradable over time. |
| Known Degradation Products | Siloxanes, silanols, PEG fragments (aldehydes, acids). | Behenyl alcohol, methosulfate. | Smaller cellulose fragments. |
Experimental Protocols for Stability Assessment
To rigorously evaluate the stability of this compound under physiological conditions, a well-defined experimental protocol is essential. The following outlines a comprehensive approach based on established guidelines such as ISO/TR 18811:2018.[3][4][5][6][7]
Sample Preparation and Incubation
-
Test Solution: Prepare a solution of this compound in a physiologically relevant buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Concentration: Use a concentration relevant to the intended application.
-
Incubation Conditions:
-
Temperature: 37°C ± 1°C.
-
Light: Store samples in both light-exposed and light-protected conditions to assess photostability.
-
Headspace: Minimize headspace in storage containers to reduce oxidative stress.
-
-
Time Points: Collect samples at defined intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
Analytical Methods for Stability Monitoring
-
Visual Inspection: At each time point, visually inspect the samples for any changes in appearance, such as color, clarity, or phase separation.
-
pH Measurement: Monitor the pH of the solution to detect any significant changes that may indicate degradation.
-
Molecular Weight Analysis:
-
Technique: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Purpose: To detect any changes in the polymer's molecular weight distribution, which would indicate chain scission.
-
-
Identification and Quantification of Degradation Products:
-
Structural Integrity Analysis:
-
Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²⁹Si NMR).
-
Purpose: To detect changes in the chemical structure of the polymer, such as the loss of specific functional groups or alterations to the polymer backbone.
-
Enzymatic Stability Assay
-
Enzyme Selection: Use a cocktail of enzymes relevant to the skin environment, such as lipases and proteases.
-
Incubation: Incubate the this compound solution with the enzyme cocktail at 37°C.
-
Analysis: At various time points, analyze the samples using the methods described above (GPC, LC-MS, NMR) to detect any enzymatic degradation.
Caption: Workflow for assessing this compound stability.
Conclusion
Based on available data, this compound exhibits good general stability under conditions relevant to cosmetic formulations. However, for applications requiring stringent stability under physiological conditions, such as in drug delivery systems, further detailed investigation is warranted. The siloxane backbone presents a potential for slow hydrolysis over extended periods in aqueous environments. While its resistance to enzymatic degradation appears favorable, the lack of specific studies highlights a data gap.
Researchers and drug development professionals should consider conducting comprehensive stability studies following the protocols outlined in this guide to generate specific and quantitative data for their intended applications. This will ensure the performance, safety, and efficacy of the final product. When comparing with alternatives, the choice of a conditioning agent should be based on a holistic evaluation of stability, performance, and compatibility with the overall formulation.
References
- 1. mdpi.com [mdpi.com]
- 2. humblebeeandme.com [humblebeeandme.com]
- 3. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 4. phytolab.com [phytolab.com]
- 5. certifiedcosmetics.com [certifiedcosmetics.com]
- 6. skybearstandards.com [skybearstandards.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: PEG-7 Amodimethicone vs. Chitosan for Cationic Nanoparticle Coating
For researchers, scientists, and drug development professionals, the choice of a cationic polymer for nanoparticle coating is a critical decision that significantly impacts the final product's stability, biocompatibility, and in vivo performance. This guide provides an in-depth comparison of a synthetic contender, PEG-7 Amodimethicone, and a natural stalwart, Chitosan, offering a comprehensive analysis of their properties and performance based on available experimental data and established scientific principles.
While direct comparative studies between this compound and Chitosan for nanoparticle coating are not extensively documented, this guide synthesizes existing data on each polymer and extrapolates their potential performance characteristics. The comparison is framed to assist in the rational selection of a coating agent for specific drug delivery applications.
At a Glance: Key Performance Indicators
| Property | This compound (Predicted) | Chitosan |
| Source | Synthetic | Natural (derived from chitin)[1][2] |
| Cationic Nature | Primary and secondary amine groups from amodimethicone | Primary amine groups (-NH2)[1] |
| Biocompatibility | Generally considered biocompatible and non-toxic[3] | Biocompatible, biodegradable, low toxicity[4][5] |
| Biodegradability | Silicone backbone is generally non-biodegradable | Biodegradable by enzymes like lysozyme[6][7] |
| Solubility | Water-soluble[3] | Soluble in acidic solutions (pH < 6.5)[8] |
| Stealth Properties | High (due to PEG chains)[9][10][11] | Low (can be improved by PEGylation)[12] |
| Mucoadhesion | Moderate (due to cationic charges) | High (due to strong electrostatic interactions)[1][5][13] |
| Toxicity | Low, but potential for bioaccumulation of silicone | Low, with byproducts being natural metabolites[4][5] |
Delving into the Details: A Performance Breakdown
Physicochemical Properties and Stability
This compound , a silicone polymer modified with polyethylene glycol (PEG) and amine groups, is anticipated to form a stable, hydrophilic layer on the nanoparticle surface.[3] The PEG chains provide steric hindrance, effectively preventing opsonization and uptake by the reticuloendothelial system (RES), thereby prolonging circulation time.[9][10][11] The cationic amine groups from the amodimethicone moiety are responsible for the electrostatic interaction with the negatively charged nanoparticle core, leading to a stable coating.
Chitosan , a natural polysaccharide, is a widely studied cationic polymer for nanoparticle coating.[1][2][14] Its primary amine groups are protonated in acidic to neutral environments, providing a positive surface charge that facilitates interaction with negatively charged nanoparticles and biological membranes.[1][5] However, nanoparticles coated solely with chitosan may be more susceptible to protein adsorption and rapid clearance from the bloodstream compared to their PEGylated counterparts.[12]
| Parameter | This compound Coated Nanoparticles (Predicted) | Chitosan Coated Nanoparticles |
| Zeta Potential | Moderately Positive | Highly Positive |
| Colloidal Stability | High in physiological buffers | Stable in acidic to neutral pH, may aggregate at higher pH |
| In Vivo Circulation Time | Long | Short (unless modified) |
| Protein Adsorption | Low | High |
Biocompatibility and Biodegradability
Both polymers are generally considered biocompatible. Chitosan, being a natural polymer, is biodegradable by enzymes present in the human body, such as lysozymes, and its degradation products are non-toxic.[6][7] This biodegradability is a significant advantage for in vivo applications, as it minimizes the risk of long-term accumulation.
This compound, on the other hand, has a non-biodegradable silicone backbone. While the PEG and amine functional groups can be metabolized, the core siloxane chain is resistant to biological degradation. This could be a concern for long-term parenteral applications due to the potential for accumulation in tissues.
Experimental Protocols: A How-To Guide
Nanoparticle Coating with this compound (Proposed Protocol)
This proposed protocol is based on standard surface modification techniques for polymers.
-
Nanoparticle Synthesis: Prepare the core nanoparticles (e.g., PLGA, liposomes) using a suitable method like nanoprecipitation or emulsion evaporation.
-
Activation of Nanoparticle Surface (if necessary): For nanoparticles lacking surface functional groups for covalent attachment, activate the surface using EDC/NHS chemistry to create reactive esters.
-
Coating Solution Preparation: Dissolve this compound in an appropriate buffer (e.g., PBS pH 7.4) to a final concentration of 1-5 mg/mL.
-
Coating Reaction: Add the this compound solution to the nanoparticle suspension. The reaction can proceed via electrostatic interaction or covalent conjugation to the activated surface. Incubate for 2-4 hours at room temperature with gentle stirring.
-
Purification: Remove excess, unbound polymer by centrifugation or dialysis.
-
Characterization: Analyze the coated nanoparticles for size, zeta potential, and surface chemistry (e.g., using FTIR or NMR).
Nanoparticle Coating with Chitosan (Established Protocol)
A common method for coating nanoparticles with chitosan is through ionic gelation or simple electrostatic adsorption.[2][15][16]
-
Nanoparticle Synthesis: Prepare the core nanoparticles as described above.
-
Chitosan Solution Preparation: Dissolve chitosan in a dilute acidic solution (e.g., 1% acetic acid) to a concentration of 0.1-1% (w/v).[15] Adjust the pH to a suitable range (e.g., 4.5-5.5).
-
Coating Process: Add the chitosan solution dropwise to the nanoparticle suspension while stirring. The positively charged chitosan will electrostatically adsorb onto the negatively charged nanoparticle surface.
-
Purification: Separate the coated nanoparticles from the excess chitosan by centrifugation.
-
Characterization: Characterize the nanoparticles for size, zeta potential, and coating efficiency.
Visualizing the Process and Interactions
Below are diagrams illustrating the experimental workflows and the fundamental differences in the resulting nanoparticle coatings.
Caption: Experimental workflows for nanoparticle coating.
Caption: Schematic of coated nanoparticles.
Concluding Remarks: Making the Right Choice
The selection between this compound and chitosan for nanoparticle coating is application-dependent.
Choose this compound (or a similar PEGylated cationic polymer) when:
-
Long in vivo circulation time is paramount.
-
"Stealth" properties to evade the immune system are required.
-
The application can tolerate a non-biodegradable component .
Choose Chitosan when:
-
Biodegradability and biocompatibility are the primary concerns.
-
Mucoadhesion for mucosal drug delivery is desired.
-
A cost-effective, natural polymer is preferred.
Further experimental studies directly comparing these two polymers are warranted to provide more definitive guidance. However, based on the current understanding of their individual properties, this guide provides a solid foundation for researchers to make an informed decision for their specific nanoparticle formulation needs.
References
- 1. Preparation, characterization, and potential application of chitosan, chitosan derivatives, and chitosan metal nanoparticles in pharmaceutical drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. tandfonline.com [tandfonline.com]
- 5. Current Advances in Chitosan Nanoparticles Based Drug Delivery and Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Chitosan Nanoparticles and Its Application in Non-Parenteral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the PEG Density in the PEGylated Chitosan Nanoparticles as a Drug Carrier for Curcumin and Mitoxantrone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. A Simple Method for Synthesis of Chitosan Nanoparticles with Ionic Gelation and Homogenization - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Degradation of PEG-7 Amodimethicone: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the degradation profile of polymers is critical for assessing their biocompatibility, environmental impact, and performance in various formulations. This guide provides a comparative assessment of the in-vitro degradation of PEG-7 amodimethicone, a silicone copolymer commonly used in pharmaceutical and cosmetic applications. Due to the limited direct data on this specific copolymer, this guide synthesizes information on the degradation of its constituent parts—polyethylene glycol (PEG) and amodimethicone—and compares it with potential alternatives.
Overview of this compound and its Components
This compound is a copolymer composed of a polydimethylsiloxane (PDMS) backbone, functionalized with amino groups, and grafted with polyethylene glycol (PEG) chains. This structure imparts both the conditioning and film-forming properties of silicones and the water-solubility and humectant characteristics of PEG. The degradation of the copolymer is expected to be influenced by the stability of both the siloxane and the polyether linkages.
Amodimethicone: The silicone backbone, a type of polydimethylsiloxane (PDMS), is generally considered to be resistant to rapid biodegradation.[1][2] Environmental studies on PDMS suggest that its degradation in soil occurs primarily through abiotic hydrolysis of the siloxane bonds (Si-O-Si) over long periods, followed by slower biodegradation of the resulting silanols.[3][4] Some sources indicate that amodimethicone is not readily biodegradable anaerobically.[1] Recent research has shown the possibility of enzymatic degradation of silicon-carbon bonds, but this technology is still in early stages of development.[5]
Polyethylene Glycol (PEG): The PEG component is a polyether that can be susceptible to chain cleavage through oxidative degradation.[4] The presence of PEG is intended to increase the water solubility and potential biodegradability of the copolymer.
Experimental Protocols for In-Vitro Degradation Assessment
Standardized methods are crucial for evaluating and comparing the in-vitro degradation of polymers. The following protocols, based on established ASTM standards and scientific literature, are recommended for assessing the degradation of this compound and its alternatives.
Hydrolytic Degradation Assay (Adapted from ASTM F1635)
This method assesses the degradation of a polymer due to hydrolysis in a simulated physiological environment.
Materials:
-
Phosphate-buffered saline (PBS) at pH 7.4.
-
Incubator set at 37°C.
-
Polymer samples (films or other forms).
-
Analytical instruments for characterization (e.g., GPC/SEC, FTIR, NMR, SEM).
Procedure:
-
Prepare polymer samples of known weight and dimensions.
-
Sterilize the samples using an appropriate method that does not alter their properties.
-
Place each sample in a sterile container with a sufficient volume of PBS (e.g., 100:1 PBS to sample weight ratio).
-
Incubate the containers at 37°C.
-
At predetermined time points (e.g., 1, 7, 14, 30, 60, 90 days), remove a set of samples.
-
Analyze the remaining polymer for changes in:
-
Mass loss: Weigh the dried samples.
-
Molecular weight: Use Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Chemical structure: Use Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify changes in chemical bonds.
-
Morphology: Use Scanning Electron Microscopy (SEM) to observe surface erosion or cracking.
-
-
Analyze the degradation medium (PBS) for leachables and degradation byproducts using techniques like High-Performance Liquid Chromatography (HPLC).
Enzymatic Degradation Assay
This assay evaluates the susceptibility of the polymer to degradation by specific enzymes that may be present in biological systems.
Materials:
-
Relevant enzymes (e.g., esterases, proteases, lipases) in a suitable buffer solution (e.g., PBS or Tris-HCl).
-
Incubator set at 37°C.
-
Polymer samples.
-
Analytical instruments as described in the hydrolytic degradation assay.
Procedure:
-
Follow the same initial steps as the hydrolytic degradation assay.
-
Immerse the polymer samples in the enzyme solution. A control group in buffer without the enzyme should be run in parallel.
-
Incubate at 37°C.
-
At specified time intervals, remove samples and analyze for mass loss, molecular weight changes, chemical structure alterations, and morphological changes.
-
Compare the degradation in the enzyme solution to the control to determine the extent of enzymatic degradation.
Comparative Data on In-Vitro Degradation
| Polymer/Alternative | Chemical Class | Expected Primary Degradation Mechanism | Expected In-Vitro Degradation Rate | Potential Degradation Byproducts |
| This compound | Silicone Copolymer | Slow hydrolysis of siloxane backbone; Oxidative cleavage of PEG chains | Very Slow | Silanols, smaller PEG fragments |
| Cetrimonium Chloride | Quaternary Ammonium Compound | Generally considered stable under typical in-vitro conditions | Very Slow | |
| Behentrimonium Chloride | Quaternary Ammonium Compound | Generally considered stable under typical in-vitro conditions | Very Slow | |
| Polyquaternium-10 | Cationic Cellulose Derivative | Hydrolysis of glycosidic bonds, potentially enzyme-mediated | Slow to Moderate | Oligosaccharides, substituted glucose units |
| Guar Hydroxypropyltrimonium Chloride | Cationic Polysaccharide | Hydrolysis of glycosidic bonds, potentially enzyme-mediated | Slow to Moderate | Oligosaccharides, substituted mannose and galactose units |
| Natural Oils (e.g., Coconut, Argan) | Triglycerides | Hydrolysis of ester bonds (can be enzyme-mediated by lipases) | Moderate to Fast | Glycerol, fatty acids |
| Esters (e.g., Coco-Caprylate/Caprate) | Fatty Acid Esters | Hydrolysis of ester bonds | Moderate to Fast | Fatty alcohols, fatty acids |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the in-vitro degradation of a polymer.
References
A Comparative Guide to the Validation of Analytical Methods for PEG-7 Amodimethicone Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of PEG-7 amodimethicone, a silicone polymer widely used in the pharmaceutical and cosmetic industries. The validation of these methods is critical to ensure the quality, consistency, and performance of products containing this ingredient. This document outlines key analytical techniques, their experimental protocols, and presents a comparative analysis of their performance based on available data for similar molecules.
Introduction to this compound and its Characterization
This compound is a complex copolymer consisting of a polydimethylsiloxane (PDMS) backbone modified with amino-functional groups and grafted with polyethylene glycol (PEG) chains. This unique structure imparts desirable properties such as conditioning, lubricity, and water dispersibility. The critical quality attributes of this compound that require robust analytical characterization include:
-
Identity and Structure: Confirmation of the chemical structure, including the presence of silicone, amine, and PEG functionalities.
-
Molecular Weight: Determination of the average molecular weight and its distribution (polydispersity), which significantly impacts the material's properties.
-
Purity: Quantification of impurities, such as residual starting materials, by-products, or low molecular weight cyclic siloxanes.
-
Composition: Determination of the ratio of the different monomeric units (siloxane, amine, and PEG).
The validation of analytical methods used to assess these attributes is essential for regulatory compliance and ensuring product quality.[1][2][3][4]
Comparative Analysis of Analytical Techniques
A variety of analytical techniques can be employed for the characterization of this compound. The choice of method depends on the specific attribute being investigated. This section compares the most relevant techniques.
Spectroscopic Methods for Structural Elucidation
Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful tools for the qualitative and quantitative analysis of the chemical structure of this compound.
Table 1: Comparison of Spectroscopic Methods for Structural Analysis
| Feature | Fourier Transform Infrared (FTIR) Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the absorption of infrared radiation by molecular vibrations, providing a "fingerprint" of functional groups. | Measures the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of atoms. |
| Information Provided | Identification of functional groups (Si-O-Si, C-H, N-H, C-O-C).[5] Can be used for quantification.[6][7][8] | Detailed structural elucidation (¹H, ¹³C NMR), including monomer ratios and end-group analysis. ²⁹Si NMR provides specific information on the siloxane backbone.[9][10][11][12] |
| Strengths | Rapid, relatively inexpensive, and widely available. Good for routine identification and screening. | Provides the most detailed structural information. Quantitative capabilities. |
| Limitations | Provides information on functional groups, but less detailed structural information compared to NMR. Overlapping peaks can complicate interpretation. | More expensive instrumentation and requires skilled operators. Longer analysis times. Low natural abundance of ²⁹Si can require longer acquisition times.[9] |
| Alternative/Complementary | Raman Spectroscopy | --- |
Chromatographic Methods for Molecular Weight and Purity
Gel Permeation Chromatography (GPC) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) are key techniques for determining the molecular weight distribution and assessing the purity of this compound.
Table 2: Comparison of Chromatographic Methods for Molecular Weight and Purity
| Feature | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) |
| Principle | Separates molecules based on their hydrodynamic volume in solution. | Separates molecules based on their interaction with a stationary phase. CAD is a universal detector that measures charge, making it suitable for non-volatile analytes without a chromophore.[13][14] |
| Information Provided | Molecular weight averages (Mn, Mw), and polydispersity index (PDI).[15][16][17][18] | Separation and quantification of the polymer and its impurities. Can be used for stability-indicating assays.[19][20][21] |
| Strengths | The primary method for determining molecular weight distribution of polymers. | High sensitivity and universal detection for non-volatile compounds. Gradient elution capability allows for separation of complex mixtures. |
| Limitations | Requires calibration with appropriate standards. Resolution may be limited for complex mixtures. | Response can be affected by mobile phase composition. Requires volatile mobile phases.[14] |
| Alternative/Complementary | Field Flow Fractionation (FFF) | HPLC with Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) |
Thermal Analysis Methods
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability and phase behavior of the polymer.
Table 3: Comparison of Thermal Analysis Methods
| Feature | Thermogravimetric Analysis (TGA) | Differential Scanning Calorimetry (DSC) |
| Principle | Measures the change in mass of a sample as a function of temperature. | Measures the heat flow into or out of a sample as a function of temperature. |
| Information Provided | Thermal stability, decomposition temperature, and composition (e.g., polymer vs. inorganic filler content).[22][23][24] | Glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[25][26] |
| Strengths | Provides quantitative information on thermal degradation. | Highly sensitive to phase transitions. |
| Limitations | Does not provide information on transitions that do not involve a mass change (e.g., glass transition). | Does not provide information on thermal stability (decomposition). |
| Alternative/Complementary | --- | Dynamic Mechanical Analysis (DMA) |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide representative experimental protocols for the key analytical techniques.
Fourier Transform Infrared (FTIR) Spectroscopy for Identification and Quantification
Objective: To identify this compound and quantify its concentration.
Methodology:
-
Sample Preparation:
-
For identification (Attenuated Total Reflectance - ATR-FTIR): Place a small amount of the neat sample directly on the ATR crystal.
-
For quantification (Transmission): Prepare a calibration curve using standards of known concentrations of this compound dissolved in a suitable solvent (e.g., hexane or toluene).[6][8] For formulated products, an extraction step may be necessary to isolate the polymer.[8]
-
-
Instrument Parameters:
-
Spectrometer: FTIR spectrometer equipped with a DTGS detector.
-
Accessory: ATR accessory or liquid transmission cell.
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Analysis:
-
Identification: Compare the sample spectrum to a reference spectrum of this compound. Look for characteristic peaks:
-
Quantification: Use the Beer-Lambert law to correlate the absorbance of a characteristic peak (e.g., ~1260 cm⁻¹) with the concentration.
-
Gel Permeation Chromatography (GPC) for Molecular Weight Determination
Objective: To determine the molecular weight distribution of this compound.
Methodology:
-
Sample Preparation: Dissolve the sample in the mobile phase (e.g., Tetrahydrofuran - THF) at a known concentration (e.g., 1-2 mg/mL). Filter the solution through a 0.45 µm filter.
-
Instrument Parameters:
-
System: GPC system with a refractive index (RI) detector.
-
Columns: A set of GPC columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene based).
-
Mobile Phase: THF at a flow rate of 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 100 µL.
-
-
Calibration: Prepare a calibration curve using narrow polystyrene standards of known molecular weights.
-
Data Analysis: Use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample.
Method Validation
The validation of these analytical methods is crucial to ensure they are suitable for their intended purpose.[1][2][3][4] Key validation parameters according to ICH guidelines include:
Table 4: Key Validation Parameters for Analytical Methods
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components.[2][4] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[3] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value.[2] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[2] |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Visualizations
Experimental Workflow for this compound Characterization
Caption: General workflow for this compound characterization.
Decision Tree for Method Selection
Caption: Decision tree for analytical method selection.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. wjarr.com [wjarr.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethicone quantitation using FTIR 1 | PPT [slideshare.net]
- 7. acgpubs.org [acgpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. magritek.com [magritek.com]
- 10. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 11. researchgate.net [researchgate.net]
- 12. A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. CAD Methodologies | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. PEG GPC Calibration Standards - JenKem Technology USA [jenkemusa.com]
- 17. agilent.com [agilent.com]
- 18. Molecular weight determination of a newly synthesized guanidinylated disulfide-containing poly(amido amine) by gel permeation chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. borabiologics.com [borabiologics.com]
- 20. researchgate.net [researchgate.net]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. mdpi.com [mdpi.com]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. Crystallinity of Amphiphilic PE-b-PEG Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tainstruments.com [tainstruments.com]
A Comparative Performance Analysis: PEG-7 Amodimethicone vs. Pluronic Surfactants in Emulsions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of PEG-7 amodimethicone and Pluronic surfactants in emulsion systems. While direct comparative studies are limited, this document synthesizes available data to offer a valuable resource for formulation development, focusing on physicochemical properties, emulsion stability, and rheological characteristics.
Executive Summary
This compound, a cationic silicone polyether, is primarily utilized for its conditioning and surface-active properties in aqueous systems. Pluronic surfactants, a class of non-ionic triblock copolymers, are widely recognized for their excellent emulsifying and stabilizing capabilities in oil-in-water emulsions. The selection between these surfactants is contingent on the specific requirements of the formulation, including desired droplet size, long-term stability, and final product texture. Pluronic surfactants generally offer robust emulsion stabilization through steric hindrance and modification of interfacial properties. This compound is noted for its ease of incorporation and conditioning benefits, particularly in hair care formulations.
Data Presentation: Surfactant Performance Comparison
The following tables summarize key quantitative data for this compound and Pluronic surfactants. It is critical to note that the experimental conditions for each data point may vary across different studies, and direct comparisons should be made with caution.
Table 1: Physicochemical and Performance Characteristics of Pluronic Surfactants in Emulsions
| Parameter | Pluronic F68 (1 wt%) in Soybean Oil Emulsion[1][2] | Pluronic F127 (3.5 mM) with Co-surfactants in Mineral Oil Emulsion[3] |
| Emulsion Stability | No creaming observed over six months.[1][2] | Stable with 10 mM C12E4 as co-surfactant after 48 days at 60°C.[3] |
| Initial Mean Droplet Size | Not explicitly stated in the provided text. | 3.2 µm (with 1 mM C12E4).[3] |
| Zeta Potential | Data reported but specific values not provided in the abstract.[1][2] | Not specified. |
| Interfacial Tension | Decreases surface tension, contributing to stability.[1][2] | Interfacial tension measurements were performed.[3] |
| Rheology | Exhibits strong shear-thinning behavior.[3] | High initial viscosity and strong shear-thinning behavior.[3] |
| Stabilization Mechanism | Steric hindrance and increased interfacial elasticity.[1][2] | Association with co-surfactants to modify interfacial properties.[3] |
Table 2: Physicochemical and Performance Characteristics of this compound and Related PEGylated Silicones in Emulsions
| Parameter | This compound[4][5] | PEG-10 Dimethicone in Water/Silicone Emulsion[6] | PEG-12 Dimethicone in Oil-in-Water Emulsion[7] |
| Emulsifying Capacity | Can be formulated into clear aqueous systems without elaborate emulsification.[5] | Effective emulsifier for water-in-silicone emulsions.[6] | Influences emulsion stability positively.[7] |
| Droplet Size | Not specified. | Lower molecular weight results in smaller particle sizes.[6] | Not specified. |
| Zeta Potential | Cationic nature suggests a positive zeta potential.[5] | Not specified. | Negative values between -39.7 and -70.0 mV, indicating high physical stability.[7] |
| Surface Tension | Low surface tension, good spreading quality.[4] | High surface activity. | Not specified. |
| Rheology | Not specified. | Emulsion viscosity increases as the water/silicone ratio decreases and with higher shear.[6] | Emulsions with silicone had lower viscosity.[7] |
| Key Features | Conditioning agent, forms ionic bonds with keratinaceous substrates.[5] | Provides stable emulsions with a light skin feel.[8] | Keeps the liquid crystalline phase of the emulsion.[7] |
Experimental Protocols
Preparation of a Pluronic-Stabilized Oil-in-Water Emulsion
This protocol is a representative example for preparing an oil-in-water emulsion using a Pluronic surfactant, based on common laboratory practices.
-
Aqueous Phase Preparation: Dissolve the desired concentration of Pluronic F68 (e.g., 1 wt%) in deionized water. Stir gently until fully dissolved. For certain applications, a lipid supplement can be incorporated by warming the Pluronic solution and adding the lipid mixture with rapid vortexing.[9]
-
Oil Phase Preparation: The selected oil (e.g., soybean oil) constitutes the oil phase.
-
Emulsification: Gradually add the oil phase to the aqueous phase under high-shear homogenization (e.g., using a rotor-stator homogenizer) at a specified speed and duration. Ultrasonication can also be employed to achieve smaller droplet sizes.[10]
-
Characterization:
-
Droplet Size and Zeta Potential: Analyze the emulsion using dynamic light scattering (DLS).
-
Stability: Monitor for creaming or phase separation over time at controlled temperatures. Turbiscan analysis can be used to monitor backscattering as an indicator of stability.[10]
-
Rheology: Measure the viscosity and viscoelastic properties using a rheometer.
-
Incorporation of this compound in an Emulsion
This compound is described as being easily incorporated into aqueous systems.[5] The following provides a general procedure for its inclusion in a formulation.
-
Preparation of Phases: Prepare the oil and water phases of the emulsion separately.
-
Addition of this compound: this compound can be added to the water phase or at the end of the emulsification process, depending on the formulation.
-
Emulsification: Combine the oil and water phases under agitation. The intensity and duration of mixing will depend on the other ingredients in the formulation.
-
Characterization:
-
Clarity and Appearance: Visually inspect the formulation for clarity and homogeneity.
-
Conditioning Effect (if applicable): For hair care products, performance testing on hair tresses would be conducted.
-
Stability and Rheology: Assessed as described for the Pluronic emulsion.
-
Visualization of Concepts
Caption: Mechanisms of emulsion stabilization by Pluronic and this compound.
Caption: General experimental workflow for emulsion preparation and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Relating emulsion stability to interfacial properties for pharmaceutical emulsions stabilized by Pluronic F68 surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. This compound, 133779-14-3 [thegoodscentscompany.com]
- 6. foreverest.net [foreverest.net]
- 7. Influence of PEG-12 Dimethicone addition on stability and formation of emulsions containing liquid crystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. personalcaremagazine.com [personalcaremagazine.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of PEG-7 Amodimethicone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper disposal of PEG-7 Amodimethicone is crucial for maintaining laboratory safety and ensuring environmental compliance. This guide provides detailed procedural steps for the handling and disposal of this substance, addressing its potential hazards and regulatory considerations. While this compound is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its potential for aquatic toxicity necessitates a cautious approach to its disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the substance's specific Safety Data Sheet (SDS) provided by the manufacturer. General best practices include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of any potential vapors or aerosols.
-
Spill Management: In the event of a spill, absorb the material with an inert substance (e.g., sand or earth) and collect it into a suitable container for disposal.[1] Prevent the spill from entering drains or waterways.[1]
Step-by-Step Disposal Procedures
The primary goal for the disposal of this compound is to prevent its release into the environment, particularly into aquatic systems.
-
Waste Characterization: The first step is to determine if the waste is considered hazardous. While this compound is not a listed hazardous waste, it must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, and toxicity). The most relevant characteristic for this substance is toxicity, particularly its effect on aquatic life. Some safety data for products containing this compound indicate it is "Harmful to aquatic life with long lasting effects."[2]
-
Small Quantities (Research & Development): For small quantities typically used in a laboratory setting, the recommended disposal method is to collect the waste in a designated, sealed, and properly labeled container. The container should be sent to a licensed hazardous waste disposal facility. Do not discharge to sewers or waterways.
-
Large Quantities (Manufacturing & Production): For larger volumes, a formal waste profile must be completed for the disposal facility. This will likely require analytical testing, such as the Toxicity Characteristic Leaching Procedure (TCLP), to definitively classify the waste.
-
Decontamination: All containers and equipment that have come into contact with this compound should be decontaminated. Rinsates from decontamination should be collected and disposed of as hazardous waste.
-
Consult Local Regulations: Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.[3][4][5]
Data on Environmental Fate and Aquatic Toxicity
The following table summarizes available data on the environmental impact of this compound and related siloxane compounds. It is important to note the absence of a comprehensive public dataset for this specific substance.
| Parameter | Result | Substance Tested | Source |
| Biodegradability | Readily biodegradable | Product containing this compound | [1][6] |
| Aquatic Toxicity | Harmful to aquatic life with long lasting effects | Product containing this compound | [2] |
| Acute Fish Toxicity | 96 h LC50 = 17.2 mg/L | Methoxy-terminated siloxane with PEG component | |
| Acute Daphnia Toxicity | 48 h EC50 = 0.36 mg/L | Methoxy-terminated siloxane with PEG component | |
| Algal Toxicity | 72 h EC50 = 3.89 mg/L | Methoxy-terminated siloxane with PEG component | |
| Chronic Daphnia Toxicity | 21 d NOEC = 0.11 mg/L | Methoxy-terminated siloxane with PEG component |
LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population. NOEC: No-observed-effect concentration.
Experimental Protocols
OECD 301F: Ready Biodegradability - Manometric Respirometry Test
This test is cited as a method for determining the ready biodegradability of products containing this compound.[1][6] The protocol provides a framework for assessing the potential for a substance to be broken down by microorganisms in an aerobic environment.
Methodology:
-
Test Setup: A predetermined amount of the test substance is dissolved in a defined mineral medium and inoculated with a small number of microorganisms (typically from activated sludge).
-
Incubation: The solution is incubated in a closed flask at a constant temperature in the dark for 28 days.
-
Oxygen Measurement: The consumption of oxygen is measured over the 28-day period using a manometric respirometer.
-
Data Analysis: The amount of oxygen consumed is compared to the theoretical maximum oxygen demand (ThOD) of the substance. A substance is considered "readily biodegradable" if it reaches a biodegradation level of >60% ThOD within the 28-day period and within a 10-day window.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal route for this compound waste.
References
Essential Safety and Operational Guide for Handling PEG-7 Amodimethicone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling PEG-7 Amodimethicone, a polyethylene glycol derivative of amodimethicone. While generally considered to have a low hazard profile, proper handling is crucial to minimize exposure and environmental impact.[1]
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory practices for low-hazard chemicals.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | To prevent direct skin contact. |
| Eye Protection | Chemical safety goggles | To protect eyes from potential splashes. |
| Body Protection | Laboratory coat | To protect skin and clothing from accidental spills. |
| Respiratory Protection | Not generally required | Recommended when generating aerosols or mists, or when working in poorly ventilated areas. |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound in a laboratory setting:
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Verify that a safety shower and eyewash station are readily accessible.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Handling the Chemical :
-
In Case of a Spill :
-
Immediately alert others in the vicinity.
-
For small spills, absorb the substance with an inert material such as sand or vermiculite.
-
Place the absorbed material into a suitable, labeled container for disposal.[3]
-
Clean the spill area with soap and water.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
-
-
Decontamination : After handling, remove gloves and wash hands thoroughly with soap and water. Clean all contaminated surfaces.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination. Some sources indicate that this substance is persistent in the environment and not readily biodegradable.[4]
-
Waste Chemical : Dispose of unused or waste this compound in accordance with local, state, and federal regulations. Do not pour down the drain.[3]
-
Contaminated Materials : Dispose of contaminated gloves, absorbent materials, and other disposable items in a designated and labeled waste container.
-
Empty Containers : Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can be recycled or disposed of according to institutional guidelines.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
